Vitamin E nicotinate
描述
Structure
3D Structure
属性
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25-,26-,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCCTZZBYHQMQJ-AZAGJHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046396, DTXSID401019802 | |
| Record name | DL-alpha Tocopheryl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-alpha-Tocopherol nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51898-34-1, 43119-47-7, 16676-75-8 | |
| Record name | rel-(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl 3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51898-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocopherol nicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43119-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocopherol nicotinate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043119477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Tocopherol nicotinate, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051898341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocopheryl nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DL-alpha Tocopheryl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-alpha-Tocopherol nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2R-[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Pyridinecarboxylic acid, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOCOPHERYL NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI1J5UCY5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .ALPHA.-TOCOPHEROL NICOTINATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCP2FMP7I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alpha-Tocopheryl Nicotinate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-tocopheryl nicotinate (B505614), an ester of alpha-tocopherol (B171835) (Vitamin E) and nicotinic acid (Niacin or Vitamin B3), is a compound of significant interest in pharmaceutical and cosmetic research. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and synthesis. It also explores the biological signaling pathways influenced by its active component, alpha-tocopherol. Detailed experimental protocols for its synthesis and characterization are presented, alongside a comprehensive summary of its quantitative data.
Chemical Structure and Identification
Alpha-tocopheryl nicotinate is chemically known as [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate.[1] It consists of the chromanol ring of alpha-tocopherol linked to the carboxyl group of nicotinic acid via an ester bond.
Below is a 2D representation of the chemical structure of alpha-tocopheryl nicotinate.
Caption: 2D representation of Alpha-Tocopheryl Nicotinate structure.
Physicochemical Properties
A summary of the key physicochemical properties of alpha-tocopheryl nicotinate is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₃NO₃ | [1] |
| Molecular Weight | 535.8 g/mol | [1] |
| IUPAC Name | [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate | [1] |
| SMILES | CC1=C(C(=C(C2=C1O--INVALID-LINK--(C)CCC--INVALID-LINK--CCC--INVALID-LINK--CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | [1] |
| InChI Key | MSCCTZZBYHQMQJ-AZAGJHQNSA-N | [1] |
| CAS Number | 51898-34-1 | [2] |
| Appearance | White to yellow solid or liquid | [2] |
| Melting Point | Approx. 38 °C | |
| Boiling Point | 649.0 ± 55.0 °C at 760 mmHg (Predicted) | |
| Density | 0.990 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in DMSO | |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Synthesis of Alpha-Tocopheryl Nicotinate
Several methods for the synthesis of alpha-tocopheryl nicotinate have been reported. A common laboratory-scale protocol involves the esterification of alpha-tocopherol with nicotinoyl chloride.[3][4]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 34.6 g of D,α-tocopherol in 100 mL of toluene (B28343). In a separate flask, dissolve 13.6 g of nicotinic acid chloride hydrochloride in a 1:1 mixture of pyridine (B92270) and toluene (100 mL total).
-
Reaction: Slowly add the alpha-tocopherol solution to the nicotinic acid chloride hydrochloride solution at room temperature with constant stirring.
-
Incubation: Allow the reaction mixture to stand overnight at room temperature.
-
Work-up: Dilute the reaction mixture with an additional 100 mL of toluene. Wash the solution with a 5% aqueous sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. The resulting residue is then purified by column chromatography on neutral alumina (B75360) using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.
-
Recrystallization: The fractions containing the product are combined, concentrated, and recrystallized from an acetone-hexane mixture to yield pure D,α-tocopherol nicotinate.[4]
Below is a workflow diagram for the synthesis of alpha-tocopheryl nicotinate.
Caption: General workflow for the synthesis of alpha-tocopheryl nicotinate.
Characterization Methods
¹H NMR: The ¹H NMR spectrum of alpha-tocopheryl nicotinate is expected to show characteristic signals from both the alpha-tocopherol and nicotinate moieties. The aromatic protons of the nicotinate ring would appear in the downfield region (typically δ 7.0-9.0 ppm). The protons of the chromanol ring and the phytyl tail of the tocopherol moiety would appear in the upfield region. The ester linkage would cause a downfield shift of the protons on the carbon adjacent to the oxygen of the chromanol ring.
¹³C NMR: The ¹³C NMR spectrum would show a carbonyl carbon signal from the ester group around 160-170 ppm. The aromatic carbons of the nicotinate and chromanol rings would appear in the range of 110-160 ppm. The aliphatic carbons of the phytyl tail would resonate in the upfield region (10-40 ppm).[5]
The FT-IR spectrum of alpha-tocopheryl nicotinate would exhibit key absorption bands confirming its structure.[6]
-
C=O Stretch (Ester): A strong absorption band is expected around 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.
-
C-O Stretch (Ester): Bands in the region of 1100-1300 cm⁻¹ corresponding to the C-O stretching of the ester linkage.
-
C-H Stretch (Aliphatic): Strong bands around 2850-2960 cm⁻¹ due to the C-H stretching of the numerous methyl and methylene (B1212753) groups in the phytyl tail.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region from the aromatic rings of the chromanol and nicotinate moieties.
-
C-N Stretch (Pyridine): A band in the 1000-1350 cm⁻¹ region.
General Protocol for ATR-FT-IR:
-
Place a small amount of the solid or liquid sample directly onto the diamond crystal of the ATR accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or acetone) after analysis.[7]
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of alpha-tocopheryl nicotinate.
Expected Fragmentation: In electrospray ionization (ESI) or other soft ionization techniques, the molecular ion peak [M+H]⁺ would be observed at m/z 536.4.[8] Fragmentation would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the alpha-tocopherol and nicotinic acid moieties. Common fragments from the tocopherol structure include ions at m/z 165 and 205.
General Protocol for UPLC-Q-TOF MS:
-
Dissolve the sample in a suitable solvent (e.g., methanol/acetonitrile).
-
Inject the sample into an ultra-performance liquid chromatography (UPLC) system for separation.
-
The eluent is introduced into a quadrupole time-of-flight (Q-TOF) mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes.[8]
Biological Activity and Signaling Pathways
The biological activity of alpha-tocopheryl nicotinate is primarily attributed to its in vivo hydrolysis to alpha-tocopherol and nicotinic acid. Alpha-tocopherol is a potent antioxidant.[2] Beyond its antioxidant properties, alpha-tocopherol has been shown to modulate specific signaling pathways.
One of the key non-antioxidant functions of alpha-tocopherol is the inhibition of Protein Kinase C (PKC), particularly the alpha isoform (PKCα).[9][10] This inhibition is not direct but is mediated by the activation of Protein Phosphatase 2A (PP2A), which dephosphorylates and thereby inactivates PKCα.[9][10] This signaling cascade has been observed to play a role in regulating cell proliferation.[11]
The following diagram illustrates the proposed signaling pathway for the alpha-tocopherol-mediated inhibition of PKCα.
Caption: Signaling pathway of alpha-tocopherol inhibiting PKCα.
Conclusion
Alpha-tocopheryl nicotinate is a synthetically accessible compound with important biological activities derived from its constituent molecules. This guide has provided a detailed overview of its chemical and physical properties, along with methodologies for its synthesis and characterization. The elucidation of its role in modulating cellular signaling pathways, such as the PKC pathway, highlights its potential for further investigation in drug development and therapeutic applications. The lack of publicly available, detailed experimental spectra for alpha-tocopheryl nicotinate underscores the need for further research to fully characterize this compound.
References
- 1. Tocopheryl Nicotinate | C35H53NO3 | CID 27990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (±)-a-Tocopherol nicotinate 51898-34-1 [sigmaaldrich.com]
- 3. alpha-Tocopherol nicotinate | 16676-75-8 | Benchchem [benchchem.com]
- 4. US6423847B1 - Synthesis and clinical uses of D,α-tocopherol nicotinate compounds - Google Patents [patents.google.com]
- 5. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjb.ro [rjb.ro]
- 8. mdpi.com [mdpi.com]
- 9. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis pathway of Vitamin E nicotinate from tocopherol and niacin
Introduction
Vitamin E nicotinate (B505614), also known as tocopheryl nicotinate, is a synthetic compound that combines the antioxidant properties of vitamin E (α-tocopherol) with the vasodilatory and lipid-modulating effects of niacin (vitamin B3).[1][2] This ester is formed by linking the phenolic hydroxyl group of α-tocopherol to the carboxylic acid group of nicotinic acid.[1][3] In vivo, it can be hydrolyzed to release its constituent vitamins, though evidence suggests it may also possess independent biological activities.[1][3][4] This technical guide provides an in-depth overview of the primary synthesis pathways for Vitamin E nicotinate from tocopherol and niacin, complete with experimental protocols, quantitative data, and process visualizations.
Chemical Synthesis Pathways
The synthesis of this compound is primarily achieved through the esterification of α-tocopherol with a derivative of nicotinic acid. Several methods have been developed to facilitate this reaction, each with distinct advantages and challenges. The core chemical transformation is the formation of an ester bond between the phenolic hydroxyl group of tocopherol and the carboxyl group of niacin.
Key Synthesis Methodologies
Three primary methods for the synthesis of this compound are detailed below:
-
Nicotinoyl Chloride Method: This is a common and direct approach involving the reaction of α-tocopherol with nicotinoyl chloride, an activated form of nicotinic acid.
-
Triphosgene-Mediated Synthesis: This method utilizes triphosgene (B27547) to activate the nicotinic acid in situ, which then reacts with α-tocopherol.
-
Transesterification Method: This pathway involves the reaction of a tocopheryl ester (like tocopheryl acetate) with a nicotinic acid ester (like methyl nicotinate).
A newer, one-step oxidative esterification method using 3-pyridylaldehyde and tocopherol has also been reported, offering a potentially more efficient and environmentally friendly alternative.[5]
Experimental Protocols
Synthesis via Nicotinoyl Chloride
This method relies on the reaction of α-tocopherol with nicotinoyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Protocol:
-
Dissolve α-tocopherol (0.116 mol) and nicotinoyl chloride (0.116 mol) in toluene.[1]
-
Add triethylamine (B128534) (0.116 mol) as an acid scavenger at a controlled temperature of 20°C.[1]
-
Allow the reaction to proceed for 4–6 hours.[1]
-
Perform an aqueous workup by washing the reaction mixture with a 5% sodium bicarbonate solution and then with water.[6]
-
Dry the organic phase over anhydrous sodium sulfate.[6]
-
Evaporate the solvent under reduced pressure to obtain the crude product.[6]
-
Purify the crude product by recrystallization from ethanol (B145695).[1]
A similar protocol uses a pyridine/toluene (1:1) solvent system and allows the reaction to proceed overnight.[6]
Triphosgene-Mediated Synthesis
This approach avoids the direct handling of the often unstable nicotinoyl chloride by generating the reactive acyl chloride in situ.
Protocol:
-
Dissolve nicotinic acid (14.3 g, 0.116 mol) and triphosgene (11.3 g, 0.038 mol) in 150 mL of toluene.[1]
-
To this solution, add α-tocopherol (50 g, 0.116 mol).[1]
-
Slowly add triethylamine (11.74 g, 0.116 mol) dropwise while maintaining the temperature at 20°C.[1] The reaction temperature should be controlled between -5°C and 20°C during the addition.[7]
-
After the addition is complete, continue the reaction for 4-6 hours at the same temperature.[7]
-
Wash the resulting mixture with a sodium bicarbonate solution and then with water.[1][7]
-
The organic solvent is recovered under reduced pressure to yield the crude product.[7]
-
Purify the product via recrystallization from ethanol.[1]
Transesterification Method
This method offers an alternative that avoids the use of chlorinating agents.
Protocol:
-
Combine Vitamin E acetate (B1210297) (4.1 g) and methyl nicotinate (4.79 g) in xylene.[1]
-
Add sodium methoxide (B1231860) as a catalyst.[1]
-
Reflux the mixture, heating it to 170°C for 6 hours.[1]
-
Purify the resulting this compound by molecular distillation.[1]
Quantitative Data Summary
| Method | Reactants | Molar Ratio (Tocopherol:Nicotinic Acid Derivative:Base) | Solvent | Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Reference |
| Nicotinoyl Chloride | α-Tocopherol, Nicotinoyl Chloride | 1:1:1 | Toluene | Triethylamine | 20 | 4-6 | - | - | [1] |
| Triphosgene-Mediated | α-Tocopherol, Nicotinic Acid, Triphosgene | 1:1 (Tocopherol:Nicotinic Acid) | Toluene | Triethylamine | 20 | 4-6 | 80 (recovery) | 99.5 | [1] |
| Transesterification | Vitamin E Acetate, Methyl Nicotinate | - | Xylene | Sodium Methoxide | 170 | 6 | 77.5 | - | [1] |
Visualizations
Synthesis Pathways
Caption: Chemical synthesis routes to this compound.
General Experimental Workflow
Caption: General laboratory workflow for this compound synthesis.
Purification and Analysis
Post-synthesis, purification is critical to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:
-
Aqueous Washing: Neutralizing and removing acidic components and water-soluble impurities using solutions like sodium bicarbonate.[1][7]
-
Recrystallization: A standard method for purifying solid organic compounds, with ethanol being a frequently used solvent for this compound.[1]
-
Column Chromatography: For higher purity, the crude product can be passed through a column of neutral alumina (B75360) or silica (B1680970) gel.[6][8]
-
Molecular Distillation: Particularly useful for the purification of products from high-temperature reactions like transesterification.[1]
The final product's identity and purity can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can effectively separate tocopherols (B72186) and their esters.[9] Mass spectrometry can also be employed for structural confirmation.[10]
Conclusion
The synthesis of this compound from tocopherol and niacin can be accomplished through several effective pathways. The choice of method often depends on factors such as the availability and stability of reagents, desired scale of production, and required purity of the final product. The nicotinoyl chloride and triphosgene-mediated methods are robust and well-documented, providing high yields and purity. While transesterification offers a chlorine-free alternative, emerging methods like one-step oxidative esterification may present more efficient and environmentally benign options for future industrial production.[5] Detailed protocol adherence and rigorous purification are paramount to obtaining high-quality this compound for research, pharmaceutical, and cosmetic applications.
References
- 1. alpha-Tocopherol nicotinate | 16676-75-8 | Benchchem [benchchem.com]
- 2. What is the mechanism of Vitamin E Nicotinicate? [synapse.patsnap.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN113563317A - Synthesis method of tocopherol nicotinate - Google Patents [patents.google.com]
- 6. US6423847B1 - Synthesis and clinical uses of D,α-tocopherol nicotinate compounds - Google Patents [patents.google.com]
- 7. CN102816153B - Method for synthesizing vitamin E (VE) nicotinate - Google Patents [patents.google.com]
- 8. EP0171009B1 - Purification of tocopherols by extraction - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Mechanism of Action of Vitamin E Nicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin E nicotinate (B505614), the ester of α-tocopherol (Vitamin E) and nicotinic acid (Niacin, Vitamin B3), is a compound of significant interest in both pharmaceutical and cosmetic research. It is designed to merge the potent antioxidant properties of Vitamin E with the vasodilatory and lipid-modulating effects of nicotinic acid.[1][2] In cellular systems, it is primarily considered a pro-drug, undergoing hydrolysis to release its constituent molecules, which then exert their respective biological effects.[3] However, emerging evidence suggests that the intact ester may also possess unique signaling capabilities.[4][5][6][7]
This technical guide provides a comprehensive overview of the current understanding of Vitamin E nicotinate's mechanism of action in cellular models. It details the dual-action pathways initiated by its hydrolytic products, explores the novel signaling of the intact molecule, presents relevant quantitative data, outlines key experimental protocols, and visualizes the complex molecular interactions.
Core Mechanism of Action: A Dual-Component System
The foundational mechanism of this compound in cellular models is its hydrolysis into α-tocopherol and nicotinic acid. This enzymatic cleavage allows each component to engage with distinct cellular pathways.
The α-Tocopherol Component: Antioxidant Defense and Nrf2 Activation
Once liberated, α-tocopherol functions as a primary chain-breaking antioxidant, protecting cellular membranes from lipid peroxidation by scavenging reactive oxygen species (ROS).[3] This is a critical function in mitigating cellular damage induced by oxidative stress. The antioxidant effect of α-tocopherol is intrinsically linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses.[8]
Under oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This action upregulates the expression of a suite of cytoprotective genes, including antioxidant enzymes. While α-tocopherol is a known activator of Nrf2-mediated protection, some studies suggest its antioxidant activities can also be independent of Nrf2 in certain contexts.[8][9]
The Nicotinic Acid Component: GPR109A Signaling and Anti-Inflammatory Effects
Nicotinic acid acts as an agonist for the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic acid receptor 2, HCA2).[10][11] This receptor is expressed in various cell types, including adipocytes and immune cells like macrophages.[11][12]
Activation of the Gi-coupled GPR109A receptor by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][12] This cascade has multiple downstream consequences, including the inhibition of lipolysis in adipocytes and the suppression of inflammatory pathways.[12] In immune cells, GPR109A activation can exert anti-inflammatory effects by modulating cytokine production, potentially through pathways involving the inhibition of Akt/mTOR signaling.[11][13]
Novel Signaling of Intact this compound
Recent metabolomics studies have presented compelling evidence that this compound can elicit cellular responses as an intact molecule, independent of its hydrolysis. This suggests a novel mechanism of action beyond its role as a simple pro-drug.
Treatment of cultured human vascular smooth muscle cells with this compound—but not with a combination of Vitamin E acetate (B1210297) and niacin—was shown to rapidly activate Mitogen-Activated Protein Kinase (MAPK) signaling and significantly increase the levels of several anti-inflammatory primary fatty acid amides, including anandamide.[4][14][6][7] These findings point towards a specific receptor or cellular target for the intact ester that initiates a distinct anti-inflammatory signaling cascade.
Key Signaling Pathway Visualizations
The following diagrams illustrate the proposed mechanisms of action for this compound and its components.
Caption: Dual-action mechanism of this compound after cellular uptake and hydrolysis.
Caption: Nrf2-mediated antioxidant response pathway modulated by the α-tocopherol component.
Caption: GPR109A signaling pathway activated by the nicotinic acid component.
Quantitative Data from Cellular Models
While extensive quantitative data specifically for this compound in cellular models is still emerging, results from metabolomics analyses provide initial insights.
| Parameter Measured | Cell Model | Treatment | Observation | Reference |
| Anandamide Levels | Human Vascular Smooth Muscle Cells | 100 µM this compound (10 min) | Significant upregulation | [7] |
| Palmitamide Levels | Human Vascular Smooth Muscle Cells | 100 µM this compound (10 min) | Significant upregulation | [7] |
| MAPK Signaling | Human Vascular Smooth Muscle Cells | 100 µM this compound (10 min) | Activation of MAP Kinases | [6][7] |
Note: The referenced studies demonstrate a differential effect compared to treatment with Vitamin E acetate plus niacin, highlighting the unique activity of the intact ester molecule.
Experimental Protocols
The investigation of this compound's mechanism of action relies on a range of standard cell biology techniques. The following are detailed protocols for key assays.
General Experimental Workflow
A typical workflow to assess the cellular effects of this compound involves several stages, from initial cell culture to specific functional assays.
Caption: A generalized workflow for investigating this compound in cellular models.
Protocol: Cell Viability Assessment (MTT Assay)
This protocol measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]
-
Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate in 100 µL of culture medium and incubate for 24 hours (37°C, 5% CO₂).[15]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS, final concentration 0.5 mg/mL) to each well.[15]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[15] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[16]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[15]
Protocol: Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol quantifies intracellular reactive oxygen species.
-
Cell Culture and Treatment: Seed cells in a 96-well plate (preferably black-walled for fluorescence assays) and treat with this compound as described above. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Probe Loading: After treatment, remove the medium and wash cells gently with warm PBS. Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium.[17]
-
Incubation: Incubate for 30 minutes at 37°C in the dark. During this time, DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[17]
-
Data Analysis: Report ROS levels as relative fluorescence units (RFU) compared to the control.
Protocol: Western Blot Analysis of NF-κB or Nrf2 Pathway
This protocol is used to detect changes in the expression or activation (e.g., phosphorylation, nuclear translocation) of key signaling proteins.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) and scrape the cells.[18] For translocation studies, perform cytoplasmic and nuclear fractionation.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard assay (e.g., BCA or Bradford).
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[19][20]
-
SDS-PAGE: Load the denatured samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-p65, anti-Nrf2, anti-IκBα) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[18][19]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[18]
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).[20]
Summary and Future Directions
The mechanism of action of this compound in cellular models is multifaceted. The primary, well-established pathway involves its hydrolysis into α-tocopherol and nicotinic acid, which then engage the Nrf2 antioxidant response and the GPR109A anti-inflammatory signaling pathways, respectively. However, the discovery of signaling activities inherent to the intact ester molecule, such as the activation of MAPK pathways and production of anti-inflammatory lipids, opens a new frontier for investigation.[6][7]
Future research should focus on:
-
Deconvoluting the intact molecule's pathway: Identifying the specific receptor(s) or cellular targets of this compound.
-
Generating comprehensive quantitative data: Performing dose-response and time-course studies in various cell models to establish IC50/EC50 values for its antioxidant and anti-inflammatory effects.
-
In-depth pathway analysis: Utilizing transcriptomic and proteomic approaches to build a more complete picture of the cellular networks modulated by this compound and its metabolites.
A deeper understanding of these mechanisms will be crucial for optimizing the therapeutic and cosmetic applications of this synergistic compound.
References
- 1. What is the mechanism of Vitamin E Nicotinicate? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of Nrf2 – An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. directivepublications.org [directivepublications.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Antioxidant and Vasodilatory Properties of Vitamin E Nicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin E nicotinate (B505614), the ester of α-tocopherol and nicotinic acid, is a compound of significant interest in the pharmaceutical and cosmetic industries. It uniquely combines the well-established antioxidant properties of vitamin E with the vasodilatory and lipid-modulating effects of nicotinic acid (niacin or vitamin B3)[1]. This dual functionality makes it a promising agent for applications in cardiovascular health, dermatology, and the management of circulatory disorders[1].
Upon oral administration, vitamin E nicotinate can be hydrolyzed to α-tocopherol and nicotinic acid, which then exert their respective biological effects[2]. However, evidence also suggests that the intact ester may possess unique properties and a slower rate of hydrolysis, potentially leading to a more sustained therapeutic effect and distinct physiological activities compared to the co-administration of its constituent vitamins[2][3]. Recent metabolomics studies have even identified endogenous formation of α-tocopheryl nicotinate, with its levels being significantly reduced in heart failure, pointing towards a potential pathophysiological significance[2].
This technical guide provides a comprehensive overview of the antioxidant and vasodilatory properties of this compound, detailing its mechanisms of action, summarizing available data, and outlining key experimental protocols for its evaluation.
Antioxidant Properties
The antioxidant activity of this compound is primarily attributed to the α-tocopherol moiety. α-tocopherol is a potent, lipid-soluble antioxidant that protects cell membranes from lipid peroxidation by scavenging reactive oxygen species (ROS)[2].
Mechanism of Antioxidant Action
The primary antioxidant mechanism of the α-tocopherol component of this compound involves the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals. This process neutralizes the free radical, preventing the propagation of the lipid peroxidation chain reaction. In this process, the α-tocopherol is converted into a relatively stable α-tocopheroxyl radical, which can then be recycled back to its active form by other antioxidants such as vitamin C.
While the esterification in this compound involves this key hydroxyl group, in vivo hydrolysis releases the active α-tocopherol to exert its antioxidant effects[2]. Furthermore, some studies suggest that the nicotinate ester itself may have direct antioxidant effects, showing greater efficacy in reducing lipid peroxidation in platelets compared to α-tocopheryl acetate[2].
Quantitative Antioxidant Data
Quantitative data on the antioxidant capacity of this compound is not extensively available in the public domain. However, the antioxidant activity of its active component, α-tocopherol, is well-documented. The following table summarizes typical antioxidant values for α-tocopherol from various assays. It is hypothesized that, upon hydrolysis, this compound would exhibit comparable antioxidant activity.
| Assay | Compound | IC50 / Value | Reference |
| DPPH Radical Scavenging | α-Tocopherol | ~12.1 µM | [4] |
| Iron-Induced Lipid Peroxidation | α-Tocopherol | >0.21 µM (less potent than PMC) | [4] |
| Hydrogen Peroxide-Induced Platelet Lipid Peroxidation | α-Tocopheryl Nicotinate | More effective than α-tocopheryl acetate (B1210297) | [2] |
Vasodilatory Properties
The vasodilatory effects of this compound are primarily attributed to the nicotinic acid moiety, which is known to cause cutaneous vasodilation, often experienced as a "niacin flush"[1]. This effect is beneficial for improving microcirculation[5].
Mechanism of Vasodilatory Action
The precise vasodilatory mechanism of this compound is multifaceted and may involve both the actions of its hydrolyzed components and the intact molecule itself.
-
Role of Nicotinic Acid: Following hydrolysis, nicotinic acid can stimulate the production of vasodilator prostaglandins, such as prostacyclin (PGI2), in endothelial cells. PGI2 then acts on vascular smooth muscle cells to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to smooth muscle relaxation and vasodilation.
-
Role of Vitamin E: α-tocopherol has been shown to enhance the production of vasodilator prostanoids and may also influence the nitric oxide (NO) pathway[6]. It can increase the expression of cytosolic phospholipase A2 (cPLA2) and inhibit cyclooxygenase (COX) activity, with the net effect being an increase in PGI2 and PGE2 production[6]. Furthermore, different isoforms of tocopherol have been demonstrated to enhance the phosphorylation of constitutive nitric oxide synthase (cNOS), leading to increased NO production[7]. NO diffuses to vascular smooth muscle cells, where it activates guanylate cyclase, increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels and causing vasodilation.
-
Direct Effects of this compound: There is emerging evidence that the intact this compound molecule may have biological functions independent of its hydrolysis[3]. Studies have shown that it can activate MAP kinase signaling pathways, suggesting a direct effect on cellular processes that could influence vascular tone[8].
Quantitative Vasodilatory Data
| Experimental Model | Agonist | Effect of this compound | Reference |
| Human Microcirculation | Cooling-rewarming test | Reduced rewarming time (improved circulation) | [2] |
| Rat Aortic Rings | Phenylephrine (B352888)/KCl | Vasorelaxation (expected based on components) | [9][10] |
Experimental Protocols
Antioxidant Capacity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). The concentration is typically around 0.1 mM.
-
Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., α-tocopherol, ascorbic acid, or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a microplate or cuvette, mix a defined volume of the test compound or standard solution with the DPPH working solution.
-
Include a blank control containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the sample or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a defined time (e.g., 4-30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
Construct a standard curve using the known concentrations of the standard.
-
Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as micromolar equivalents of the standard.
-
Vasodilation Assay
This ex vivo method is a classic pharmacological preparation to study the effects of vasoactive compounds on vascular smooth muscle tone.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., rat or rabbit) according to approved ethical protocols.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-4 mm in length. For endothelium-denuded studies, the endothelium can be removed by gently rubbing the intimal surface.
-
-
Experimental Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂).
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension for 60-90 minutes.
-
-
Assay Procedure:
-
Induce a submaximal, stable contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine or KCl).
-
Once a stable plateau of contraction is achieved, add the test compound (this compound) in a cumulative manner at increasing concentrations.
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
-
Data Analysis:
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the molar concentration of the test compound.
-
Determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) and the maximal relaxation (Emax) from the curve.
-
Conclusion
This compound is a compound with significant therapeutic potential owing to its combined antioxidant and vasodilatory properties. The antioxidant effects are primarily mediated by the α-tocopherol moiety through the scavenging of free radicals, while the vasodilatory actions are largely attributed to the nicotinic acid component, likely involving prostaglandin (B15479496) and nitric oxide signaling pathways. There is also intriguing evidence for direct cellular signaling by the intact ester.
While the qualitative benefits of this compound are recognized, there is a clear need for further research to quantify its antioxidant and vasodilatory efficacy through standardized in vitro assays. Elucidating the specific signaling pathways activated by the intact molecule will also be crucial for a comprehensive understanding of its mechanism of action and for the development of targeted therapeutic applications. The experimental protocols detailed in this guide provide a framework for conducting such investigations, which will be invaluable for drug development professionals and researchers in the field.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cityheightssanjose.com [cityheightssanjose.com]
- 6. Vitamin E increases production of vasodilator prostanoids in human aortic endothelial cells through opposing effects on cyclooxygenase-2 and phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different isoforms of tocopherols enhance nitric oxide synthase phosphorylation and inhibit human platelet aggregation and lipid peroxidation: implications in therapy with vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vasorelaxant effect of osthole on isolated thoracic aortic rings in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasorelaxant effect of the flavonoid galangin on isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Vitamin E Nicotinate: A Technical Guide to its Discovery, History, and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin E nicotinate (B505614), a synthetic compound esterifying α-tocopherol and nicotinic acid, has been a subject of scientific inquiry for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of Vitamin E nicotinate. It details the compound's synthesis, mechanism of action, and summarizes key quantitative data from preclinical and clinical studies. Detailed experimental protocols for pivotal studies and visual representations of its signaling pathways are included to facilitate further research and development.
Introduction
This compound, also known as α-tocopheryl nicotinate, is a hybrid molecule that combines the potent antioxidant properties of vitamin E (α-tocopherol) with the vasodilatory and lipid-modulating effects of nicotinic acid (niacin or vitamin B3).[1] This unique combination has prompted investigations into its utility in managing conditions associated with oxidative stress and impaired microcirculation, such as hypertension and certain dermatological disorders.[2][3] Recent research has also uncovered a novel signaling role for the intact molecule, independent of its constituent parts, further expanding its potential therapeutic landscape.[4][5] This guide aims to provide a detailed technical resource for professionals engaged in the research and development of this compound.
Discovery and History
The concept of combining vitamin E and nicotinic acid emerged from the distinct yet complementary physiological roles of these two essential nutrients. The synthesis of a racemic mixture of DL-α-tocopherol nicotinate was first described in a Japanese patent in 1964. Later, a process for the synthesis of the optically pure and more biologically active D,α-tocopherol nicotinate was detailed in a US patent. Early research focused on its potential applications in improving blood circulation and managing symptoms associated with hypertension and arteriosclerosis.[2]
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of the phenolic hydroxyl group of α-tocopherol with the carboxylic acid group of nicotinic acid. Several methods have been developed, with the following representing a common approach.
Experimental Protocol: Synthesis of D,α-Tocopherol Nicotinate
This protocol is based on the method described in U.S. Patent 6,423,847.
Materials:
-
D,α-tocopherol
-
Nicotinic acid chloride hydrochloride
-
Pyridine
-
5% Sodium bicarbonate solution
-
Sodium sulfate (B86663)
-
Ethyl acetate (B1210297)
-
Hexane
-
Neutral alumina
-
Acetone
Procedure:
-
A solution of 34.6 grams of D,α-tocopherol in 100 mL of toluene is prepared.
-
A separate solution of 13.6 grams of nicotinic acid chloride hydrochloride in 100 mL of a 1:1 pyridine/toluene mixture is prepared.
-
The D,α-tocopherol solution is added to the nicotinic acid chloride hydrochloride solution.
-
The reaction mixture is allowed to stand overnight.
-
An additional 100 mL of toluene is added to dilute the reaction mixture.
-
The resulting solution is washed with a dilute 5% sodium bicarbonate solution and then with water.
-
The organic phase is dried over sodium sulfate and evaporated to dryness under reduced pressure.
-
The residue is dissolved in a 1:1 mixture of ethyl acetate-hexane.
-
The solution is filtered through a column of 1 kg of neutral alumina.
-
The product is eluted with a mixture of ethyl acetate-hexane (1:1) and then with ethyl acetate.
-
Fractions containing the product are combined, concentrated, and recrystallized from acetone-hexane to yield D,α-tocopherol nicotinate.
Mechanism of Action
The biological effects of this compound are multifaceted, arising from the combined actions of its hydrolyzed components and the signaling properties of the intact ester.
-
Antioxidant Effect (from α-tocopherol): Upon hydrolysis, the released α-tocopherol acts as a potent lipid-soluble antioxidant, protecting cell membranes from oxidative damage by scavenging free radicals.[6]
-
Vasodilatory Effect (from nicotinic acid): The nicotinic acid moiety, upon release, can induce vasodilation, improving blood circulation. This is thought to be mediated, at least in part, by the G protein-coupled receptor GPR109A.[1][6][7]
-
Independent Signaling of the Intact Molecule: Recent studies suggest that the intact this compound molecule can elicit cellular responses independently of its hydrolysis. This includes the activation of the Extracellular signal-regulated kinase (ERK) pathway and the promotion of anandamide (B1667382) formation, suggesting a role in anti-inflammatory signaling.[4][5]
Signaling Pathways
Caption: Proposed signaling pathways of this compound.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Preclinical Data on Antihypertensive Effects
| Study Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Antihypertensive Activity | Spontaneously Hypertensive Rats (SHR) | 20 or 100 mg/kg/day α-tocopheryl nicotinate | 88 mg/kg/day α-tocopheryl acetate | α-tocopheryl nicotinate was approximately 5 times more active than α-tocopheryl acetate on a molecular basis in delaying the progression and reducing advanced hypertension. | [5] |
Table 2: Clinical Data on Microcirculation and Bioavailability
| Study Parameter | Study Population | Treatment | Outcome | Reference |
| Skin Microcirculation | Patients with microcirculation disturbances | 400 mg/day α-tocopheryl nicotinate vs. 400 mg/day α-tocopheryl acetate | The mean rewarming time of the skin decreased more significantly following the administration of α-tocopheryl nicotinate compared to α-tocopheryl acetate. | [1] |
| Bioavailability | Healthy human subjects | Single oral dose of α-tocopheryl nicotinate | Maximum blood concentrations were 32-fold higher in non-fasted subjects compared to fasted subjects. | [1] |
Detailed Experimental Protocols
In Vitro ERK Activation Assay
This protocol is a generalized procedure based on standard Western blotting techniques for assessing ERK phosphorylation.
Experimental Workflow:
Caption: General workflow for Western blot analysis of ERK activation.
Procedure:
-
Cell Culture and Treatment: Culture human vascular smooth muscle cells in appropriate media. Once confluent, treat cells with this compound at the desired concentration (e.g., 100 µM) for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize the results.
In Vitro Anandamide Formation Assay
This protocol is a generalized procedure for metabolomics analysis of anandamide levels.
Experimental Workflow:
Caption: General workflow for UPLC-MS/MS analysis of anandamide.
Procedure:
-
Cell Culture and Treatment: Culture human vascular smooth muscle cells and treat with this compound (e.g., 100 µM) for a specified duration (e.g., 10 minutes).
-
Metabolite Extraction: Wash cells with PBS and quench metabolism with cold methanol. Scrape cells and extract metabolites using a suitable solvent system (e.g., methanol/water).
-
Sample Preparation: Centrifuge the extract to pellet debris and collect the supernatant for analysis.
-
UPLC-MS/MS Analysis: Inject the sample onto a reverse-phase UPLC column coupled to a tandem mass spectrometer. Use a gradient elution to separate anandamide from other metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and use multiple reaction monitoring (MRM) to specifically detect and quantify anandamide based on its precursor and product ion transitions.
-
Data Analysis: Quantify the amount of anandamide in each sample by comparing its peak area to that of a known concentration of an internal standard.
Conclusion
This compound is a compound with a rich history and a multifaceted mechanism of action. Its ability to combine the benefits of an antioxidant and a vasodilator, coupled with its newly discovered signaling properties, makes it a compelling candidate for further investigation in various therapeutic areas. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key scientific data and methodologies associated with this promising molecule. Further research is warranted to fully elucidate its clinical potential and to explore the intricacies of its unique signaling pathways.
References
- 1. Characterization of a G protein-coupled receptor for nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tocopherol-binding proteins: their function and physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antihypertensive action of d,l-alpha-tocopheryl nicotinate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biokinetics in humans of RRR-alpha-tocopherol: the free phenol, acetate ester, and succinate ester forms of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor for nicotinic acid in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Formation of Vitamin E Nicotinate: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the endogenous formation of vitamin E nicotinate (B505614) (α-tocopheryl nicotinate) within biological systems. It is tailored for researchers, scientists, and professionals in drug development who are interested in the biosynthesis, physiological significance, and analytical quantification of this unique biomolecule. This document summarizes the current understanding of its formation from dietary precursors, its emerging role as a signaling molecule, and its potential pathophysiological implications, particularly in cardiovascular health. Detailed experimental methodologies for its detection and quantification are provided, alongside visual representations of its proposed signaling pathways and analytical workflows to facilitate further research in this promising area.
Introduction
Vitamin E, a vital lipid-soluble antioxidant, and niacin (vitamin B3), a crucial component of coenzymes NAD and NADP, are well-established dietary nutrients essential for human health. While the physiological roles of these vitamins are extensively documented, recent metabolomic studies have unveiled the existence of an endogenously formed ester, α-tocopheryl nicotinate, derived from these two precursors.[1][2] This discovery has opened a new avenue of research, suggesting that vitamin E nicotinate may possess biological functions distinct from its individual components.
Evidence points to the endogenous occurrence of α-tocopheryl nicotinate in mammalian tissues, with particularly notable observations in cardiac tissue.[1][3] A significant decrease in its concentration has been linked to heart failure in animal models, hinting at a potential protective or regulatory role in cardiovascular function.[1][4] Furthermore, emerging research indicates that α-tocopheryl nicotinate acts as a signaling molecule, influencing cellular pathways such as the mitogen-activated protein (MAP) kinase cascade and promoting the production of anti-inflammatory lipids.[4][5]
This guide aims to consolidate the current knowledge on the endogenous formation of this compound, present available quantitative data, detail relevant experimental protocols, and provide visual diagrams of the implicated biochemical pathways and analytical workflows.
Biosynthesis of α-Tocopheryl Nicotinate
The endogenous synthesis of α-tocopheryl nicotinate is hypothesized to occur through the esterification of dietary α-tocopherol with nicotinic acid (niacin).[1] While the precise enzymatic machinery responsible for this reaction in vivo has not yet been definitively identified, it is proposed to be a re-esterification process.[3]
-
Precursors: The primary substrates for this biosynthesis are α-tocopherol, the most biologically active form of vitamin E obtained from dietary sources, and nicotinic acid.
-
Proposed Reaction: The hydroxyl group of the chromanol ring of α-tocopherol reacts with the carboxylic acid group of nicotinic acid to form an ester linkage.
-
Potential Enzymatic Catalysts: Although not confirmed in a physiological context, in vitro studies on the synthesis of other vitamin E esters often utilize lipases.[6] It is plausible that an uncharacterized esterase or acyltransferase in mammalian cells catalyzes this specific esterification. Further research is required to isolate and characterize the enzyme(s) responsible for the endogenous formation of α-tocopheryl nicotinate.
Physiological Significance and Signaling Pathways
Beyond being a simple conjugate of two vitamins, α-tocopheryl nicotinate exhibits unique biological activities, suggesting it functions as a distinct signaling molecule.
Cardiovascular System
The most compelling evidence for the physiological relevance of endogenous α-tocopheryl nicotinate comes from studies on cardiac tissue. A dramatic 30-fold reduction in the levels of this molecule was observed in the hearts of rats with heart failure.[2][5] This finding suggests a potential protective role in the cardiovascular system, although the exact mechanisms are still under investigation.
Cellular Signaling
-
MAP Kinase Pathway Activation: Studies in cultured human vascular smooth muscle cells have shown that treatment with α-tocopheryl nicotinate leads to the phosphorylation and activation of extracellular signal-regulated kinase (ERK), a key component of the MAP kinase signaling pathway.[5] This activation occurs independently of the separate administration of α-tocopherol and niacin, indicating that the intact ester is responsible for this signaling event.[5]
-
Stimulation of Anti-inflammatory Molecule Production: α-Tocopheryl nicotinate treatment has been demonstrated to upregulate the formation of several endogenous anti-inflammatory lipids, most notably anandamide (B1667382) (N-arachidonoylethanolamine).[4][5] It also increases the levels of other primary fatty acid amides like palmitamide, oleamide, and oleoylethanolamide.[3] This effect is not observed with the co-administration of α-tocopherol and niacin, further supporting the unique signaling properties of the intact ester.[3][5]
The proposed signaling cascade initiated by α-tocopheryl nicotinate is depicted below:
Caption: Proposed signaling pathway of this compound.
Quantitative Data
Quantitative analysis of endogenous α-tocopheryl nicotinate is an emerging field, and data is currently limited. The most significant quantitative finding is its reduction in a disease state.
| Tissue | Condition | Analyte | Change in Level | Reference |
| Rat Heart (Right Ventricle) | Heart Failure | α-Tocopheryl Nicotinate | 30-fold decrease | [2][5] |
| Cultured Human Vascular Smooth Muscle Cells | Treatment with 100 µM α-Tocopheryl Nicotinate for 10 min | Anandamide | Significant Upregulation | [4] |
| Cultured Human Vascular Smooth Muscle Cells | Treatment with 100 µM α-Tocopheryl Nicotinate for 10 min | Palmitamide | Significant Upregulation | [4] |
Experimental Protocols
Quantification of α-Tocopheryl Nicotinate in Biological Tissues
This protocol is a composite based on methodologies described for the analysis of vitamin E and its esters in biological matrices, primarily utilizing Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).
Objective: To extract and quantify the concentration of α-tocopheryl nicotinate in tissue samples.
Materials:
-
Tissue sample (e.g., heart, liver)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer (e.g., bead beater or Dounce)
-
Internal standard (e.g., deuterated α-tocopheryl nicotinate, if available, or a structurally similar ester)
-
Acetonitrile, HPLC grade, chilled
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Centrifuge capable of 13,000 rpm and 4°C
-
UPLC system coupled to a Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer
Procedure:
-
Sample Preparation and Homogenization:
-
Excise tissue of interest and immediately wash with ice-cold PBS to remove excess blood.
-
Blot the tissue dry and record its wet weight.
-
Homogenize the tissue in an appropriate volume of ice-cold buffer.
-
-
Metabolite Extraction (based on a common protocol for lipid-soluble molecules):
-
To the tissue homogenate, add a known amount of internal standard.
-
Add chilled acetonitrile, vortex thoroughly, and incubate on ice for 15 minutes to precipitate proteins.
-
Add chloroform, vortex, and centrifuge at 13,000 rpm for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipid-soluble metabolites.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for UPLC-MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient from a higher polarity (more Mobile Phase A) to a lower polarity (more Mobile Phase B) is used to elute the analytes. A typical gradient might start at 5% B and ramp up to 98-100% B over several minutes.
-
Flow Rate: Approximately 0.4-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. The precursor ion for α-tocopheryl nicotinate (m/z 536.41) should be selected for fragmentation in MS/MS mode to generate characteristic product ions for confident identification and quantification.
-
Data Analysis:
-
Identify the peak corresponding to α-tocopheryl nicotinate based on its retention time and specific mass-to-charge ratio (m/z).
-
Quantify the analyte by comparing its peak area to that of the internal standard and a standard curve generated with authentic α-tocopheryl nicotinate.
Caption: Workflow for quantifying this compound.
Western Blotting for ERK Activation
Objective: To assess the phosphorylation status of ERK1/2 in response to α-tocopheryl nicotinate treatment in cell culture.
Materials:
-
Cultured cells (e.g., human vascular smooth muscle cells)
-
α-Tocopheryl nicotinate
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Culture cells to desired confluency and treat with α-tocopheryl nicotinate (e.g., 100 µM) for various time points (e.g., 0, 5, 10, 20 minutes). Include a positive control (e.g., PDGF).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample to determine the extent of ERK activation.
Conclusion and Future Directions
The endogenous formation of α-tocopheryl nicotinate represents a fascinating intersection of vitamin metabolism with cellular signaling. The discovery of its presence in biological systems and its potential role in pathophysiology, particularly in cardiovascular disease, underscores the need for continued investigation. While initial studies have shed light on its ability to activate the ERK signaling pathway and stimulate the production of anti-inflammatory molecules, many questions remain.
Future research should prioritize the following:
-
Identification of the Biosynthetic Enzyme(s): Isolating and characterizing the enzyme or enzymes responsible for the esterification of α-tocopherol and nicotinic acid in vivo is a critical next step.
-
Comprehensive Tissue Distribution and Quantification: A broader analysis of the concentration of α-tocopheryl nicotinate across various tissues and in different physiological and pathological states is needed to fully understand its biological roles.
-
Elucidation of the Receptor and Downstream Signaling: Identifying the putative receptor for α-tocopheryl nicotinate and further dissecting the downstream signaling events will provide a more complete picture of its mechanism of action.
-
Clinical Relevance: Investigating the levels of endogenous α-tocopheryl nicotinate in human subjects with and without cardiovascular and inflammatory diseases could reveal its potential as a biomarker or therapeutic target.
This technical guide provides a foundation for researchers to delve into the intriguing biology of endogenous this compound. The methodologies and conceptual frameworks presented herein are intended to facilitate the design of new experiments that will further unravel the importance of this unique biomolecule.
References
The Synergistic Potential of Tocopheryl Nicotinate: A Technical Deep Dive for Researchers
An In-depth Exploration of the Combined Vitamin E and Nicotinic Acid Molecule, its Biological Effects, and Underlying Mechanisms
For Immediate Release
Researchers, scientists, and professionals in drug development are invited to explore the multifaceted potential of tocopheryl nicotinate (B505614), a unique molecule esterifying the antioxidant powerhouse Vitamin E (α-tocopherol) with the vasodilatory and lipid-modulating agent, nicotinic acid (niacin). This technical guide synthesizes current scientific understanding of its synergistic effects, offering a comprehensive overview of its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental methodologies.
Core Synergistic Actions and Therapeutic Promise
Tocopheryl nicotinate is designed to deliver the combined benefits of its constituent parts in a more potent and targeted manner than the concurrent administration of separate Vitamin E and nicotinic acid supplements. The core of its synergistic action lies in the amalgamation of potent antioxidant activity with improved circulatory and lipid-regulating properties.[1] This dual functionality makes it a compelling candidate for therapeutic applications in cardiovascular health and dermatology.
The Vitamin E moiety acts as a powerful antioxidant, protecting cells from oxidative stress by scavenging free radicals. This is particularly beneficial in mitigating lipid peroxidation, a key process in the pathogenesis of atherosclerosis.[2] The nicotinic acid component contributes through its well-established vasodilatory effects, which enhance microcirculation, and its ability to favorably modulate lipid profiles.[1]
Quantitative Insights into Biological Efficacy
The therapeutic potential of tocopheryl nicotinate is supported by a growing body of quantitative data from various studies. These findings highlight its significant impact on key physiological parameters.
Modulation of Lipid Profiles
While comprehensive clinical trial data on the effect of tocopheryl nicotinate as a single agent on the full lipid panel is still emerging, studies on related compounds and combinations provide valuable insights. A study on the combination of nicotinic acid with tocopherols (B72186) demonstrated a significant decrease in total cholesterol and LDL-cholesterol, alongside a modest but significant increase in HDL-cholesterol.[1] Another meta-analysis on tocotrienols, a form of Vitamin E, showed a significant increase in HDL-C levels.[3][4] Research on annatto (B74696) tocotrienol (B1241368) at an optimal daily dose of 250mg for 4 weeks resulted in a 15% decrease in total cholesterol, an 18% decrease in LDL cholesterol, and a 14% decrease in triglycerides.[5][6]
Table 1: Summary of Effects on Lipid Profile
| Compound | Dosage | Duration | Total Cholesterol (TC) | Triglycerides (TG) | HDL-Cholesterol (HDL-C) | LDL-Cholesterol (LDL-C) | Reference |
| Nicotinic Acid + Tocopherols | 300mg NA + 140mg Tocopherols/day | 30 days | ↓ (Significant) | Variable | ↑ (Significant) | ↓ (Significant) | [1] |
| Annatto Tocotrienol | 250 mg/day | 4 weeks | ↓ 15% | ↓ 14% | No significant change | ↓ 18% | [5] |
| Tocotrienol Supplementation (Meta-analysis) | ≥200 mg/day | ≤8 weeks | No significant change | ↓ (Significant) | ↑ (Significant, WMD: 0.278 mmol/L) | No significant change | [3] |
Note: "↓" indicates a decrease, "↑" indicates an increase, and "WMD" stands for Weighted Mean Difference.
Effects on Platelet Aggregation and Hemorheology
Tocopheryl nicotinate has demonstrated notable effects on platelet function and blood flow characteristics. In-vitro studies have shown its ability to inhibit platelet aggregation induced by various agonists. One study found that tocopheryl nicotinate was more effective than α-tocopheryl acetate (B1210297) in suppressing hydrogen peroxide-induced platelet aggregation.[7] Another study in patients with non-insulin-dependent diabetes mellitus showed a significant decrease in collagen-induced platelet aggregation after treatment with dl-alpha-tocopherol (B57034) nicotinate (200 mg, three times a day) for six weeks.[8] Furthermore, research has indicated that oral administration of 400 mg/day of alpha-tocopherol-nicotinate for one month significantly decreased erythrocyte membrane viscosity.
Table 2: Quantitative Effects on Platelet Aggregation and Hemorheology
| Parameter | Study Population | Treatment | Duration | Key Finding | Reference |
| Collagen-induced Platelet Aggregation | Non-insulin-dependent diabetes mellitus patients | 200 mg dl-alpha-tocopherol nicotinate, t.i.d. | 6 weeks | Significant decrease in platelet reactivity | [8] |
| Hydrogen Peroxide-induced Platelet Aggregation | In vitro | Tocopheryl nicotinate vs. α-tocopheryl acetate | N/A | Tocopheryl nicotinate was more effective | [7] |
| Erythrocyte Membrane Viscosity | Healthy human subjects | 400 mg/day α-tocopherol-nicotinate | 1 month | Significant decrease from 1.015 ± 0.137 to 0.888 ± 0.133 mPa.s |
Enhancement of Skin Microcirculation
The vasodilatory properties of the nicotinic acid moiety contribute to improved blood flow in the microvasculature. Studies utilizing laser Doppler flowmetry have shown that topical application of methyl nicotinate, a related compound, induces a significant increase in skin blood flow. This effect is believed to be mediated by the release of prostaglandins. While direct quantitative data for tocopheryl nicotinate is limited, the known mechanisms suggest a beneficial impact on skin microcirculation.
Underlying Signaling Pathways
The synergistic effects of tocopheryl nicotinate are underpinned by its interaction with key cellular signaling pathways. The molecule is thought to influence the Mitogen-Activated Protein Kinase (MAPK) pathway and stimulate the production of the endocannabinoid anandamide (B1667382).
Activation of the MAPK Signaling Pathway
The MAPK signaling cascade is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and stress responses. Nicotine, a compound related to the nicotinic acid moiety, has been shown to activate the MAPK/ERK pathway.[9] It is hypothesized that tocopheryl nicotinate may modulate this pathway, contributing to its diverse biological effects. The Vitamin E component may also play a role in regulating this pathway, potentially mitigating inflammatory responses.
Stimulation of Anandamide Synthesis
Recent research suggests a novel function for tocopheryl nicotinate in eliciting cell signaling, including the formation of anandamide. Anandamide is an endocannabinoid that plays a role in various physiological processes, including pain, appetite, and mood. The proposed mechanism involves the intact tocopheryl nicotinate molecule initiating a signaling cascade that leads to the synthesis of anandamide. This action appears to be independent of its breakdown into Vitamin E and nicotinic acid.
Detailed Experimental Protocols
To facilitate further research and validation of the findings presented, this section provides detailed methodologies for key experiments.
Synthesis of Tocopheryl Nicotinate
A common laboratory-scale synthesis of tocopheryl nicotinate involves the esterification of D,α-tocopherol with nicotinic acid chloride hydrochloride.
Materials:
-
D,α-tocopherol
-
Nicotinic acid chloride hydrochloride
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Neutral alumina (B75360)
-
Acetone
Procedure:
-
Dissolve 34.6 g of D,α-tocopherol in 100 mL of toluene.
-
In a separate flask, dissolve 13.6 g of nicotinic acid chloride hydrochloride in a 1:1 mixture of pyridine and toluene (100 mL total).
-
Add the tocopherol solution to the nicotinic acid chloride hydrochloride solution.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Dilute the mixture with an additional 100 mL of toluene.
-
Wash the solution with a 5% sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Dissolve the residue in a 1:1 mixture of ethyl acetate and hexane.
-
Purify the crude product by passing it through a column of neutral alumina (1 kg), eluting with a 1:1 mixture of ethyl acetate and hexane, followed by ethyl acetate.
-
Combine the fractions containing the product, concentrate the solution, and recrystallize from acetone-hexane to yield pure D,α-tocopherol nicotinate.[10]
Quantification of Tocopheryl Nicotinate and its Metabolites in Plasma by HPLC-MS/MS
This protocol outlines a general approach for the simultaneous determination of tocopheryl nicotinate, tocopherol, and nicotinic acid in plasma.
Materials and Equipment:
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase column
-
Acetonitrile, Methanol, Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Internal standards (e.g., deuterated analogs)
-
Plasma samples
-
Protein precipitation and/or solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) and vortexing.
-
Centrifuge to pellet the precipitated proteins.
-
Alternatively, for cleaner samples, use a solid-phase extraction (SPE) protocol optimized for lipophilic compounds.
-
Transfer the supernatant (or eluted sample from SPE) to an autosampler vial.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid.
-
Gradient: Develop a gradient elution program to separate the analytes of interest.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion > product ion) and collision energies for each analyte and internal standard.
-
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
-
In Vitro Platelet Aggregation Assay
This assay measures the ability of tocopheryl nicotinate to inhibit platelet aggregation induced by various agonists using light transmission aggregometry (LTA).
Materials and Equipment:
-
Platelet aggregometer
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonists (e.g., Adenosine diphosphate (B83284) (ADP), Collagen, Arachidonic Acid)
-
Tocopheryl nicotinate dissolved in a suitable vehicle (e.g., DMSO)
-
Saline solution
-
Pipettes and cuvettes with stir bars
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
-
Adjust the platelet count in the PRP if necessary.
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar.
-
Add the vehicle control or different concentrations of tocopheryl nicotinate and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Add the agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
Measurement of Skin Microcirculation using Laser Doppler Flowmetry
This non-invasive technique is used to assess changes in skin blood flow in response to tocopheryl nicotinate.
Materials and Equipment:
-
Laser Doppler Flowmeter with a skin probe
-
Topical formulation of tocopheryl nicotinate or a related vasodilator (e.g., methyl nicotinate) for positive control
-
Placebo formulation
-
Computer with data acquisition software
Procedure:
-
Subject Preparation:
-
Allow the subject to acclimatize to the room temperature for at least 20-30 minutes.
-
Select a measurement site on the skin (e.g., the volar forearm).
-
-
Baseline Measurement:
-
Attach the laser Doppler probe to the skin.
-
Record the baseline skin blood flow for a stable period (e.g., 5-10 minutes).
-
-
Application of Test Substance:
-
Apply the tocopheryl nicotinate formulation or placebo to a defined area of the skin near the probe.
-
-
Post-application Measurement:
-
Continuously record the skin blood flow for a specified duration to capture the full vasodilatory response.
-
-
Data Analysis:
Conclusion and Future Directions
Tocopheryl nicotinate represents a promising synergistic molecule with the potential for significant therapeutic benefits in cardiovascular and dermatological health. The combined antioxidant, vasodilatory, and lipid-modulating properties offer a multi-pronged approach to addressing complex pathologies. While existing data is encouraging, further large-scale, well-controlled clinical trials are warranted to fully elucidate its efficacy, particularly in modulating the complete lipid profile. Future research should also focus on delineating the precise molecular mechanisms underlying its activation of the MAPK pathway and the subsequent synthesis of anandamide. The detailed experimental protocols provided herein offer a foundation for researchers to build upon, contributing to a more comprehensive understanding of this intriguing molecule and paving the way for its potential clinical applications.
References
- 1. Effect of nicotinic acid associated with retinol and tocopherols on plasma lipids in hyperlipoproteinaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tocotrienol rich fraction supplementation improved lipid profile and oxidative status in healthy older adults: A randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of tocotrienol supplementation on lipid profile: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical trial supports cardiovascular benefits of annatto tocotrienols [nutraingredients.com]
- 6. Clinical study confirms cardiovascular benefits of annatto tocotrienols [nutraceuticalbusinessreview.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. US6423847B1 - Synthesis and clinical uses of D,α-tocopherol nicotinate compounds - Google Patents [patents.google.com]
- 11. In Vitro Analysis of Platelet Adhesion, Aggregation, and Surface GP1bα Expression in Stored Refrigerated Whole Blood: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Testing platelet aggregation activity [protocols.io]
- 14. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of skin microcirculation by laser Doppler flowmetry in systemic sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements [frontiersin.org]
- 18. DSpace [repository.pdmu.edu.ua]
- 19. pubs.aip.org [pubs.aip.org]
The Pathophysiological Importance of Vitamin E Nicotinate in Heart Failure: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Heart failure (HF) remains a significant global health challenge, characterized by complex pathophysiology involving persistent oxidative stress and chronic inflammation, which drive adverse cardiac remodeling and progressive decline in myocardial function. While traditional antioxidant strategies have yielded disappointing results in large-scale clinical trials, emerging evidence points to a unique and potentially critical role for Vitamin E nicotinate (B505614) (VEN), an ester of α-tocopherol and nicotinic acid. Notably, endogenous levels of VEN are dramatically reduced in failing cardiac tissue, suggesting a breakdown in a native cardioprotective mechanism. Unlike other forms of Vitamin E, VEN appears to function not merely as a scavenger of reactive oxygen species (ROS), but as a distinct signaling molecule that upregulates anti-inflammatory mediators and modulates key cellular pathways implicated in cardiac stress responses. This technical guide synthesizes the current understanding of VEN's role in HF pathophysiology, details relevant experimental findings, and outlines the molecular pathways through which it may exert its therapeutic effects, positioning VEN as a novel candidate for targeted drug development in heart failure.
Introduction: The Unmet Need in Heart Failure Pathophysiology
Heart failure is a complex clinical syndrome defined by the inability of the heart to meet the body's metabolic demands. Its pathophysiology is multifactorial, but oxidative stress and inflammation are now recognized as central pillars in its development and progression, regardless of etiology.[1][2]
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems leads to cellular damage. In the heart, major sources of ROS include mitochondria, NADPH oxidases (NOX), and xanthine (B1682287) oxidase.[3] This excess ROS directly impairs contractile function by modifying proteins involved in excitation-contraction coupling, activates pro-hypertrophic and pro-fibrotic signaling pathways, and induces cardiomyocyte apoptosis.[3]
-
Inflammation: Oxidative stress triggers and perpetuates a sterile inflammatory response within the myocardium.[2] Damaged cardiomyocytes release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which recruit immune cells.[4] This chronic, low-grade inflammation further stimulates ROS production, activates cardiac fibroblasts leading to fibrosis, and contributes to myocardial stiffness and dysfunction, creating a vicious cycle that drives HF progression.[4][5]
Despite this understanding, broad-spectrum antioxidant therapies, primarily using α-tocopherol or its acetate (B1210297)/succinate esters, have failed to demonstrate consistent benefits in cardiovascular disease and have, in some cases, been associated with an increased risk of heart failure.[6][7][8] This suggests that either the therapeutic strategy was flawed or the specific form of the antioxidant was suboptimal. Recent discoveries surrounding Vitamin E nicotinate offer a compelling new perspective, indicating that this specific ester may have a unique biological function that is lost during the progression of heart failure.[7][9]
The Unique Profile of this compound
This compound (α-tocopheryl nicotinate) is a stable ester formed between the antioxidant α-tocopherol (Vitamin E) and the vasodilator and lipid-modulating agent nicotinic acid (Niacin or Vitamin B3).[10] While it can be hydrolyzed to release its constituent components, compelling evidence now suggests that the intact molecule possesses distinct biological activities.[7][9]
A landmark metabolomics study revealed that in a rat model of right-sided heart failure induced by pulmonary arterial hypertension, the endogenous levels of this compound in the right ventricular tissue were dramatically reduced.[7][9] This finding is critical as it suggests a specific depletion of this molecule in the stressed myocardium, pointing towards its potential involvement in a native cardioprotective system.
Quantitative Data on Endogenous this compound Levels
The most direct quantitative evidence for the importance of VEN in heart failure comes from preclinical metabolomics analysis.
| Parameter | Control Group (Healthy Rat RV) | Heart Failure Group (PAH-induced RV Failure) | Fold Change | p-value | Reference |
| α-Tocopheryl Nicotinate Level (Arbitrary Units) | High | 28-fold lower than control | -28x | p = 0.02859 | [9] |
RV: Right Ventricle; PAH: Pulmonary Arterial Hypertension. This table summarizes the key finding of a dramatic and specific reduction of endogenous VEN in failing heart tissue.
Proposed Mechanisms of Action in Heart Failure
The pathophysiological importance of VEN extends beyond the simple combination of its parent molecules. Its depletion in HF suggests the loss of specific protective functions. Based on current in vitro and preclinical data, VEN is proposed to counteract heart failure pathology through two primary, interconnected mechanisms: anti-inflammatory signaling and modulation of cellular stress pathways.
Anti-Inflammatory Effects via Anandamide (B1667382) Upregulation
A key differentiating feature of VEN is its ability to act as a signaling molecule. In vitro studies using human vascular smooth muscle cells have shown that treatment with intact VEN, but not a combination of Vitamin E acetate and niacin, leads to a rapid increase in several anti-inflammatory fatty acid amides.[6] The most significant of these is anandamide.
Anandamide is an endocannabinoid that can exert potent anti-inflammatory and cardioprotective effects.[1] While its signaling is complex, in the cardiovascular system, it can modulate inflammatory responses and cell death pathways.[9][11] The upregulation of anandamide by VEN represents a novel anti-inflammatory mechanism not typically associated with other Vitamin E forms.
Modulation of Stress-Activated Kinase Pathways
The same in vitro experiments demonstrated that VEN activates Mitogen-Activated Protein Kinases (MAPKs).[6] MAPKs are crucial signaling intermediaries that regulate cellular responses to a wide range of stressors, including those prevalent in heart failure like oxidative stress and inflammatory cytokines. The MAPK family includes p38, JNK, and ERK, which are deeply involved in cardiac remodeling, hypertrophy, and apoptosis.[3]
While chronic, high-level activation of p38 and JNK is generally considered detrimental in HF, transient and controlled activation can be part of an adaptive stress response. VEN's ability to modulate this pathway suggests it may help orchestrate a more favorable cellular response to stress, potentially shifting the balance away from maladaptive remodeling towards pro-survival pathways. The precise downstream effects of VEN-induced MAPK activation in cardiomyocytes and cardiac fibroblasts require further investigation.
Experimental Protocols
Detailed protocols for evaluating the therapeutic potential of VEN in heart failure are crucial for future research. The following methodologies are based on the foundational study that identified the endogenous depletion of VEN and standard practices in preclinical heart failure research.
Animal Model of Heart Failure (PAH-Induced RV Failure)
The model in which the 28-fold decrease in endogenous VEN was observed is a combination of VEGF receptor blockade and allergic inflammation.[7][9]
-
Model: SU5416/Ovalbumin-induced Pulmonary Arterial Hypertension in Rats.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Sensitization: Rats are sensitized with intraperitoneal injections of ovalbumin (OVA) on Day 1 and Day 7.
-
Challenge: Starting on Day 14, rats are challenged twice weekly for 4 weeks with an aerosol of 1% OVA to induce allergic inflammation in the lungs.
-
VEGF Receptor Blockade: The VEGF receptor inhibitor SU5416 (20 mg/kg) is injected subcutaneously once a week, on the day following the OVA challenge.
-
-
Outcome: This protocol induces severe angio-obliterative pulmonary hypertension, leading to significant pressure overload on the right ventricle, which subsequently develops hypertrophy, fibrosis, and ultimately, right-sided heart failure. This model is relevant for studying the molecular changes in a pressure-overloaded failing heart.
-
Confirmation of HF: Heart failure is typically confirmed via echocardiography (measuring ventricular wall thickness, chamber dimensions, and function) and direct measurement of right ventricular systolic pressure (RVSP) via catheterization.
Proposed Protocol for Therapeutic VEN Administration
No published studies have detailed a therapeutic administration protocol for VEN in a heart failure model. The following is a proposed experimental workflow based on standard preclinical practices.
Measurement of Key Biomarkers
To quantify the effects of VEN, the following assays are essential:
-
Oxidative Stress:
-
Lipid Peroxidation: Measurement of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE) in heart tissue homogenates via colorimetric assays or ELISA.
-
Antioxidant Enzyme Activity: Spectrophotometric assays for superoxide (B77818) dismutase (SOD) and catalase activity in tissue lysates.
-
-
Inflammation:
-
Cytokine Levels: ELISA or multiplex assays to quantify TNF-α, IL-6, and IL-1β in both plasma and heart tissue homogenates.
-
-
Cardiac Remodeling:
-
Fibrosis: Histological staining of heart sections with Picrosirius Red or Masson's Trichrome, followed by quantitative image analysis to determine the collagen volume fraction.
-
Gene Expression: qPCR analysis of profibrotic (e.g., Collagen I, TGF-β) and hypertrophic (e.g., ANP, BNP) gene expression in myocardial tissue.
-
Future Directions and Conclusion
The discovery that this compound is endogenously present in the heart and severely depleted during heart failure opens a new and exciting avenue for therapeutic development. Its unique signaling properties, particularly the upregulation of the anti-inflammatory mediator anandamide, distinguish it from other forms of Vitamin E and provide a strong rationale for its potential efficacy where others have failed.
However, a critical knowledge gap exists. There is a pressing need for preclinical studies that administer exogenous this compound as a therapeutic intervention in established models of both right- and left-sided heart failure. Such studies are essential to generate quantitative data on its ability to improve cardiac function (e.g., ejection fraction, diastolic function), mitigate adverse remodeling, and suppress the key drivers of pathophysiology—oxidative stress and inflammation.
References
- 1. High Exogenous Antioxidant, Restorative Treatment (Heart) for Prevention of the Six Stages of Heart Failure: The Heart Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aerobic training and vitamin E administration ameliorates cardiac apoptosis markers in rats exposed to methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Prevents Heart Failure After Heart Attacks in Mice, Study Finds [cedars-sinai.org]
- 4. Biochemical, Histological, and Ultrastructural Studies of the Protective Role of Vitamin E on Cyclophosphamide-Induced Cardiotoxicity in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary Supplementation With Vitamin E Ameliorates Cardiac Failure in Type I Diabetic Cardiomyopathy by Suppressing Myocardial Generation of 8-iso-Prostaglandin F2α and Oxidized Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin E Supplementation and the Risk of Heart Failure in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin E increases the risk of developing heart failure after myocardial infarction: Results from the GISSI-Prevenzione trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beneficial effects of vitamin E treatment in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin E and Hippophea rhamnoides L. extract reduce nicotine-induced oxidative stress in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
Methodological & Application
In Vitro Efficacy of Vitamin E Nicotinate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating the in vitro efficacy of Vitamin E nicotinate (B505614). This compound, an ester of α-tocopherol and nicotinic acid, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and unique cell signaling properties. The following sections detail the methodologies for key in vitro assays, present available quantitative data, and illustrate the underlying molecular pathways.
I. Introduction to Vitamin E Nicotinate
This compound combines the well-known antioxidant properties of vitamin E with the vasodilatory and lipid-modifying effects of nicotinic acid (niacin).[1] In vitro studies have demonstrated that this compound possesses distinct biological activities that are not solely attributable to its individual components, suggesting a unique mechanism of action.[1][2] This has led to its investigation for various applications in dermatology and cardiovascular health.
II. In Vitro Assays for Efficacy Testing
A variety of in vitro assays can be employed to characterize the biological effects of this compound. These assays are crucial for determining its antioxidant potential, anti-inflammatory properties, effects on cell health and function, and its influence on specific cellular processes like melanogenesis.
Antioxidant Activity Assays
b) Inhibition of Lipid Peroxidation: this compound has been shown to be effective in reducing lipid peroxidation. In a study on platelet aggregation induced by hydrogen peroxide, α-tocopheryl nicotinate significantly reduced lipid peroxidation, an effect not observed with α-tocopheryl acetate (B1210297).[3][4]
Anti-Inflammatory Assays
a) Nitric Oxide (NO) Inhibition Assay: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells such as lipopolysaccharide (LPS)-stimulated macrophages.
b) Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: These enzymatic assays measure the inhibition of COX and LOX enzymes, which are central to the inflammatory cascade. While direct inhibitory data for this compound on these enzymes is limited, some vitamin E forms have been shown to inhibit COX-1 activity.[2]
Cell Viability, Proliferation, and Migration Assays
a) MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation. It can be used to determine the cytotoxic potential of this compound at various concentrations.
b) Scratch (Wound Healing) Assay: This assay is used to evaluate the effect of a compound on cell migration. It involves creating a "scratch" in a confluent cell monolayer and monitoring the rate of cell migration to close the gap.
Platelet Aggregation Assay
In vitro studies have demonstrated that α-tocopheryl nicotinate has a suppressive effect on ADP-induced platelet aggregation, in contrast to α-tocopheryl acetate, which showed no suppression.[3] Furthermore, both α-tocopheryl nicotinate and α-tocopheryl acetate are more effective than free α-tocopherol at inhibiting platelet aggregation induced by arachidonic acid and collagen.[3][4] The nicotinate ester was found to be up to 5 times more potent than the acetate ester in this regard.[3]
Melanogenesis and Tyrosinase Activity Assays
a) Melanin (B1238610) Content Assay in B16 Melanoma Cells: This assay quantifies the melanin production in cultured melanoma cells to assess the potential of a compound to inhibit or stimulate melanogenesis.
b) Tyrosinase Inhibition Assay: Tyrosinase is a key enzyme in melanin synthesis. This assay measures the direct inhibitory effect of a compound on tyrosinase activity. While data for this compound is scarce, other forms of vitamin E, such as d-β-tocopherol and d-γ-tocopherol, have been shown to inhibit both melanin synthesis and tyrosinase activity.[4][5]
III. Data Presentation
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and related compounds.
| Assay | Test Substance | Cell/System | Key Findings | Reference |
| Platelet Aggregation (Arachidonic Acid/Collagen-induced) | α-Tocopheryl Nicotinate vs. α-Tocopheryl Acetate | Platelets | Nicotinate ester up to 5 times more potent than acetate ester. | [3] |
| Platelet Aggregation (ADP-induced) | α-Tocopheryl Nicotinate vs. α-Tocopheryl Acetate | Platelets | Nicotinate had a suppressive effect; acetate did not. | [3] |
| Lipid Peroxidation (H₂O₂-induced) | α-Tocopheryl Nicotinate vs. α-Tocopheryl Acetate | Platelets | Nicotinate significantly reduced lipid peroxidation; acetate did not. | [3][4] |
| Melanin Synthesis Inhibition | d-β-tocopherol (250 µg/ml) | B16 Melanoma Cells | 28% inhibition of melanin synthesis. | [5] |
| Melanin Synthesis Inhibition | d-γ-tocopherol (250 µg/ml) | B16 Melanoma Cells | 39% inhibition of melanin synthesis. | [5] |
| Tyrosinase Activity Inhibition | d-β-tocopherol (250 µg/ml) | B16 Melanoma Cells | 34% inhibition of tyrosinase activity. | [5] |
| Tyrosinase Activity Inhibition | d-γ-tocopherol (250 µg/ml) | B16 Melanoma Cells | 45% inhibition of tyrosinase activity. | [5] |
IV. Signaling Pathways
This compound appears to elicit its biological effects through unique signaling pathways that are distinct from those of its individual components.
1. MAP Kinase Pathway Activation: Treatment of cultured human vascular smooth muscle cells with this compound has been shown to activate the Mitogen-Activated Protein (MAP) kinase signaling pathway, specifically leading to the phosphorylation of ERK (extracellular signal-regulated kinase).[1][6] This activation was not observed when cells were treated with a combination of Vitamin E acetate and niacin, suggesting a unique signaling property of the intact this compound molecule.[6]
2. Anandamide (B1667382) Production and Signaling: A key finding is that this compound treatment rapidly promotes the formation of anandamide and other anti-inflammatory molecules in cultured human cells.[1][2] Anandamide is an endocannabinoid that can signal through cannabinoid receptors (CB1 and CB2) and other receptors like GPR55, leading to various physiological effects, including anti-inflammatory responses. This effect was not seen with the combination of Vitamin E acetate and niacin, further highlighting the unique biological function of the intact ester.[1][2]
V. Experimental Protocols
The following are generalized protocols for some of the key in vitro assays mentioned. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
MTT Cell Viability Assay
-
Objective: To assess the effect of this compound on cell viability.
-
Materials:
-
Cells of interest (e.g., human dermal fibroblasts, B16 melanoma cells)
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Scratch (Wound Healing) Assay
-
Objective: To evaluate the effect of this compound on cell migration.
-
Materials:
-
Cells of interest (e.g., human keratinocytes, endothelial cells)
-
6-well or 12-well tissue culture plates
-
Complete culture medium
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the PBS with a culture medium containing the desired concentration of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control group is nearly closed.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
-
Melanin Content Assay
-
Objective: To quantify the effect of this compound on melanin production in B16 melanoma cells.
-
Materials:
-
B16-F10 melanoma cells
-
6-well tissue culture plates
-
Complete culture medium (DMEM with 10% FBS)
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)
-
1 N NaOH with 10% DMSO
-
Microplate reader
-
-
Procedure:
-
Seed B16-F10 cells in a 6-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound (with or without α-MSH) for 48-72 hours.
-
Wash the cells with PBS and lyse them in 1 N NaOH with 10% DMSO.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm.
-
Normalize the melanin content to the total protein concentration of each sample and express the results as a percentage of the control.
-
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
-
Objective: To determine the direct inhibitory effect of this compound on tyrosinase activity.
-
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate (B84403) buffer (pH 6.8)
-
This compound
-
Kojic acid (positive control)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and different concentrations of this compound or kojic acid.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm in kinetic mode for a set period (e.g., 20-30 minutes).
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration.
-
Determine the percentage of tyrosinase inhibition relative to the uninhibited control.
-
VI. Workflow Diagram
VII. Conclusion
The in vitro assays and protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of this compound. The available data suggests that this compound possesses unique biological properties that extend beyond the individual actions of Vitamin E and nicotinic acid. Its ability to inhibit platelet aggregation, reduce lipid peroxidation, and modulate specific cell signaling pathways, such as MAP kinase activation and anandamide production, makes it a promising candidate for further investigation in dermatological and cardiovascular applications. Further research is warranted to generate more extensive quantitative data across a broader range of in vitro models to fully elucidate its therapeutic potential.
References
- 1. Anandamide initiates Ca2+ signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different forms of vitamin E and metabolite 13’-carboxychromanols inhibit cyclooxygenase-1 and its catalyzed thromboxane in platelets, and tocotrienols and 13’-carboxychromanols are competitive inhibitors of 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of vitamins E and C for reversing the cytotoxic effects of nicotine and cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Animal Model Studies of Vitamin E Nicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic effects of Vitamin E nicotinate (B505614) observed in various animal models. Detailed protocols for replicating key experiments are included to facilitate further research and drug development efforts.
Therapeutic Applications and Mechanisms
Vitamin E nicotinate, an ester of α-tocopherol and nicotinic acid, has demonstrated therapeutic potential beyond its role as a vitamin supplement. Preclinical studies in animal models have highlighted its efficacy in cardiovascular diseases and inflammatory conditions. Unlike other forms of vitamin E, the intact this compound molecule appears to elicit unique cell signaling events, independent of its antioxidant properties.[1][2]
Antihypertensive Effects
In rat models of hypertension, this compound has been shown to be more potent than α-tocopheryl acetate (B1210297) in mitigating the progression of high blood pressure and protecting against associated organ damage.[3]
Experimental Workflow for Hypertension Studies
Caption: Workflow for evaluating the antihypertensive effects of this compound in rat models.
Cardioprotective Effects in Heart Failure
Metabolomics studies have revealed that endogenous levels of this compound are significantly depleted in the cardiac tissue of rats with induced heart failure.[4] This suggests a potential role for this compound in cardiac pathophysiology and as a therapeutic agent.
Anti-Inflammatory and Signaling Mechanisms
This compound has been shown to exert anti-inflammatory effects by activating the Extracellular signal-regulated kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][5] This activation leads to the upregulation of anti-inflammatory molecules, including the endocannabinoid anandamide.[1][5][6]
Proposed Signaling Pathway of this compound
Caption: Proposed signaling cascade for the anti-inflammatory effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from animal model studies of this compound.
| Animal Model | Compound | Dosage | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | This compound | 20 or 100 mg/kg/day (oral) | Delayed progression of hypertension; Reduced advanced hypertension. | [7] |
| DOCA-Salt Hypertensive Rats | This compound | 100 mg/kg/day (oral) | Reduced systolic blood pressure by 15% compared to controls. | [3] |
| Spontaneously Hypertensive Rats (SHR) | This compound vs. Vitamin E Acetate | Molar equivalent doses | This compound was approximately 5 times more active than vitamin E acetate in its antihypertensive effect. | [3][7] |
| Sprague-Dawley Rats with Induced Heart Failure | Endogenous this compound | N/A | Cardiac levels were 30-fold lower in failing hearts compared to healthy controls. | [1][8][9] |
| Cultured Human Vascular Smooth Muscle Cells | This compound | 100 µM | Upregulated anti-inflammatory molecules (e.g., anandamide); Activated ERK/MAPK signaling. | [5][6] |
Experimental Protocols
Protocol for Hypertension Model in Rats
Objective: To evaluate the antihypertensive effects of this compound in a chemically-induced or genetic model of hypertension.
Animal Model:
-
Option A: Spontaneously Hypertensive Rats (SHR) : A genetic model of essential hypertension.
-
Option B: DOCA-Salt Hypertensive Rats : A model of mineralocorticoid-induced hypertension. Wistar or Sprague-Dawley rats can be used.
Materials:
-
This compound
-
Vehicle (e.g., gum arabic solution)
-
Deoxycorticosterone acetate (DOCA)
-
Saline solution (1% NaCl)
-
Blood pressure monitoring system (e.g., tail-cuff method)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize male rats (e.g., SHR or Wistar) for at least one week under standard laboratory conditions.
-
Hypertension Induction (for DOCA-Salt Model):
-
Unilaterally nephrectomize the rats.
-
Implant a subcutaneous pellet of DOCA (e.g., 25 mg/rat).
-
Provide 1% NaCl solution as drinking water.
-
-
Grouping and Treatment:
-
Randomly assign animals to control and treatment groups.
-
Treatment Group: Administer this compound (20 or 100 mg/kg) orally once daily.
-
Control Group: Administer an equivalent volume of the vehicle.
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure and heart rate at regular intervals (e.g., weekly) using a non-invasive tail-cuff method.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 4-6 weeks), euthanize the animals.
-
Collect blood for biochemical analysis.
-
Harvest organs (heart, kidneys) for histopathological examination (e.g., assessment of myocardial fibrosis).
-
Protocol for In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation.
Materials:
-
This compound
-
Platelet agonists (e.g., Adenosine diphosphate (B83284) (ADP), collagen)
-
Human or animal blood collected in sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Collect fresh blood into tubes containing 3.2% or 3.8% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 10 minutes to obtain PPP.
-
-
Assay Setup:
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Pre-warm PRP aliquots to 37°C.
-
-
Inhibition Assay:
-
Add this compound (at desired concentrations) or vehicle to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add the platelet agonist (e.g., ADP or collagen) to initiate aggregation.
-
-
Data Acquisition:
-
Record the change in light transmittance for several minutes.
-
Calculate the percentage of platelet aggregation inhibition by this compound compared to the vehicle control.
-
Protocol for Western Blot Analysis of ERK Activation
Objective: To determine if this compound activates the ERK/MAPK signaling pathway in cultured cells.
Cell Line: Human vascular smooth muscle cells or other relevant cell types.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer
-
Primary antibodies (phospho-ERK1/2, total ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with this compound (e.g., 100 µM) for various time points (e.g., 0, 10, 30, 60 minutes).
-
-
Protein Extraction:
-
Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of phospho-ERK to total ERK.
-
Application in Other Disease Models
The established antioxidant and anti-inflammatory properties of Vitamin E compounds suggest that this compound could be a valuable therapeutic candidate in other animal models of diseases with an underlying inflammatory or oxidative stress component, such as:
-
Non-Alcoholic Fatty Liver Disease (NAFLD): Investigate the effects on liver steatosis, inflammation, and fibrosis in high-fat diet-induced rodent models.
-
Atherosclerosis: Evaluate the impact on plaque formation and progression in models like ApoE-/- or LDLr-/- mice fed an atherogenic diet.
Researchers can adapt the general protocols for these models to include treatment with this compound to explore its therapeutic potential in these conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Stress, Antioxidants and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolomics Studies to Assess Biological Functions of this compound [mdpi.com]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Tocopheryl Nicotinate using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of tocopheryl nicotinate (B505614) in various matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Introduction
Tocopheryl nicotinate is an ester of tocopherol (Vitamin E) and nicotinic acid. It is utilized in pharmaceutical and cosmetic formulations for its potential antioxidant and vasodilatory properties. Accurate and precise quantification of tocopheryl nicotinate is crucial for quality control, formulation development, and stability studies. This application note describes a validated RP-HPLC method for the determination of tocopheryl nicotinate. The method is demonstrated to be specific, accurate, and precise.
Principle of the Method
This method employs reversed-phase chromatography to separate tocopheryl nicotinate from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of organic solvent (methanol or acetonitrile) and water facilitates the separation. The quantification is achieved by detecting the analyte using a UV detector at a wavelength where tocopheryl nicotinate exhibits maximum absorbance, which is typically around 295 nm.[1][2] The peak area of tocopheryl nicotinate is proportional to its concentration in the sample.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 bonded silica, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol (B129727):Water (97:3, v/v)[3] |
| Flow Rate | 1.2 mL/min[2][3] |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL[4] |
| Detection Wavelength | 295 nm[1][2][3] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
3.2.1. Standard Stock Solution (1000 µg/mL) Accurately weigh 100 mg of Tocopheryl Nicotinate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.
3.2.2. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
3.2.3. Sample Preparation The sample preparation will vary depending on the matrix. A generic procedure for a cream or lotion is provided below.
-
Accurately weigh an amount of sample equivalent to approximately 10 mg of tocopheryl nicotinate into a 50 mL centrifuge tube.
-
Add 25 mL of methanol and vortex for 5 minutes to disperse the sample.
-
Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
If necessary, dilute the filtrate with the mobile phase to bring the concentration within the calibration range.
System Suitability
Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 25 µg/mL working standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation Data
The described method was validated according to ICH guidelines. The following tables summarize the performance characteristics.
Table 1: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | > 0.999 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| 10 | 1.5% | 1.8% |
| 50 | 0.8% | 1.2% |
| 100 | 0.5% | 0.9% |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 60.6 | 101.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for tocopheryl nicotinate.
Method Validation Parameters
Caption: Key parameters for HPLC method validation.
Conclusion
The described RP-HPLC method is a reliable and robust technique for the quantification of tocopheryl nicotinate. The method is simple, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical and cosmetic industries. The validation data demonstrates that the method meets the typical requirements for analytical procedures.
References
Application Notes and Protocols for Vitamin E Nicotinate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E nicotinate (B505614), an ester of α-tocopherol (Vitamin E) and nicotinic acid (Niacin or Vitamin B3), is a compound of increasing interest in cell biology and drug development.[1][2][3][4] It combines the well-known antioxidant properties of Vitamin E with the vasodilatory and cellular signaling activities of nicotinic acid.[5][6] Unlike its parent molecule, α-tocopherol, which primarily functions as a lipid-soluble antioxidant to prevent lipid peroxidation, Vitamin E nicotinate has been shown to elicit specific cellular responses independent of this antioxidant activity.[1][2]
Recent studies have highlighted its role in activating the Extracellular signal-Regulated Kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) signaling pathway and promoting the formation of the endocannabinoid anandamide.[1][2][7] These findings suggest that this compound may have therapeutic potential in conditions involving inflammation, oxidative stress, and aberrant cell signaling.
These application notes provide detailed protocols for the formulation and use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, antioxidant activity, and cell signaling.
Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C35H53NO3 | N/A |
| Molecular Weight | 535.8 g/mol | N/A |
| Appearance | Yellow to yellowish-orange liquid or solid | MakingCosmetics |
| Solubility | Oil-soluble; Soluble in ethanol (B145695) and DMSO | [2], MakingCosmetics |
| Storage | Store in a dry place, protected from light. | MakingCosmetics |
Preparation of Stock Solutions
3.1. Recommended Solvent: Ethanol is the recommended solvent for preparing this compound stock solutions for cell culture applications.[2] Dimethyl sulfoxide (B87167) (DMSO) can also be used. It is crucial to ensure the final solvent concentration in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
3.2. Protocol for 100 mM Stock Solution in Ethanol:
-
Weigh out 53.58 mg of this compound powder.
-
Dissolve the powder in 1 mL of absolute ethanol.
-
Vortex until the solution is clear.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Application in Cell Culture
4.1. Recommended Working Concentrations:
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. A concentration of 100 µM has been shown to be effective in human vascular smooth muscle cells.[2][4] For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line. A suggested starting range is 10-100 µM . One study on murine melanoma and fibroblast cells used a range of 1-100 µg/mL.[5]
4.2. Cell Lines Treated with this compound or related compounds:
| Cell Line | Cell Type | Application | Reference |
| Human Pulmonary Artery Smooth Muscle Cells | Smooth Muscle | Metabolomics, Cell Signaling | [2][4] |
| MG-63 | Osteoblast-like | Cytotoxicity | [8] |
| Human Gingival Fibroblasts (HGF) | Fibroblast | Cytotoxicity | [8] |
| Murine Melanoma (B-16) | Cancer | Cell Proliferation | [5] |
| Murine Fibroblast (L-cells) | Fibroblast | Cell Proliferation | [5] |
| Endothelial Cells | Endothelial | Vasodilator Function | [9] |
| Various Cancer Cell Lines | Cancer | Anticancer Effects | [10] |
Experimental Protocols
5.1. Assessment of Cell Viability (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic or proliferative effects of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest treatment concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control. An IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
5.2. Cellular Antioxidant Activity (DCFH-DA Assay)
This assay measures the ability of this compound to reduce intracellular reactive oxygen species (ROS).
Materials:
-
Cells of interest
-
96-well black, clear-bottom cell culture plates
-
This compound stock solution
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
H₂O₂ or other ROS inducer
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a desired period (e.g., 1-24 hours).
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS or HBSS. Add 100 µL of a working solution of DCFH-DA (typically 10-25 µM in serum-free medium or PBS) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
ROS Induction: Wash the cells again with warm PBS or HBSS. Add 100 µL of a ROS inducer (e.g., H₂O₂) at a predetermined concentration to the wells. Include a negative control (no ROS inducer) and a positive control (ROS inducer without this compound pre-treatment).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time.
-
Data Analysis: Calculate the percentage reduction in ROS levels in the this compound-treated cells compared to the positive control.
Signaling Pathway Analysis
This compound has been shown to activate the ERK/MAPK signaling pathway.[1][2][7] This can be investigated by examining the phosphorylation status of key proteins in the cascade.
6.1. Experimental Workflow for Western Blotting
6.2. This compound-Induced Signaling Pathway
This compound is proposed to interact with a putative cell surface receptor, leading to the activation of the Ras-Raf-MEK-ERK signaling cascade. Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, such as c-Myc and Elk-1, thereby modulating gene expression related to cell proliferation and survival. A notable downstream effect of this compound signaling is the increased production of anandamide.[1][2][7][11]
Summary of Quantitative Data
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Viability (IC50) | SKBR3 (Breast Cancer) | Vitamin E (24h) | 119 µM | [12] |
| MDA-MB-231 (Breast Cancer) | Vitamin E (24h) | 151 µM | [12] | |
| ERK Phosphorylation | Human Vascular Smooth Muscle Cells | 100 µM this compound (30 min) | Significant increase in p44/p42 ERK phosphorylation | |
| Anandamide Production | Human Vascular Smooth Muscle Cells | 100 µM this compound (10 min) | Effective upregulation of arachidonoylethanolamine (anandamide/virodhamine) | [2] |
| Antioxidant Activity | MDA-MB-231 Cells | 120 µM Vitamin E (24h) | Decreased ROS generation |
Disclaimer: These protocols and application notes are intended for research use only and should be adapted and optimized for specific experimental conditions and cell types. Always follow standard laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomics Studies to Assess Biological Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of vitamins E and C for reversing the cytotoxic effects of nicotine and cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of vitamin E on endothelial vasodilator function in patients with hypercholesterolemia, chronic smoking or both - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols for Vitamin E Nicotinate as a Cosmetic Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E nicotinate (B505614), the ester of α-tocopherol and nicotinic acid, is a multifunctional active ingredient for cosmetic formulations. It uniquely combines the potent antioxidant properties of Vitamin E with the vasodilatory and skin-barrier enhancing benefits of nicotinic acid (niacin). This dual-action mechanism makes it a compelling candidate for advanced skincare products aimed at protecting the skin from oxidative stress, improving skin health, and enhancing the delivery of other active ingredients.
These application notes provide a comprehensive overview of Vitamin E nicotinate's mechanism of action, supported by experimental protocols to evaluate its efficacy as a cosmetic antioxidant.
Mechanism of Action
This compound's efficacy stems from the synergistic action of its two constituent molecules upon topical application and subsequent hydrolysis into tocopherol and nicotinic acid.
-
Antioxidant Activity (Tocopherol moiety): As a potent lipophilic antioxidant, α-tocopherol protects cell membranes from damage by scavenging and neutralizing reactive oxygen species (ROS). It interrupts the chain reaction of lipid peroxidation, a key process in cellular damage and skin aging.
-
Vasodilation and Improved Microcirculation (Nicotinic acid moiety): Nicotinic acid acts as a vasodilator, widening blood vessels to improve blood flow in the skin. This enhanced microcirculation facilitates the delivery of oxygen and essential nutrients to skin cells, promoting cellular health and a more radiant complexion.
-
Synergistic Effects: The combined action of antioxidant protection and improved nutrient supply provides a robust defense against environmental aggressors and the visible signs of aging.
Data Presentation
The following tables summarize key quantitative data for this compound and related compounds. Direct comparative studies on the antioxidant capacity of this compound are limited in the available literature.
| Formulation Parameters | |
| Parameter | Value |
| Typical Use Concentration in Cosmetics | 0.1% - 1.0% |
| In Vitro Antioxidant Activity | | | :--- | :--- | :--- | | Assay | Compound | IC50 / Activity | | DPPH Radical Scavenging | α-Tocopherol | ~42.86 µg/mL[1] | | | Tocopheryl Acetate (B1210297) | No significant activity observed[2][3] | | | Tocopheryl Nicotinate | Data not available in searched literature | | Lipid Peroxidation Inhibition (TBARS Assay) | α-Tocopherol | Potent inhibition[4][5] | | | Tocopheryl Acetate | Limited direct inhibition[6] | | | Tocopheryl Nicotinate | Data not available in searched literature |
| In Vitro Skin Permeation (Human Skin Models) | | | :--- | :--- | :--- | | Compound | Permeation/Penetration Findings | Reference | | α-Tocopherol | 762.3 ng/mL delivered into the epidermis from a nanostructured lipid carrier formulation.[7] |[7] | | Tocopheryl Acetate | Variable penetration (4.3-12.6% of applied dose) into deeper skin layers, depending on the formulation.[8] |[8] | | Tocopheryl Nicotinate | Data not available in searched literature | |
| Stability in Cosmetic Emulsions | | | :--- | :--- | :--- | | Compound | Stability Profile | Reference | | α-Tocopherol | More susceptible to degradation compared to its esterified forms, especially at elevated temperatures.[9][10] |[9][10] | | Tocopheryl Acetate | Generally stable in cosmetic formulations, with 88-92% retained after 7 months at 37°C in some studies.[9][11] |[9][11] | | Tocopheryl Nicotinate | Generally considered more stable than α-tocopherol due to its ester form.[12] |[12] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay evaluates the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compounds (this compound, α-tocopherol, Tocopheryl acetate)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.
-
Sample Preparation: Dissolve the test compounds and positive control in a suitable solvent (e.g., ethanol) to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compounds or positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation, to assess the protective effect of an antioxidant on a lipid-rich system (e.g., a cosmetic emulsion) subjected to oxidative stress.
Materials:
-
Cosmetic emulsion (with and without the test antioxidant)
-
Phosphate buffered saline (PBS)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Oxidizing agent (e.g., Fenton's reagent - FeSO4 and H2O2)
-
Water bath
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
Induction of Lipid Peroxidation:
-
To a known amount of the cosmetic emulsion, add the oxidizing agent to induce lipid peroxidation.
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
-
Reaction with TBA:
-
Add TCA solution to stop the reaction and precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Collect the supernatant and add TBA solution.
-
-
Color Development: Heat the mixture in a boiling water bath for 15-20 minutes to develop a pink-colored chromogen.
-
Measurement: Cool the samples and measure the absorbance at 532 nm.
-
Calculation: Quantify the amount of MDA formed by comparing the absorbance to a standard curve prepared with known concentrations of MDA. A lower absorbance indicates a higher inhibition of lipid peroxidation by the test compound.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This method evaluates the penetration of a topically applied compound through a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent for lipophilic compounds)
-
Test formulation (cosmetic emulsion containing this compound)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Skin Preparation: Excise the skin and remove any subcutaneous fat. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic skin surface temperature.
-
Application of Formulation: Apply a known amount of the test formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, collect samples from the receptor solution and replace with fresh, pre-warmed receptor solution.
-
Analysis: Analyze the concentration of this compound and its potential metabolites (tocopherol and nicotinic acid) in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of the compound permeated per unit area against time to determine the permeation profile and calculate the flux.
Visualizations
Caption: Mechanism of action of this compound in the skin.
Caption: Experimental workflow for evaluating this compound.
Caption: NRF2 signaling pathway activation by antioxidants.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of isomers of tocopherol on lipid peroxidation of microsomes from vitamin E-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mixed tocopherols have a stronger inhibitory effect on lipid peroxidation than alpha-tocopherol alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation of tocopherol nanocarriers and in vitro delivery into human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo permeation of vitamin E and vitamin E acetate from cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. i.agelyss.com [i.agelyss.com]
- 10. Thermal stability of Tocopherol - Swettis Beauty Blog [skinchakra.eu]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Application of Vitamin E Nicotinate in Dermatological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E nicotinate (B505614), an ester of tocopherol (Vitamin E) and nicotinic acid (Vitamin B3), presents a unique dual-action profile for dermatological applications. This compound combines the potent antioxidant properties of Vitamin E with the vasodilatory and circulation-enhancing effects of nicotinic acid. These characteristics make it a compelling candidate for research and development in areas such as skin aging, inflammatory skin conditions, hyperpigmentation, and overall skin health improvement.
This document provides detailed application notes and experimental protocols for researchers investigating the dermatological effects of Vitamin E nicotinate.
Mechanism of Action
This compound's efficacy in dermatology stems from the synergistic effects of its two components:
-
Vitamin E (α-tocopherol): A lipophilic antioxidant that protects cell membranes from oxidative damage by scavenging free radicals generated by UV radiation and environmental pollutants. It interrupts the propagation of reactive oxygen species (ROS) in lipid membranes.
-
Nicotinic Acid (Niacin): Upon hydrolysis, nicotinic acid is released and acts as a vasodilator, improving cutaneous blood flow and microcirculation. This enhanced circulation facilitates the delivery of oxygen and nutrients to the skin, supporting cellular metabolism and repair processes.
The combined action suggests potential benefits in protecting the skin from photoaging, reducing inflammation, and improving skin tone and texture. Recent studies also suggest that the intact this compound molecule may have specific biological functions independent of its hydrolysis into Vitamin E and niacin, including the activation of MAP kinase signaling.
Signaling Pathway of this compound in Skin Cells
Caption: Dual mechanism of this compound in skin.
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies on Vitamin E and this compound.
Table 1: Clinical Studies on Oral Vitamin E in Atopic Dermatitis
| Study Population | Intervention | Duration | Key Outcomes | Reference |
| 70 patients with mild-to-moderate AD | 400 IU/day Vitamin E | 4 months | Significant improvement in itching, extent of lesions, and SCORAD index compared to placebo. | |
| 45 patients with AD | 600 IU/day Vitamin E | 60 days | 35.7% reduction in SCORAD score. | |
| 45 patients with AD | 1600 IU Vitamin D3 + 600 IU Vitamin E | 60 days | 64.3% reduction in SCORAD score. |
Table 2: Clinical Study on Oral this compound and Skin Microcirculation
| Study Population | Intervention | Duration | Assessment Method | Key Outcomes | Reference |
| 10 patients with microcirculation disturbances | 400 mg/day α-tocopheryl nicotinate | 2 weeks | Cooling-rewarming test (time for skin temperature to rise to 25°C after 5 min in 15°C water) | α-tocopheryl nicotinate was more effective in reducing rewarming time than α-tocopheryl acetate (B1210297) or a combination of α-tocopheryl acetate and nicotinic acid. | |
| 8 patients with microcirculation disturbances | 400 mg/day α-tocopheryl nicotinate | 2 weeks | Cooling-rewarming test | Reduced mean rewarming time in all patients who had not responded to α-tocopheryl acetate. |
Table 3: In Vitro Studies on Vitamin E and Keratinocytes
| Cell Type | Treatment | Key Findings | Reference |
| Normal and neoplastic mouse epidermal keratinocytes | Pre- and post-treatment with α-tocopherol (α-T) and α-tocopherol acetate (α-TAc) around UVB irradiation (30-60 mJ/cm²) | Significant increase in viable cells and decrease in apoptotic cells. Pre-treatment was more protective. | |
| Human keratinocytes (HaCaT) | Post-UVA1 treatment with Vitamin E | Significant decrease in oxidized purines (70% decrease at 5 J/cm²). | |
| Normal human epidermal keratinocytes | 50-100 mM Vitamin E | Protected against cytotoxicity induced by trichloroethylene (B50587) and perchloroethylene. |
Experimental Protocols
Protocol 1: Assessment of Antioxidant Activity (in vitro) - DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid or Trolox (positive control)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Create serial dilutions to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Prepare a stock solution of the positive control (ascorbic acid or Trolox) and serial dilutions.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the various concentrations of this compound, positive control, or methanol (as a blank).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 2: Assessment of Skin Microcirculation Enhancement (in vivo)
Objective: To evaluate the effect of topical this compound on skin microcirculation.
Materials:
-
Topical formulation containing this compound (e.g., 0.5-2.0% w/w)
-
Placebo formulation (vehicle only)
-
Laser Doppler Flowmetry or Laser Speckle Contrast Imaging (LSCI) device
-
Healthy human volunteers
Procedure:
-
Subject Acclimatization:
-
Allow subjects to acclimatize to the room temperature and humidity for at least 20-30 minutes.
-
-
Baseline Measurement:
-
Define test areas on the volar forearm.
-
Measure the baseline skin blood flow in the defined areas using the Laser Doppler or LSCI device.
-
-
Product Application:
-
Apply a standardized amount of the this compound formulation to one test area and the placebo formulation to another.
-
-
Post-Application Measurements:
-
Measure the skin blood flow at regular intervals (e.g., 15, 30, 60, and 120 minutes) after application.
-
-
Data Analysis:
-
Calculate the percentage change in blood flow from baseline for both the active and placebo sites.
-
Statistically compare the changes in blood flow between the this compound and placebo-treated sites.
-
Experimental Workflow for in vivo Skin Microcirculation Study
Caption: Workflow for assessing microcirculation effects.
Protocol 3: Evaluation of Anti-Inflammatory Effects on Keratinocytes (in vitro)
Objective: To assess the ability of this compound to mitigate UV-induced inflammation in keratinocytes.
Materials:
-
Human epidermal keratinocytes (e.g., HaCaT cell line)
-
Cell culture medium and supplements
-
This compound
-
UVB light source
-
ELISA kits for pro-inflammatory cytokines (e.g., IL-6, TNF-α)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Culture and Treatment:
-
Culture keratinocytes to 70-80% confluency.
-
Pre-treat the cells with various non-cytotoxic concentrations of this compound for 24 hours.
-
-
UVB Irradiation:
-
Wash the cells with PBS.
-
Expose the cells to a pro-inflammatory dose of UVB radiation (e.g., 30-50 mJ/cm²).
-
-
Post-Irradiation Incubation:
-
Add fresh medium (with or without this compound) and incubate for a specified period (e.g., 24 hours).
-
-
Assessment of Inflammatory Markers:
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted pro-inflammatory cytokines (IL-6, TNF-α) using ELISA kits.
-
qRT-PCR: Lyse the cells, extract total RNA, and perform quantitative real-time PCR to analyze the gene expression of inflammatory markers (e.g., COX-2, iNOS).
-
-
Data Analysis:
-
Compare the levels of inflammatory markers in this compound-treated cells to untreated, UVB-irradiated control cells.
-
Protocol 4: Assessment of Collagen Synthesis in Human Dermal Fibroblasts (in vitro)
Objective: To determine the effect of this compound on collagen production in fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium
-
This compound
-
Sircol™ Soluble Collagen Assay kit
-
Reagents for Western blotting (primary antibody against Collagen Type I)
Procedure:
-
Cell Culture and Treatment:
-
Culture fibroblasts to near confluency.
-
Treat the cells with various non-cytotoxic concentrations of this compound for 48-72 hours.
-
-
Collagen Quantification:
-
Sircol Assay: Collect the cell culture supernatant and quantify the amount of soluble collagen using the Sircol assay according to the manufacturer's instructions.
-
Western Blot: Lyse the cells and perform Western blotting to detect the intracellular levels of Collagen Type I.
-
-
Data Analysis:
-
Compare the amount of collagen produced in this compound-treated cells to untreated control cells.
-
Logical Relationship of this compound's Dermatological Benefits
Caption: Interconnected benefits of this compound.
Conclusion
This compound is a promising multi-functional ingredient for dermatological research. Its dual antioxidant and vasodilatory properties provide a strong rationale for its investigation in a variety of skin conditions. The protocols outlined in this document offer a starting point for researchers to explore the efficacy and mechanisms of this compound in greater detail. Further studies are warranted to fully elucidate its potential in clinical dermatology.
Application Notes: Enzymatic Synthesis of Vitamin E Nicotinate
Introduction
Vitamin E nicotinate (B505614), the ester of α-tocopherol (Vitamin E) and nicotinic acid (Vitamin B3 or niacin), is a valuable compound in the pharmaceutical and cosmetic industries. It combines the potent antioxidant properties of Vitamin E with the vasodilatory and lipid-modifying effects of nicotinic acid, offering potential benefits for cardiovascular health and skincare.[1] Compared to α-tocopherol, ester derivatives like Vitamin E nicotinate exhibit improved stability against oxidation by light and air.[2] The enzymatic synthesis of this ester presents a green and efficient alternative to traditional chemical methods, which often require harsh conditions and may produce undesirable byproducts.[2] This protocol details a method for the synthesis of this compound using an immobilized lipase (B570770), offering high catalytic efficiency and selectivity under mild reaction conditions.
Principle of the Method
The synthesis is achieved through a lipase-catalyzed transesterification reaction between α-tocopherol and an activated form of nicotinic acid, vinyl nicotinate. The use of a vinyl ester as the acyl donor is advantageous as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards product formation and resulting in high conversion rates. Immobilized Candida antarctica lipase B (CALB), commercially available as Novozym® 435, is a highly effective and robust biocatalyst for this transformation due to its broad substrate specificity and stability in organic solvents. The reaction is typically carried out in a non-polar organic solvent to facilitate the dissolution of the lipophilic substrates and product. Following the reaction, the product is purified using a combination of solvent extraction and silica (B1680970) gel column chromatography.
Data Presentation
Table 1: Reaction Parameters for Lipase-Catalyzed Synthesis of Vitamin E Esters (Analogous Systems)
| Parameter | Value/Range | Reference |
| Enzyme | Candida antarctica lipase B (Immobilized) | [2] |
| Substrates | α-Tocopherol, Acyl Donor (e.g., Vinyl Acetate (B1210297), Succinic Anhydride) | [2] |
| Molar Ratio (Tocopherol:Acyl Donor) | 1:1 to 1:5 | Inferred from similar syntheses |
| Enzyme Concentration | 10-20% (w/w of substrates) | Inferred from similar syntheses |
| Solvent | Heptane (B126788), Hexane (B92381), Toluene, or Solvent-Free | [2] |
| Temperature | 50-70 °C | [2] |
| Reaction Time | 24-72 hours | [2] |
| Conversion Rate | Up to 95% (for Vitamin E Acetate) | [2] |
Table 2: Purification Parameters for Vitamin E Esters
| Purification Step | Solvents/Materials | Purpose | Reference |
| Enzyme Removal | Filtration | Removal of immobilized enzyme for reuse. | General Practice |
| Solvent Evaporation | Rotary Evaporator | Removal of reaction solvent. | [3] |
| Liquid-Liquid Extraction | Hexane/Water or Ethanol/Water | Removal of water-soluble impurities. | [4] |
| Washing | 5% NaHCO₃ (aq), Brine | Removal of unreacted acidic precursors and water. | General Practice |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | Removal of residual water from the organic phase. | General Practice |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient | Separation of this compound from unreacted α-tocopherol and byproducts. | [3] |
Experimental Protocols
1. Enzymatic Synthesis of this compound
This protocol is based on established methods for the enzymatic synthesis of other Vitamin E esters and adapted for this compound.
-
Materials:
-
α-Tocopherol
-
Vinyl nicotinate (as acyl donor)
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Heptane (anhydrous)
-
Molecular sieves (3 Å)
-
Reaction vessel (e.g., screw-capped flask)
-
Orbital shaker incubator
-
-
Procedure:
-
To a 100 mL screw-capped flask, add α-tocopherol (e.g., 10 mmol, 4.31 g) and vinyl nicotinate (e.g., 12 mmol, 1.62 g).
-
Add 50 mL of anhydrous heptane to dissolve the substrates.
-
Add molecular sieves (approximately 1 g) to maintain anhydrous conditions.
-
Add immobilized Candida antarctica lipase B (10-20% of the total substrate weight, e.g., 0.6 g).
-
Seal the flask tightly and place it in an orbital shaker incubator set at 60 °C and 200 rpm.
-
Allow the reaction to proceed for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
2. Purification of this compound
-
Materials:
-
Reaction mixture from the synthesis step
-
Hexane
-
Ethyl acetate
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
-
Procedure:
-
Enzyme Removal: After the reaction is complete, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Solvent Evaporation: Remove the heptane from the filtrate using a rotary evaporator to obtain a crude oily residue.
-
Liquid-Liquid Extraction and Washing:
-
Dissolve the crude residue in 50 mL of hexane.
-
Transfer the solution to a separatory funnel and wash with 2 x 30 mL of 5% NaHCO₃ solution to remove any unreacted nicotinic acid.
-
Wash with 2 x 30 mL of brine to remove any remaining aqueous impurities.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
-
Final Solvent Removal: Filter to remove the Na₂SO₄ and evaporate the hexane using a rotary evaporator to yield the crude this compound.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration from 1% to 10%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the final product.
-
-
Visualizations
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Caption: Hypothetical signaling pathway of this compound after cellular uptake.
References
- 1. Chromatographic Separation of Vitamin E Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin E analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Extraction of Vitamin E Isomers from Palm Oil: Methodology, Characterization, and in Vitro Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Vitamin E Nicotinate in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E nicotinate (B505614), an ester of α-tocopherol (vitamin E) and nicotinic acid (niacin), presents a compound of interest in cardiovascular disease (CVD) research. This molecule combines the well-documented antioxidant properties of vitamin E with the vasodilatory and lipid-modulating effects of nicotinic acid.[1] The rationale for its use in CVD research stems from the key roles of oxidative stress, endothelial dysfunction, inflammation, and dyslipidemia in the pathogenesis of atherosclerosis and its complications. While extensive research has been conducted on vitamin E supplementation in general for CVD, with conflicting results, specific investigation into the effects of vitamin E nicotinate offers a promising avenue for targeted therapeutic strategies.[1][2][3][4] Recent studies suggest that this compound may have unique biological functions beyond simply acting as a source of its constituent parts, including the activation of specific cell signaling pathways.[5][6]
These application notes provide a summary of the current understanding of this compound's role in cardiovascular research, including quantitative data from relevant studies, detailed experimental protocols, and visualizations of the proposed signaling pathways.
Data Presentation
The following tables summarize quantitative data from clinical and animal studies investigating the effects of vitamin E and this compound on key cardiovascular parameters.
Table 1: Clinical Studies on the Effects of Vitamin E and this compound on Cardiovascular Parameters
| Parameter | Study Population | Intervention | Duration | Key Findings | Reference |
| Lipid Profile | Hyperlipidemic patients | 600 mg/day α-tocopheryl nicotinate | 2 months | Significant decrease in lipoprotein(a) in patients with baseline levels ≥18 mg/dL. | [1] |
| Chronic hemodialysis patients | Tocotrienol-rich vitamin E | 12 & 16 weeks | Significant reduction in plasma triacylglycerols (TAG) at 12 and 16 weeks. | [7] | |
| Blood Pressure | Mild hypertensive patients | 200 IU/day vitamin E | 27 weeks | Significant decrease in systolic blood pressure (-24%) and diastolic blood pressure (-12.5%). | [8][9] |
| Treated hypertensive patients | 300 mg/day vitamin E | 12 weeks | No clinically relevant effect on blood pressure in patients already under controlled treatment. | [10][11] | |
| Endothelial Function | Type 1 diabetic patients | 1,000 IU/day vitamin E | 3 months | Significant improvement in flow-mediated dilation (FMD) from 2.6% to 7.0%. | [12] |
| Healthy smokers | 600 IU/day vitamin E | 4 weeks | Attenuated transient impairment of FMD after smoking. Baseline FMD: 5.3% (vitamin E group) vs. 11.6% (non-smokers). | [13] | |
| Older adults with endothelial dysfunction | 1000 IU/day vitamin E | 10 weeks | No significant improvement in FMD (2.7% vs. 2.4% with placebo). | [14] | |
| Oxidative Stress | Healthy smokers | 300-1200 mg/day vitamin E | 3 weeks per dose | No significant change in urinary 8-iso-PGF(2alpha) excretion. | [15] |
| Hypercholesterolemic individuals | 1600-3200 IU/day vitamin E | 16 weeks | Significant reduction in plasma F2-isoprostanes (35% at 1600 IU, 49% at 3200 IU). | [16] | |
| Cardiovascular Events | Patients with coronary atherosclerosis (CHAOS study) | 400-800 IU/day vitamin E | ~1.4 years | Significant reduction in non-fatal myocardial infarction. | [1] |
| Healthy women (Women's Health Study) | 600 IU vitamin E every other day | ~10 years | No overall benefit for major cardiovascular events, but a significant reduction in cardiovascular death. | [17] |
Table 2: Animal Studies on the Effects of Vitamin E and this compound on Atherosclerosis
| Animal Model | Intervention | Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | α-tocopheryl nicotinate and α-tocopheryl acetate | Not specified | Reduced progression of hypertension and protected against myocardial fibrosis and pulmonary edema. | [1] |
| Low-Density Lipoprotein Receptor-Deficient (LDLR-/-) Mice | Vitamin E supplemented high-fat diet | 3 months | Significant reduction in the progression of established atherosclerosis. Decreased 8,12-iso-isoprostane (iP)F(2alpha)-VI and monocyte chemoattractant protein-1 (MCP-1) levels, and increased nitric oxide levels. | [18] |
| LDLR-/- Mice | Long-term vitamin E supplementation with a low-fat/low-cholesterol diet | 18 months | Significantly lower extent of atherosclerotic lesions in the descending aorta (50% vs. 65% in controls). | [19] |
| Hypercholesterolemic New Zealand White Rabbits | Vitamins E and C | 8 weeks | Decreased thoracic aortic cholesteryl ester content by 40% and lesion coverage by 46%. | [20] |
| Obese, Hyperlipidemic (ob/ob;LDLR-/-) Mice | Vitamin E (2000 IU/kg) in a Western-type diet | 12 weeks | Trend toward a reduction in atherosclerotic lesion area (p=0.10). | [21] |
Signaling Pathways
This compound is proposed to exert its cardiovascular protective effects through a combination of antioxidant, anti-inflammatory, and vasodilatory mechanisms. The following diagrams illustrate the potential signaling pathways involved.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin E in the prevention of cardiovascular disease: the importance of proper patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin E tocotrienol supplementation improves lipid profiles in chronic hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin E can reduce blood pressure in mild hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of vitamin E on clinic and ambulatory blood pressure in treated hypertensive patients. Collaborative Group of the Primary Prevention Project (PPP)--Hypertension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vitamin E supplementation improves endothelial function in type I diabetes mellitus: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of vitamin E on chronic and acute endothelial dysfunction in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vitamin E ingestion does not improve arterial endothelial dysfunction in older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of vitamin E supplementation on F(2)-isoprostane and thromboxane biosynthesis in healthy cigarette smokers [pubmed.ncbi.nlm.nih.gov]
- 16. The relationship between dose of vitamin E and suppression of oxidative stress in humans [pubmed.ncbi.nlm.nih.gov]
- 17. Vitamin E in the primary prevention of cardiovascular disease and cancer: the Women's Health Study: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vitamin E reduces progression of atherosclerosis in low-density lipoprotein receptor-deficient mice with established vascular lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long-term vitamin E supplementation reduces atherosclerosis and mortality in Ldlr-/- mice, but not when fed Western style diet - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiatherosclerotic effects of antioxidants are lesion-specific when evaluated in hypercholesterolemic New Zealand white rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of vitamin E on oxidative stress and atherosclerosis in an obese hyperlipidemic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tocopheryl Nicotinate in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function, often linked to common pathological mechanisms including oxidative stress, mitochondrial dysfunction, and neuroinflammation.[1][2][3] Tocopheryl nicotinate (B505614) is a synthetic compound that is an ester of tocopherol (vitamin E) and nicotinic acid (niacin, vitamin B3).[4][5][6] While direct and extensive research on the application of tocopheryl nicotinate in neurodegenerative disease models is limited, the well-documented neuroprotective properties of its constituent components—tocopherol and nicotinate—provide a strong rationale for its potential therapeutic efficacy.
This document outlines the theoretical application of tocopheryl nicotinate by examining the established roles of its parent molecules in various neurodegenerative models. We provide a summary of quantitative data from relevant studies, detailed experimental protocols, and visualizations of key signaling pathways to guide future research in this promising area.
Part 1: The Rationale - Dual-Action Neuroprotection
Tocopheryl nicotinate offers a compelling dual-action therapeutic strategy. It is hypothesized to deliver both a potent antioxidant (tocopheryl moiety) and a modulator of crucial neuronal signaling pathways (nicotinate moiety) to the central nervous system.
-
Tocopheryl (Vitamin E) Moiety: Vitamin E is a family of fat-soluble compounds that act as powerful antioxidants, primarily protecting cell membranes from lipid peroxidation caused by reactive oxygen species (ROS).[7][8] In the context of neurodegeneration, oxidative stress is a key driver of neuronal damage.[3][9] Studies in animal models have shown that various forms of vitamin E can reduce the deposition of beta-amyloid (Aβ) plaques in Alzheimer's models, protect dopaminergic neurons in Parkinson's models, and improve cognitive and motor functions.[7][10][11]
-
Nicotinate Moiety: The nicotinate component relates to nicotinic acid and its derivatives, which are crucial for cellular metabolism and signaling. Nicotinic acetylcholine (B1216132) receptors (nAChRs) are widely expressed in the brain and are implicated in learning, memory, and neuronal survival.[12] Stimulation of nAChRs, particularly the α7 subtype, has been shown to be neuroprotective against toxicity induced by Aβ, glutamate, and other neurotoxins.[12][13] This protection is mediated through the activation of pro-survival signaling cascades, including the PI3K/Akt pathway, which upregulates anti-apoptotic proteins like Bcl-2.[13][14][15]
The combination of these two molecules in a single ester, tocopheryl nicotinate, could therefore simultaneously mitigate oxidative damage and activate pro-survival signaling pathways, offering a multi-targeted approach to neuroprotection.
Part 2: Data Presentation
The following tables summarize quantitative data from studies using tocopherol (or its derivatives) and nicotinic agonists in various neurodegenerative disease models.
Table 1: Effects of Tocopherol/Tocotrienol in Alzheimer's Disease Models
| Model/Organism | Compound | Dosage & Duration | Key Quantitative Outcomes | Reference |
| AβPP/PS1 Transgenic Mice | Tocotrienol-rich fraction (TRF) | 60 mg/kg/day (oral gavage) for 10 months | - Reduced Aβ levels and amyloid deposition in the hippocampus. - Decreased reactive oxygen species (ROS) in the brain. - Improved spatial learning and memory. | [16][17] |
| Ttpa-/-/APPsw Mice (Vitamin E deficient AD model) | α-tocopherol supplemented diet | Diet for 5 months | - Reduced Aβ accumulation in the brain and plasma by improving Aβ clearance. | [10] |
| Transgenic AD Mice | α-tocopherol supplemented diet | Diet for 6 months | - Mitigated the reduction of GSH levels. - Decreased GSSG and TBARS (lipid peroxidation marker). - Improved cognitive function. | [10] |
| Wistar Rats (STZ-induced AD model) | α-tocopherol | 21 days | - Delayed functional decline and provided neuroprotection. | [7] |
Table 2: Effects of Tocopherol/Tocotrienol in Parkinson's Disease Models
| Model/Organism | Compound | Dosage & Duration | Key Quantitative Outcomes | Reference |
| Cellular PD Model (SH-SY5Y cells) | γ- and δ-Tocotrienol | Not specified | - Exhibited cytoprotective effects via activation of the PI3K/Akt signaling pathway. | [18] |
| Murine PD Model | δ-Tocotrienol | Not specified | - Relieved PD-related motor symptoms. | [18] |
| Wistar Rats (6-OHDA-induced PD model) | D-α-tocopheryl succinate | 16 mg/kg (i.m.) for 8 weeks | - Provided neuroprotection and delayed functional decline. | [7] |
| Early PD Patients (DATATOP trial) | Tocopherol | 2000 IU/day | - No significant beneficial effect on delaying the onset of disability. | [19][20] |
Table 3: Effects of Nicotinic Agonists in Neurodegenerative Disease Models
| Model/Organism | Compound | Dosage & Duration | Key Quantitative Outcomes | Reference |
| Rat Primary Cortical Neurons | Nicotine | Not specified | - Protected neurons from Aβ- and glutamate-induced neurotoxicity. - Increased levels of phosphorylated Akt, Bcl-2, and Bcl-x. | [12][13] |
| Mouse PD Model (Rotenone-induced) | Nicotine | 0.21 mg/kg/day (s.c.) for 28 days | - Rescued motor deficits. - Prevented dopaminergic neuronal cell loss in the substantia nigra. | [12] |
| B6.HDR6/1 Transgenic Mouse Model (Huntington's) | Nicotinamide (NAM) | 250 mg/kg/day | - Improved motor deficits (open field, rotarod). - Increased mRNA and protein levels of BDNF. - Increased PGC-1α activation. | [21] |
Part 3: Experimental Protocols
The following are detailed protocols for key experiments relevant to assessing the efficacy of neuroprotective compounds like tocopheryl nicotinate.
Protocol 1: In Vivo Assessment in a Transgenic Mouse Model of Alzheimer's Disease (e.g., AβPP/PS1)
Objective: To evaluate the effect of a test compound (e.g., Tocopheryl Nicotinate) on cognitive deficits and amyloid pathology.
1. Animal Model and Treatment:
- Use AβPP/PS1 double transgenic mice and wild-type littermates as controls.
- Begin treatment at an early pathological stage (e.g., 3-4 months of age) and continue for a chronic period (e.g., 6 months).
- Administer Tocopheryl Nicotinate via a suitable route, such as oral gavage, mixed in the diet, or intraperitoneal injection. A vehicle-treated group serves as the control. Determine dosage based on pilot studies or literature on its components.
2. Behavioral Testing (e.g., Morris Water Maze for Spatial Memory):
- Acquisition Phase (Days 1-5):
- Fill a circular pool (120 cm diameter) with opaque water. Place a hidden platform (10 cm diameter) 1 cm below the surface.
- Release each mouse into the pool from one of four starting positions.
- Allow the mouse to search for the platform for 60 seconds. If it fails, guide it to the platform.
- Record the escape latency (time to find the platform) and path length using a video tracking system.
- Perform four trials per mouse per day.
- Probe Trial (Day 6):
- Remove the platform from the pool.
- Allow the mouse to swim freely for 60 seconds.
- Record the time spent in the target quadrant where the platform was previously located.
3. Tissue Collection and Preparation:
- At the end of the treatment period, anesthetize the mice and perfuse transcardially with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA).
- Harvest the brains. Post-fix one hemisphere in 4% PFA overnight for immunohistochemistry and cryoprotect in 30% sucrose.
- Dissect specific regions (e.g., hippocampus, cortex) from the other hemisphere, snap-freeze in liquid nitrogen, and store at -80°C for biochemical analysis.
4. Immunohistochemistry for Aβ Plaque Load:
- Section the PFA-fixed hemisphere into 30-40 µm coronal sections using a cryostat.
- Perform antigen retrieval if required.
- Block non-specific binding using a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
- Incubate sections with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
- Wash with PBS and incubate with an appropriate biotinylated secondary antibody for 2 hours at room temperature.
- Develop the signal using an avidin-biotin-peroxidase complex (ABC) kit and DAB substrate.
- Mount sections onto slides, dehydrate, and coverslip.
- Quantify the Aβ plaque area in the cortex and hippocampus using image analysis software (e.g., ImageJ).
Protocol 2: In Vitro Neuroprotection Assay in a Parkinson's Disease Cell Model
Objective: To determine if a test compound protects neuronal cells from a PD-related toxin.
1. Cell Culture:
- Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- For differentiation, treat cells with 10 µM retinoic acid for 5-7 days to induce a more neuron-like phenotype.
2. Treatment and Toxin Exposure:
- Plate the differentiated cells in 96-well plates.
- Pre-treat the cells with various concentrations of Tocopheryl Nicotinate (or vehicle control) for 24 hours.
- Induce neurotoxicity by exposing the cells to a PD-mimicking neurotoxin, such as 6-hydroxydopamine (6-OHDA) or MPP+, for another 24 hours.
3. Cell Viability Assay (MTT Assay):
- After the 24-hour toxin exposure, remove the medium.
- Add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
- Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
- Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control cells.
4. Western Blot for Pro-Survival Signaling (Akt Phosphorylation):
- Plate and treat cells in 6-well plates as described above, but for a shorter duration (e.g., 30-60 minutes) to capture signaling events.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using image analysis software. The ratio of p-Akt to total Akt indicates pathway activation.
Part 4: Visualization of Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes discussed.
Caption: Proposed dual-action mechanism of Tocopheryl Nicotinate.
Caption: Nicotinate-mediated nAChR pro-survival signaling pathway.
Caption: Experimental workflow for in vivo drug efficacy testing.
References
- 1. A Preclinical Model for Parkinson’s Disease Based on Transcriptional Gene Activation via KEAP1/NRF2 to Develop New Antioxidant Therapies [mdpi.com]
- 2. Nutraceuticals against Neurodegeneration: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolomics Studies to Assess Biological Functions of Vitamin E Nicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ewg.org [ewg.org]
- 6. Tocopheryl Nicotinate - Naturallifeworth [naturallifeworth.com]
- 7. Vitamin E and Its Molecular Effects in Experimental Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Opinion: exploring alternative pathways to neuroprotection—nicotine and carbon monoxide as antioxidative factors in neurodegeneration and delirium [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Vitamin E and Its Molecular Effects in Experimental Models of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of Nicotinic Receptors Alleviates Cytotoxicity in Neurological Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Interactive Review on the Role of Tocotrienols in the Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | An Interactive Review on the Role of Tocotrienols in the Neurodegenerative Disorders [frontiersin.org]
- 18. Protective Effect of Tocotrienol on In Vitro and In Vivo Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of tocopherol and deprenyl on the progression of disability in early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effect of deprenyl and tocopherol on cognitive performance in early untreated Parkinson's disease. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nicotinamide improves motor deficits and upregulates PGC-1α and BDNF gene expression in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Microcirculation Improvement with Vitamin E Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E nicotinate (B505614), a compound combining the antioxidant properties of vitamin E and the vasodilatory effects of nicotinic acid, presents a promising therapeutic agent for improving microcirculation.[1][2][3] Its mechanism of action is believed to involve the enhancement of endothelial function, reduction of oxidative stress, and modulation of key signaling pathways that regulate vascular tone.[1][4][5] These application notes provide a comprehensive experimental framework for researchers to investigate the efficacy of Vitamin E nicotinate in improving microcirculation, utilizing both in vivo and in vitro models. The detailed protocols herein describe methods to assess microvascular blood flow, endothelial function, and oxidative stress, providing a robust platform for preclinical evaluation.
Mechanism of Action: A Proposed Signaling Pathway
This compound is hypothesized to improve microcirculation through a multi-faceted mechanism. A key pathway involves the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a potent vasodilator.[1] Concurrently, its antioxidant properties help to mitigate oxidative stress, which is a known contributor to endothelial dysfunction. Furthermore, studies suggest the involvement of the MAP kinase signaling pathway.[4]
Experimental Design and Workflow
A comprehensive investigation into the effects of this compound on microcirculation can be structured through a combination of in vivo and in vitro studies. The following workflow outlines a logical progression of experiments.
In Vivo Experimental Protocols
Animal Model: Rat Hindlimb Ischemia
This model is used to simulate peripheral artery disease and assess the restorative effects of this compound on microcirculation.
-
Protocol:
-
Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic regimen.
-
Make a small incision in the groin area to expose the femoral artery.
-
Ligate the femoral artery at a proximal location.
-
Close the incision with sutures.
-
Allow the animals to recover with appropriate post-operative care.
-
Laser Doppler Flowmetry for Cutaneous Microcirculation
This non-invasive technique measures blood perfusion in the skin.
-
Protocol:
-
Acclimatize the anesthetized rat on a heating pad to maintain body temperature.
-
Place the laser Doppler probe on the plantar surface of the hind paw.
-
Record baseline blood flow for 5-10 minutes.
-
Administer this compound (e.g., 500-2000 mg/kg, orally) or vehicle control.[6]
-
Continuously monitor and record blood flow for a defined period (e.g., 60-120 minutes) post-administration.
-
Data is expressed as perfusion units (PU).
-
Intravital Microscopy of the Cremaster Muscle
This technique allows for direct visualization and quantification of microvascular parameters.
-
Protocol:
-
Prepare the rat cremaster muscle for intravital microscopy as previously described.[7]
-
Position the animal on a specialized microscope stage.
-
Administer a fluorescent dye (e.g., FITC-dextran) intravenously to visualize plasma.
-
Record baseline images and videos of arterioles, capillaries, and venules.
-
Administer this compound or vehicle control.
-
Record images and videos at specified time points post-administration.
-
Analyze the recordings to determine vessel diameter, red blood cell (RBC) velocity, and blood flow.
-
In Vitro Experimental Protocols
Human Umbilical Vein Endothelial Cell (HUVEC) Culture
HUVECs provide a relevant in vitro model to study the direct effects of this compound on endothelial cells.
-
Protocol:
-
Culture HUVECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C and 5% CO2.[8]
-
Passage the cells upon reaching 80-90% confluency.
-
Seed cells in appropriate culture plates for subsequent experiments.
-
eNOS Activity Assay
This assay measures the activity of eNOS, a key enzyme in nitric oxide production.
-
Protocol:
-
Treat confluent HUVECs with varying concentrations of this compound (e.g., 10-100 µM) for a specified duration.[4]
-
Lyse the cells and prepare the cell lysate.
-
Perform the eNOS activity assay by measuring the conversion of L-[14C]arginine to L-[14C]citrulline.[9]
-
Quantify the radioactivity of L-[14C]citrulline using a scintillation counter.
-
Nitric Oxide (NO) Measurement (Griess Assay)
This colorimetric assay quantifies nitrite (B80452), a stable breakdown product of NO, in cell culture supernatants or plasma.
-
Protocol:
-
Collect cell culture supernatant from HUVECs treated with this compound or plasma from treated rats.
-
If using plasma, deproteinize the samples.[10]
-
Add 100 µL of the sample to a 96-well plate.
-
Add 50 µL of sulfanilamide (B372717) solution and incubate for 10 minutes.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[11][12]
-
Calculate the nitrite concentration based on a standard curve.
-
Biochemical Analysis Protocols
TBARS Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress.
-
Protocol:
-
Homogenize tissue samples (e.g., hindlimb muscle) in an appropriate buffer.
-
Add 100 µL of the homogenate to a tube.
-
Add 200 µL of 8.1% SDS.
-
Add 1.5 mL of 20% acetic acid solution (pH 3.5).
-
Add 1.5 mL of 0.8% thiobarbituric acid.
-
Incubate at 95°C for 60 minutes.[13]
-
Cool the tubes and centrifuge.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve.
-
8-OHdG ELISA for Oxidative DNA Damage
This ELISA quantifies 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage.
-
Protocol:
-
Extract DNA from tissue samples or cells.
-
Follow the protocol of a commercially available 8-OHdG ELISA kit.
-
Typically, the sample or standard is added to a plate pre-coated with an 8-OHdG antibody.
-
A secondary antibody conjugated to an enzyme is then added.
-
A substrate is added to produce a colorimetric signal.
-
Measure the absorbance and determine the 8-OHdG concentration from a standard curve.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vivo Microcirculation Parameters
| Treatment Group | Baseline Blood Flow (PU) | Post-Treatment Blood Flow (PU) | Change in Blood Flow (%) | Vessel Diameter (µm) | RBC Velocity (mm/s) |
| Vehicle Control | |||||
| This compound (Low Dose) | |||||
| This compound (High Dose) |
Table 2: In Vitro Endothelial Function
| Treatment Group | eNOS Activity (pmol/min/mg protein) | Nitric Oxide Production (µM) |
| Control | ||
| This compound (10 µM) | ||
| This compound (50 µM) | ||
| This compound (100 µM) |
Table 3: Oxidative Stress Markers
| Treatment Group | MDA Level (nmol/mg protein) | 8-OHdG Level (ng/mg DNA) |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) |
Conclusion
The protocols and experimental design outlined in these application notes provide a robust framework for the preclinical investigation of this compound's effects on microcirculation. By combining in vivo and in vitro models, researchers can gain a comprehensive understanding of its efficacy and underlying mechanisms of action. The systematic approach to data collection and presentation will ensure clear and comparable results, facilitating the development of this promising therapeutic agent.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin E: Regulatory Role on Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the toxic effect and safety of vitamin E supplement in male albino rats after 30 days of repeated treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. eNOS activity assay [bio-protocol.org]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bowdish.ca [bowdish.ca]
- 13. A specific method for measurement of nitric oxide synthase enzymatic activity in peritoneal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Vitamin E Nicotinate for In Vitro Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Vitamin E nicotinate (B505614) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Vitamin E nicotinate and why is its solubility a concern for in vitro studies?
A1: this compound, also known as α-tocopheryl nicotinate, is an ester of Vitamin E (α-tocopherol) and nicotinic acid. Its lipophilic nature makes it practically insoluble in aqueous solutions, including cell culture media. This poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results in in vitro assays.
Q2: What are the primary methods to improve the solubility of this compound for cell-based experiments?
A2: The main strategies to enhance the solubility of this compound include:
-
Co-solvents: Using organic solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to prepare concentrated stock solutions.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the this compound molecule within cyclodextrin structures to increase its aqueous solubility.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems such as nanoemulsions to facilitate its dispersion in aqueous media.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My this compound precipitates when I add it to my cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final solution, often due to a rapid decrease in the concentration of the organic solvent (e.g., DMSO) upon dilution.[1][2]
-
Solution:
-
Optimize Final Concentration: Determine the lowest effective concentration of this compound for your experiment.
-
Stepwise Dilution: Avoid adding the concentrated stock solution directly to the full volume of media. Instead, create an intermediate dilution in a small volume of pre-warmed media before adding it to the final culture volume.[2]
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5%, to minimize cytotoxicity.[2] Always include a vehicle control in your experiments.
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound solution.[2]
-
Issue 2: Even with a co-solvent, I'm observing cloudiness or precipitation over time.
-
Possible Cause:
-
Interaction with Media Components: Salts and other components in the cell culture medium can interact with this compound, reducing its solubility over time.[2]
-
Temperature Fluctuations: Moving cultures in and out of the incubator can cause temperature changes that lead to precipitation.[3]
-
Evaporation: Evaporation of media in long-term cultures can increase the concentration of all components, leading to precipitation.[3]
-
-
Solution:
-
Test Different Media: If possible, test the solubility of your this compound formulation in different cell culture media formulations.
-
Minimize Temperature Changes: Handle your cultures efficiently to minimize the time they spend outside of the incubator.
-
Ensure Proper Humidification: Maintain proper humidity levels in your incubator to prevent media evaporation.[3]
-
Issue 3: I'm not seeing the expected biological effect in my assay.
-
Possible Cause: The actual concentration of solubilized this compound may be lower than intended due to sub-optimal dissolution or precipitation.
-
Solution:
-
Verify Stock Solution: Before each experiment, visually inspect your stock solution to ensure it is fully dissolved. If you see any crystals, gentle warming or brief sonication may be necessary.[2]
-
Consider Alternative Solubilization Methods: If co-solvents are not providing consistent results, explore using cyclodextrin inclusion complexes or lipid-based formulations for improved and more stable solubility.
-
Quantitative Data: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| (±)-α-Tocopherol nicotinate | Ethanol | Miscible | The term "miscible" indicates that it can be mixed in all proportions without separation. For practical purposes, high concentrations can be achieved. |
| (±)-α-Tocopherol nicotinate | Chloroform | Miscible | - |
| (±)-α-Tocopherol nicotinate | Water | Practically Insoluble | - |
| α-CEHC (a Vitamin E metabolite) | Ethanol | ~10 mg/mL | This provides a potential starting point for estimating the solubility of this compound.[4] |
| α-CEHC (a Vitamin E metabolite) | DMSO | ~20 mg/mL | This provides a potential starting point for estimating the solubility of this compound.[4] |
| (±)-α-Tocopherol | Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL | Solubility of the parent Vitamin E molecule in a buffered aqueous solution with a co-solvent.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution in cell culture media.
Materials:
-
(±)-α-Tocopherol nicotinate
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of (±)-α-Tocopherol nicotinate in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-20 mg/mL, based on the estimated solubility of related compounds).[4]
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HPβCD).
Materials:
-
(±)-α-Tocopherol nicotinate
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method)
-
Freeze-dryer (for freeze-drying method)
Method: Kneading
-
Prepare a slurry of HPβCD in a small amount of water.
-
Dissolve the (±)-α-Tocopherol nicotinate in a minimal amount of ethanol.
-
Slowly add the this compound solution to the HPβCD slurry while continuously kneading the mixture in a mortar.
-
Continue kneading until a paste is formed and then until the paste becomes a powder as the solvent evaporates.
-
Dry the resulting powder under vacuum to remove any residual solvent.
Method: Co-precipitation
-
Dissolve HPβCD in deionized water with stirring.
-
Dissolve (±)-α-Tocopherol nicotinate in ethanol.
-
Slowly add the this compound solution to the aqueous HPβCD solution while stirring.
-
Continue stirring for a defined period (e.g., 24-48 hours) at room temperature to allow for complex formation.
-
Cool the solution to induce precipitation of the inclusion complex.
-
Collect the precipitate by filtration and wash with a small amount of cold water or ethanol to remove any uncomplexed material.
-
Dry the complex under vacuum.
Method: Freeze-Drying
-
Dissolve both HPβCD and (±)-α-Tocopherol nicotinate in a suitable solvent system (e.g., a water/ethanol mixture).
-
Stir the solution for an extended period to ensure complex formation.
-
Freeze the solution rapidly (e.g., using liquid nitrogen).
-
Lyophilize the frozen solution using a freeze-dryer to obtain a powdered inclusion complex.[5]
Protocol 3: Preparation of a this compound Nanoemulsion
Objective: To formulate this compound into a nanoemulsion for improved dispersion in aqueous media.
Materials:
-
(±)-α-Tocopherol nicotinate
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., PEG 400)
-
Deionized water
-
Magnetic stirrer and stir bar
-
High-energy emulsification equipment (e.g., sonicator or microfluidizer)
Procedure:
-
Prepare the oil phase by dissolving (±)-α-Tocopherol nicotinate in the chosen oil.
-
In a separate container, prepare the aqueous phase by dissolving the surfactant and co-surfactant in deionized water.
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
Subject the resulting coarse emulsion to a high-energy emulsification method, such as ultrasonication or microfluidization, to reduce the droplet size to the nano-range.
-
Characterize the nanoemulsion for particle size, polydispersity index, and stability.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and promote the formation of anandamide.[6]
Experimental Workflow for Preparing a Cell Culture-Ready Solution
The following diagram illustrates a general workflow for preparing a solution of this compound for in vitro experiments.
References
Technical Support Center: Optimizing Vitamin E Nicotinate Dosage in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Vitamin E nicotinate (B505614) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for Vitamin E nicotinate in cell culture?
A typical starting concentration for this compound can be around 100 µM. One study successfully used this concentration to observe effects on human vascular smooth muscle cells.[1] For other forms of Vitamin E, concentrations ranging from 5 µM to 120 µM have been used in various cell lines, such as breast cancer cell lines.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q2: How should I prepare a stock solution of this compound?
This compound is practically insoluble in water but is miscible with ethanol (B145695) and chloroform. Therefore, a common practice is to dissolve it in a small amount of a sterile organic solvent like ethanol or dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of the solvent in the culture medium is low enough to not affect cell viability (typically ≤ 0.1% v/v). Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q3: I'm observing precipitation in my culture medium after adding this compound. What should I do?
Precipitation can occur if the final concentration of this compound exceeds its solubility in the culture medium or if the solvent concentration is too high. Here are some troubleshooting steps:
-
Lower the final concentration: You may be using a concentration that is too high for your specific medium composition.
-
Reduce the solvent concentration: Ensure the final concentration of your organic solvent (e.g., ethanol, DMSO) is as low as possible.
-
Warm the medium: Gently warming the medium to 37°C before and after adding the this compound stock solution can help with solubility.
-
Vortex immediately after dilution: Vortex the medium gently immediately after adding the stock solution to ensure it is evenly dispersed.
-
Prepare fresh dilutions: Do not store diluted solutions of this compound in culture medium for extended periods, as precipitation can occur over time.
Q4: Is this compound cytotoxic?
The cytotoxicity of this compound is not as extensively studied as other forms of Vitamin E. However, some forms of tocopherol (a component of this compound) have been shown to be cytotoxic to certain cell types. For instance, γ- and δ-tocopherol were found to be cytotoxic to mouse macrophages at a concentration of 40 µM, while α-tocopherol was not cytotoxic.[3] It is essential to perform a cytotoxicity assay, such as the MTT or MTS assay, to determine the non-toxic concentration range of this compound for your specific cell line.
Q5: How long should I incubate my cells with this compound?
The optimal incubation time depends on the biological question you are investigating. Short-term effects on signaling pathways have been observed within 10 minutes of treatment.[1][4] For studies on cell proliferation or viability, longer incubation times of 24, 48, or 72 hours are common.[2] It is recommended to perform a time-course experiment to determine the ideal incubation period for your desired outcome.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect | 1. Concentration is too low.2. Incubation time is too short.3. Compound has degraded. | 1. Perform a dose-response study with a wider range of concentrations.2. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours).3. Prepare fresh stock and working solutions for each experiment. Protect from light and oxygen. |
| High cell death/toxicity | 1. Concentration is too high.2. Solvent toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 and select a non-toxic concentration.2. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control. |
| Inconsistent results | 1. Uneven compound distribution.2. Instability of the compound in media.3. Variation in cell seeding density. | 1. Mix the culture plate gently after adding the compound.2. Prepare fresh dilutions for each experiment. For long-term experiments, consider replenishing the media with fresh compound.3. Ensure consistent cell seeding density across all wells. |
| Precipitate in media | 1. Poor solubility.2. High concentration. | 1. Ensure the stock solution is fully dissolved before diluting in media. Gently warm the media. 2. Lower the final concentration of this compound. |
Data Presentation
Table 1: Reported Concentrations of Vitamin E and its Derivatives in Cell Culture
| Compound | Cell Line(s) | Concentration Range | Observed Effect |
| This compound | Human vascular smooth muscle cells | 100 µM | Activation of MAP kinase signaling[1][4] |
| Vitamin E (α-tocopherol) | Human breast cancer cells (MDA-MB-231, SKBR3) | 30 - 120 µM | Increased cytotoxicity in combination with doxorubicin[2] |
| γ- and δ-tocopherol | Mouse macrophages | 40 µM | Cytotoxic[3] |
| α-tocopherol | Mouse macrophages, human hepatocytes, bovine endothelial cells | Up to 90 µM | Not cytotoxic[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Add the appropriate volume of sterile ethanol or DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Optimizing this compound Dosage using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
Vehicle (ethanol or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100, 200 µM).
-
Prepare a vehicle control with the same final concentration of solvent as the highest this compound concentration.
-
Include a "medium only" control (no cells) for background subtraction.
-
Remove the old medium from the cells and add 100 µL of the prepared treatment and control media to the respective wells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. Incubate at room temperature in the dark for at least 2 hours.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot cell viability against the concentration of this compound to determine the dose-response curve and identify the optimal non-toxic concentration range.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound dosage.
References
- 1. Metabolomics Studies to Assess Biological Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. The cytotoxicity of vitamin E is both vitamer- and cell-specific and involves a selectable trait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Experimental Artifacts with Synthetic Vitamin E Nicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic Vitamin E nicotinate (B505614) (Tocopheryl Nicotinate). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential experimental artifacts, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is synthetic Vitamin E nicotinate and how does it differ from other forms of Vitamin E?
Synthetic this compound is an ester formed from α-tocopherol (a form of Vitamin E) and nicotinic acid (niacin or Vitamin B3).[1][2] In this synthetic form, the hydroxyl group on the chromanol ring of tocopherol, which is responsible for its antioxidant activity, is esterified.[3] This esterification improves the stability of the molecule compared to free tocopherol, which is susceptible to oxidation.[4]
The primary difference in a biological context is its metabolism. In vivo, this compound is hydrolyzed by esterases, primarily in the intestine, to release α-tocopherol and nicotinic acid.[1][5] This hydrolysis is generally slower compared to other esters like α-tocopheryl acetate (B1210297).[1] Some research also suggests that the intact molecule may have its own biological activities distinct from its constituent parts.[3]
Q2: What are the most common experimental artifacts to be aware of when working with this compound?
The most common potential artifacts include:
-
Hydrolysis: The ester bond can break, releasing free α-tocopherol and nicotinic acid, which may have different effects than the intact molecule.[1][5]
-
Purity: Impurities from the synthesis process can have their own biological or chemical activities, confounding results.
-
Solubility Issues: Being a lipophilic compound, it can be challenging to dissolve in aqueous buffers and cell culture media, potentially leading to precipitation and inaccurate concentrations.[6]
-
Adsorption to Labware: Its hydrophobic nature can cause it to adsorb to plastic surfaces like pipette tips and microplates, reducing the actual concentration in your experiment.[7][8]
-
Assay Interference: Vitamin E and its derivatives can interfere with certain cell viability assays, such as the MTT assay.[9][10]
-
Instability: The compound can be sensitive to light and high temperatures, leading to degradation.[4][11]
Troubleshooting Guides
Issues Related to Compound Purity and Integrity
Problem: Inconsistent or unexpected experimental results that may be due to impurities or degradation of this compound.
Troubleshooting Steps:
-
Verify Purity: Always obtain a Certificate of Analysis (CoA) from your supplier. If in doubt, verify the purity using analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14][15]
-
Proper Storage: Store synthetic this compound protected from light and at the recommended temperature to prevent degradation.[4][11] Tocopherols (B72186) are known to be sensitive to heat and UV light, which can accelerate oxidation.[16][17]
-
Monitor for Hydrolysis: In aqueous solutions, be aware of potential hydrolysis over time. For long-term experiments, consider preparing fresh solutions. The rate of hydrolysis can be influenced by pH and the presence of esterases (e.g., in serum-containing media).[5]
dot
Caption: Logical workflow for addressing compound integrity issues.
Solubility and Formulation Challenges
Problem: Difficulty dissolving synthetic this compound, leading to precipitation in stock solutions or experimental media.
Troubleshooting Steps:
-
Solvent Selection: For stock solutions, use organic solvents like DMSO or ethanol.[18][19] Be mindful of the final solvent concentration in your experiment, as high concentrations can be toxic to cells.[20]
-
Working Solutions: When preparing working solutions in aqueous media (e.g., cell culture medium), add the stock solution dropwise while vortexing to aid dispersion. Sonication can also be helpful.
-
Use of Surfactants: For in vitro studies, a low concentration of a non-ionic surfactant like Tween 80 can help maintain solubility in aqueous solutions.[6]
-
In Vivo Formulation: For animal studies, consider formulations such as oil-in-water emulsions or microemulsions to improve bioavailability.[21][22][23][24] The vehicle used can significantly impact the experimental outcome.
| Solvent | Solubility of this compound | Considerations |
| DMSO | Generally good | Can be toxic to cells at higher concentrations.[20] |
| Ethanol | Generally good | Can affect cell metabolism and viability.[20] |
| Aqueous Buffers | Poor | Requires co-solvents or surfactants for dispersion.[6] |
| Cell Culture Media | Poor | Risk of precipitation, especially in serum-free media. |
Adsorption to Laboratory Plastics
Problem: Loss of compound due to adsorption onto the surfaces of plastic labware (e.g., microplates, pipette tips, tubes), leading to a lower effective concentration.
Troubleshooting Steps:
-
Material Selection: Whenever possible, use glass or low-binding plasticware, especially for stock solutions and sensitive assays. Polypropylene (B1209903) is a common lab plastic that can adsorb hydrophobic compounds.[25]
-
Pre-treatment of Plastics: Pre-coating plasticware with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding.
-
Minimize Surface Area Contact: Use the lowest volume-to-surface area ratio feasible for your experiments.
-
Quantify Adsorption: If significant loss is suspected, quantify the amount of this compound in solution before and after exposure to plasticware using a suitable analytical method like HPLC.
dot
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomics Studies to Assess Biological Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal stability of Tocopherol - Swettis Beauty Blog [skinchakra.eu]
- 5. Hydrolysis of tocopheryl and retinyl esters by porcine carboxyl ester hydrolase is affected by their carboxylate moiety and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Adsorption of different amphiphilic molecules onto polystyrene latices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. High-performance liquid chromatographic determination of alpha-tocopheryl nicotinate in cosmetic preparations [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of formulation on the delivery and metabolism of alpha-tocopheryl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gadconsulting.com [gadconsulting.com]
- 23. Encapsulation of Vitamin A palmitate for animal supplementation: Formulation, manufacturing and stability implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Adsorption of bacteriophages on polypropylene labware affects the reproducibility of phage research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Tocopheryl Nicotinate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of tocopheryl nicotinate (B505614). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the oral delivery of tocopheryl nicotinate?
A1: Tocopheryl nicotinate, an ester of tocopherol (vitamin E) and nicotinic acid, is a lipophilic compound. Its poor aqueous solubility is a major hurdle for efficient oral absorption, which can lead to low and variable bioavailability. For effective absorption, it must be solubilized in the gastrointestinal fluids to facilitate its transport across the intestinal membrane.
Q2: What are the main strategies to enhance the oral bioavailability of lipophilic compounds like tocopheryl nicotinate?
A2: The most promising strategies focus on lipid-based drug delivery systems. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[1][2]
-
Nanoemulsions: Thermodynamically stable, transparent or translucent dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids that can encapsulate lipophilic drugs and offer controlled release.[3][4]
Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) improve the absorption of tocopheryl nicotinate?
A3: SEDDS enhance the oral bioavailability of lipophilic drugs like tocopheryl nicotinate through several mechanisms:
-
Enhanced Solubilization: The formulation pre-dissolves the drug in a lipidic phase, bypassing the dissolution step in the gut.[2][5]
-
Increased Surface Area: Upon emulsification in the GI tract, SEDDS form small droplets, which provides a large surface area for drug absorption.[1]
-
Improved Permeability: The surfactants used in SEDDS can transiently and reversibly alter the intestinal membrane permeability, facilitating drug transport.
-
Lymphatic Transport: Lipid-based formulations can promote lymphatic uptake of the drug, bypassing the first-pass metabolism in the liver.
Q4: Are there any excipients that are particularly useful for formulating tocopheryl nicotinate?
A4: Yes, certain excipients are highly effective. For instance, D-ɑ-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS), a water-soluble derivative of vitamin E, is an excellent solubilizer, emulsifier, and permeation enhancer.[5][6] It has been shown to improve the bioavailability of various poorly soluble drugs.[5][6]
Troubleshooting Guides
Problem 1: Poor self-emulsification of the SEDDS formulation.
| Possible Cause | Troubleshooting Step |
| Inappropriate ratio of oil, surfactant, and co-surfactant. | Systematically vary the ratios of the components and construct a ternary phase diagram to identify the optimal self-emulsifying region. |
| Low-quality or inappropriate excipients. | Ensure the use of high-purity excipients. Screen different oils, surfactants, and co-surfactants for their ability to solubilize tocopheryl nicotinate and form stable emulsions. |
| High viscosity of the formulation. | Consider adding a co-solvent or adjusting the co-surfactant concentration to reduce viscosity. |
Problem 2: Drug precipitation upon dilution of the SEDDS formulation.
| Possible Cause | Troubleshooting Step |
| The drug is not sufficiently solubilized in the formulation. | Increase the concentration of the primary solvent (oil or surfactant) for the drug. Re-evaluate the excipients for their solubilizing capacity for tocopheryl nicotinate. |
| The formulation is thermodynamically unstable upon dilution. | Optimize the surfactant-to-oil ratio to ensure the formation of a stable microemulsion or nanoemulsion upon dilution. Consider using a combination of surfactants. |
Problem 3: Low encapsulation efficiency in Solid Lipid Nanoparticles (SLNs).
| Possible Cause | Troubleshooting Step | | Poor solubility of tocopheryl nicotinate in the solid lipid matrix. | Screen different solid lipids to find one with higher solubilizing capacity for tocopheryl nicotinate. Consider using a blend of lipids. | | Drug expulsion during lipid crystallization. | Optimize the manufacturing process, such as the cooling rate, to encourage the formation of a less-ordered lipid matrix that can accommodate more drug. | | Inappropriate surfactant concentration. | Adjust the surfactant concentration to ensure adequate stabilization of the nanoparticles and prevent drug leakage. |
Data Presentation
Table 1: Example Compositions of Self-Emulsifying Drug Delivery Systems (SEDDS) for Tocotrienols (as a model for Tocopheryl Nicotinate)
| Formulation Code | Oil Phase (Tocotrienol-Rich Fraction) | Surfactant(s) | Observations |
| B1 | 70% | Labrasol® (30%) | Formed a stable emulsion.[7] |
| B2 | 70% | Labrasol® (15%) + Poloxamer (15%) | Showed a faster absorption rate compared to single surfactant formulations.[7] |
| B3 | 70% | Poloxamer (30%) | Formed a stable emulsion.[7] |
Table 2: In Vivo Pharmacokinetic Parameters of Tocotrienols in Different Formulations (as a model for Tocopheryl Nicotinate)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Oily Suspension | 185.3 ± 45.1 | 4.0 | 1145.2 ± 289.7 | 100 |
| s-SEDDS (B1) | 598.7 ± 123.5 | 2.5 | 3901.4 ± 897.6 | 340.7 |
| s-SEDDS (B2) | 689.4 ± 150.2 | 2.0 | 4356.8 ± 1023.4 | 380.4 |
| s-SEDDS (B3) | 550.6 ± 112.8 | 3.0 | 3678.9 ± 754.3 | 321.2 |
Data adapted from a study on tocotrienol-rich fraction solid SEDDS in rats.[7]
Experimental Protocols
Protocol 1: Preparation of a Tocopheryl Nicotinate Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a liquid SEDDS formulation of tocopheryl nicotinate.
Materials:
-
Tocopheryl Nicotinate
-
Oil: Caprylic/Capric Triglyceride (e.g., Miglyol 812)
-
Surfactant: Polyoxyl 35 Castor Oil (e.g., Cremophor EL)
-
Co-surfactant: Diethylene glycol monoethyl ether (e.g., Transcutol HP)
Method:
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture to 40°C in a water bath to ensure homogeneity.
-
Add the pre-weighed tocopheryl nicotinate to the mixture.
-
Vortex the mixture until the tocopheryl nicotinate is completely dissolved and the solution is clear and homogenous.
-
Store the resulting SEDDS formulation in a tightly sealed container at room temperature, protected from light.
Protocol 2: In Vitro Self-Emulsification and Droplet Size Analysis
Objective: To evaluate the self-emulsification properties and determine the droplet size of the resulting emulsion.
Materials:
-
Prepared Tocopheryl Nicotinate SEDDS
-
Distilled water
-
Dynamic Light Scattering (DLS) instrument
Method:
-
Add 1 mL of the SEDDS formulation dropwise to 100 mL of distilled water in a glass beaker with gentle magnetic stirring (100 rpm) at 37°C.
-
Visually observe the emulsification process and the appearance of the resulting emulsion (e.g., clear, bluish-white, or milky).
-
Measure the droplet size and polydispersity index (PDI) of the emulsion using a DLS instrument.
Protocol 3: In Vitro Lipolysis of Tocopheryl Nicotinate SEDDS
Objective: To simulate the digestion of the SEDDS formulation in the small intestine and assess the solubilization of tocopheryl nicotinate.
Materials:
-
Prepared Tocopheryl Nicotinate SEDDS
-
Lipase (B570770) (e.g., porcine pancreatin)
-
Bile salts (e.g., sodium taurodeoxycholate)
-
Phospholipids (e.g., lecithin)
-
pH-stat apparatus
-
Centrifuge
-
HPLC system
Method:
-
Prepare a simulated intestinal fluid containing bile salts and phospholipids.
-
Add the SEDDS formulation to the simulated intestinal fluid and emulsify.
-
Initiate lipolysis by adding lipase solution.
-
Maintain the pH at the desired level (e.g., 6.8) using a pH-stat by titrating with NaOH.
-
At predetermined time points, withdraw samples and stop the lipase activity (e.g., by adding a lipase inhibitor or by heat inactivation).
-
Centrifuge the samples to separate the aqueous phase from the undigested lipid phase.
-
Analyze the concentration of tocopheryl nicotinate in the aqueous phase by HPLC to determine the extent of its solubilization.[8][9]
Mandatory Visualizations
References
- 1. Nonlinear Absorption Kinetics of Self-Emulsifying Drug Delivery Systems (SEDDS) Containing Tocotrienols as Lipophilic Molecules: In Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Application of Solid Lipid Nanoparticles to Improve the Efficiency of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Application of Vitamin E TPGS for Drug Delivery [thno.org]
- 7. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Vitamin E nicotinate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vitamin E nicotinate (B505614).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the storage, handling, and application of Vitamin E nicotinate in experimental settings.
1. Compound Handling and Storage
Question: My this compound solution appears cloudy or has precipitated after being added to my aqueous cell culture medium. What should I do?
Answer: this compound is a lipid-soluble compound with low solubility in aqueous solutions. Precipitation can lead to inconsistent and non-reproducible results. Here are some steps to address this:
-
Solvent Selection: Dissolve this compound in a small amount of a sterile organic solvent like ethanol (B145695) before adding it to your culture medium. A stock solution of 100 mM in ethanol has been successfully used for treating human pulmonary artery smooth muscle cells.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your culture medium is low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Method of Addition: Add the stock solution dropwise to the medium while gently swirling or vortexing. This gradual dilution can help prevent immediate precipitation.
-
Temperature: Gently warming the medium to 37°C before adding the compound can sometimes improve solubility.
Question: I am observing inconsistent results between experiments. Could the stability of my this compound be a factor?
Answer: Yes, the stability of this compound can be a significant source of variability. Consider the following:
-
Oxidation: Like other Vitamin E derivatives, the tocopherol component is susceptible to oxidation, which can be accelerated by exposure to light and air.[1]
-
Storage: Store stock solutions at -20°C or -80°C, protected from light.
-
Inert Atmosphere: For long-term storage, consider overlaying the stock solution with an inert gas like nitrogen or argon.
-
-
Slower Hydrolysis: this compound is hydrolyzed more slowly than other esters like Vitamin E acetate (B1210297).[2] This means that over the course of a long-term cell culture experiment, the concentration of the intact ester and its hydrolyzed products (α-tocopherol and nicotinic acid) will change. This kinetic difference could lead to time-dependent effects and should be considered when designing experiments and comparing results with other Vitamin E forms.
2. In Vitro Cell-Based Assays
Question: I am not seeing the expected activation of the MAPK/ERK signaling pathway in my Western blot analysis after treating cells with this compound. What could be the problem?
Answer: Detecting changes in protein phosphorylation requires careful sample handling and optimized Western blotting procedures. Here are some critical troubleshooting steps:
-
Sample Preparation:
-
Use Phosphatase Inhibitors: Immediately after cell lysis, add a cocktail of phosphatase inhibitors to your lysis buffer. This is crucial to prevent the rapid dephosphorylation of ERK by endogenous phosphatases.[3]
-
Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.[3]
-
-
Western Blotting Protocol:
-
Blocking Buffer: Avoid using non-fat dry milk as a blocking agent. Milk contains casein, a phosphoprotein that can cause high background with anti-phospho antibodies. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.
-
Buffer Choice: Use Tris-based buffers (like TBS and TBST) instead of Phosphate-Buffered Saline (PBS), as the phosphate (B84403) in PBS can sometimes interfere with the binding of phospho-specific antibodies.[4]
-
Antibody Dilution: Optimize the concentration of your primary phospho-ERK antibody.
-
Positive Control: Include a positive control, such as cells treated with a known ERK activator (e.g., Phorbol 12-myristate 13-acetate - PMA), to ensure your protocol and reagents are working correctly.
-
-
Time Course: The activation of ERK is often transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak of phosphorylation. A peak at 30 minutes has been observed in human vascular smooth muscle cells.[5]
Question: My results vary when comparing the effects of this compound with α-tocopherol or other Vitamin E esters. Why might this be?
Answer: Inconsistent comparative results can arise from the distinct properties of this compound:
-
Unique Biological Activity: Studies have shown that the intact this compound molecule can elicit cell signaling events, such as the activation of MAP kinase and the production of anandamide (B1667382), that are not observed with the co-administration of α-tocopheryl acetate and niacin.[6] This suggests that this compound is not just a pro-drug for Vitamin E and niacin but has its own biological functions.
-
Endogenous Formation: this compound can be formed endogenously in biological systems from dietary Vitamin E and niacin.[7] This could mean that your experimental system (e.g., cells in culture with serum) may have a basal level of this compound, which could influence the response to exogenous treatment.
-
Metabolism and Bioavailability: As mentioned, the slower hydrolysis and potentially different absorption characteristics of this compound compared to other esters can lead to different effective concentrations and durations of action in your experimental model.[2]
Data Presentation
Table 1: Comparative Effects of this compound (TN) vs. Vitamin E Acetate + Niacin (TA+N) on Primary Fatty Acid Amide Levels in Human Pulmonary Artery Smooth Muscle Cells
Cells were treated with 100 µM of TN or 100 µM of TA + 100 µM of Niacin for 10 minutes. Data is presented as fold change relative to control.
| Metabolite | Fold Change (TN) | Fold Change (TA+N) |
| Arachidonoylethanolamine (Anandamide) | ~2.5 | ~1.0 (No significant change) |
| Palmitamide | ~2.2 | ~1.0 (No significant change) |
| Oleamide | Increased | No significant change |
| Stearamide | Increased | No significant change |
| Linoleamide | Increased | No significant change |
Data summarized from a metabolomics study.[8]
Table 2: Comparative Antihypertensive Potency of Vitamin E Esters in Rats
| Compound | Relative Potency |
| α-Tocopheryl nicotinate | 5 |
| α-Tocopheryl acetate | 1 |
Potency is relative to α-tocopheryl acetate in reducing hypertension in rat models.[2]
Experimental Protocols
1. Protocol for In Vitro Treatment of Cells with this compound
This protocol is adapted for human pulmonary artery smooth muscle cells.
-
Materials:
-
This compound (Tocopheryl nicotinate)
-
Ethanol (200 proof, sterile)
-
Cell culture medium (e.g., Smooth Muscle Cell Growth Medium)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare Stock Solution: Dissolve this compound in sterile ethanol to create a 100 mM stock solution.
-
Cell Culture: Culture human pulmonary artery smooth muscle cells to the desired confluency in a suitable culture vessel.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells overnight in a medium containing low serum (e.g., 0.4% FBS).
-
Prepare Treatment Medium: On the day of the experiment, dilute the 100 mM this compound stock solution in the cell culture medium to the desired final concentration (e.g., 100 µM). Ensure the final ethanol concentration is ≤0.1%. Prepare a vehicle control medium with the same final concentration of ethanol.
-
Cell Treatment: Remove the old medium from the cells and add the prepared treatment or vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 10 minutes for metabolomics, or for a time course for signaling studies).
-
Downstream Analysis: After incubation, proceed with cell lysis for Western blotting or metabolite extraction for LC-MS analysis.
-
2. Protocol for Western Blot Analysis of ERK Phosphorylation
-
Materials:
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204) and Rabbit anti-p44/42 MAPK (ERK1/2)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis: After treatment, place the culture dish on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
3. Protocol for Quantification of Anandamide by LC-MS/MS
This is a general protocol for the extraction and analysis of anandamide from cell pellets.
-
Materials:
-
Cell scraper
-
Ice-cold PBS
-
Methanol (B129727), Chloroform, Acetonitrile (B52724) (LC-MS grade)
-
Internal standard (e.g., Anandamide-d8)
-
Reverse-phase C18 column for UPLC/HPLC
-
Mass spectrometer
-
-
Procedure:
-
Cell Harvesting: After treatment, wash cells three times with ice-cold PBS and collect by scraping. Centrifuge at a low speed (e.g., 500 x g) for 10 minutes at 4°C. Store cell pellets at -80°C until extraction.
-
Metabolite Extraction: a. Resuspend the cell pellet in water and perform three freeze-thaw cycles using dry ice and a 37°C water bath. b. Add cold methanol containing the internal standard, vortex, and incubate on ice for 15 minutes. c. Add chloroform, vortex, and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to separate the phases. d. Collect the organic (lower) phase. e. Add chilled acetonitrile to precipitate proteins and incubate overnight at -20°C. f. Centrifuge to pellet the precipitated protein and transfer the supernatant to a new tube.
-
Sample Preparation for LC-MS: Evaporate the solvent under a stream of nitrogen and resuspend the dried metabolites in a suitable solvent for injection (e.g., 50% methanol).
-
LC-MS/MS Analysis: a. Inject the sample onto a reverse-phase C18 column. b. Use a gradient elution with mobile phases typically consisting of water and acetonitrile with 0.1% formic acid. c. Perform mass spectrometry in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of anandamide and its fragments, as well as the internal standard.
-
Quantification: Quantify the amount of anandamide by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
-
Mandatory Visualization
Caption: Proposed signaling pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of MAPKs by G Protein-Coupled Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. Metabolomics Studies to Assess Biological Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative studies of the effects of alpha-tocopheryl nicotinate and the combination alpha-tocopheryl acetate and nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Vitamin E Nicotinate Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine methods for detecting Vitamin E nicotinate (B505614) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Vitamin E nicotinate I should be targeting?
A1: Upon ingestion, this compound is hydrolyzed, and its two components follow different metabolic pathways.[1] The main metabolite of the α-tocopherol portion found in plasma and red blood cells is tocopheryl quinone. For the nicotinic acid moiety, the primary metabolite is nicotinamide.[1] Another key urinary metabolite is nicoturinic acid.[1]
Q2: What is the recommended analytical technique for detecting this compound and its metabolites?
A2: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), particularly with a Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer, is a highly effective method for identifying and quantifying this compound and its metabolites.[1][2] This technique offers superior sensitivity and specificity, which is crucial for analyzing complex biological matrices.[3][4] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be used for the analysis of Vitamin E and its derivatives.[5][6]
Q3: How can I confirm the identity of an α-tocopheryl nicotinate peak in my chromatogram?
A3: Confirmation of the α-tocopheryl nicotinate peak can be achieved through tandem mass spectrometry (MS/MS) analysis. By comparing the fragmentation pattern of your sample peak with that of a pure α-tocopheryl nicotinate standard, you can confirm its identity.[1][5] The protonated molecule [M+H]⁺ for α-tocopheryl nicotinate is typically observed at m/z 536.410.[1][5][7]
Q4: Why is an internal standard crucial for the accurate quantification of Vitamin E metabolites?
A4: The use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification, especially in LC-MS/MS analysis.[3] Internal standards help to compensate for variations that can occur during sample preparation, instrument response fluctuations, and matrix effects, leading to more reliable and reproducible results.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Metabolites | 1. Inefficient Ionization: Suboptimal ion source parameters.[8] 2. Sample Degradation: Metabolites may be unstable during sample preparation or storage.[9] 3. Poor Extraction Recovery: The chosen extraction method may not be efficient for the target metabolites.[8] 4. Incorrect MS/MS Transitions: The multiple reaction monitoring (MRM) transitions may not be optimized. | 1. Optimize ion source parameters such as spray voltage, gas temperatures, and nebulizer pressure.[8][10] 2. Add an antioxidant like ascorbic acid or BHT to the sample during preparation to prevent degradation.[8][11] Ensure samples are processed and stored at appropriate temperatures (e.g., -80°C).[2] 3. Experiment with different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to improve recovery.[8][12] 4. Infuse a standard of the metabolite to optimize the collision energy and fragmentor voltage for the specific precursor and product ion transitions.[8] |
| Poor Peak Shape (Broad, Tailing, or Split Peaks) | 1. Column Contamination or Degradation: Buildup of matrix components on the column.[13] 2. Incompatible Injection Solvent: The sample solvent may be too strong compared to the mobile phase.[14][15] 3. Mobile Phase Issues: Incorrect pH, buffer concentration, or composition.[13][14] 4. Low Column Temperature: Can lead to broader peaks. | 1. Use a guard column and flush the analytical column with a strong solvent.[14][15] If the problem persists, the column may need to be replaced. 2. Whenever possible, dissolve the sample in the initial mobile phase.[14][15] 3. Prepare fresh mobile phase and ensure all components are fully dissolved and mixed. Check and adjust the pH as needed.[13][14] 4. Use a column oven to maintain a consistent and optimal temperature.[13][14] |
| High Background Noise or Baseline Drift | 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents can lead to high background.[15] 2. Dirty Ion Source: Contamination in the mass spectrometer source can significantly reduce sensitivity and increase noise.[8] 3. Insufficient Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions. | 1. Use high-purity, HPLC or LC-MS grade solvents and reagents.[15] 2. Perform regular cleaning and maintenance of the ion source as per the manufacturer's recommendations.[8] 3. Ensure the column is equilibrated for a sufficient time (at least 10 column volumes) before each injection.[14] |
| Inconsistent Retention Times | 1. Pump or Flow Rate Issues: Fluctuations in the HPLC pump can lead to shifting retention times.[14] 2. Changes in Mobile Phase Composition: Inaccurate mixing of gradient components or evaporation of volatile solvents.[13][14] 3. Column Temperature Fluctuations: Inconsistent column temperature can affect retention. | 1. Check for leaks in the system and ensure the pump is functioning correctly. Purge the pump to remove any air bubbles. 2. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[13][14] 3. Use a column oven to maintain a stable temperature.[13][14] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol is a representative example for the extraction of this compound and its metabolites from plasma or serum.
-
Sample Aliquoting: To 100 µL of plasma or serum in a polypropylene (B1209903) tube, add 50 µL of an internal standard working solution (e.g., stable isotope-labeled α-tocopherol).[3]
-
Antioxidant Addition: Add an antioxidant such as ascorbic acid (to a final concentration of 0.1%) to prevent degradation of the analytes.[11]
-
Protein Precipitation: Add 450 µL of cold ethanol (B145695) or acetonitrile (B52724) to precipitate proteins.[12]
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol).[2]
-
Filtration: Filter the reconstituted sample through a 0.2 µm filter before injection into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
-
UPLC System: An ACQUITY UPLC system or equivalent.[2]
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[2][10]
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[2][3]
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 40°C.
-
Gradient Elution:
-
Start with 95% A and 5% B for 0.5 min.
-
Ramp to 2% A and 98% B over 7.5 min.
-
Hold at 2% A and 98% B for 1 min.
-
Return to 95% A and 5% B over 0.5 min and re-equilibrate for 2.5 min. (Note: This is an example gradient and should be optimized for your specific application).[2]
-
-
Mass Spectrometer: A Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer operating in positive electrospray ionization (ESI+) mode.[2]
-
Capillary Voltage: 3200 V.[2]
-
Sampling Cone Voltage: 35 V.[2]
-
Data Acquisition Range: m/z 50 to 850.[2]
Data Presentation
Table 1: Typical UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) | Provides good retention and separation for lipophilic compounds like Vitamin E and its metabolites.[2][10] |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile/Methanol + 0.1% Formic Acid | The acidic modifier aids in the protonation of the analytes for positive mode ESI.[2][3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generally provides good sensitivity for Vitamin E and its derivatives.[2] |
| Precursor Ion (m/z) | 536.41 for α-tocopheryl nicotinate | This corresponds to the [M+H]⁺ ion.[1][7] |
| Fragmentor Voltage | 100 - 150 V | Should be optimized to maximize precursor ion intensity.[8] |
| Collision Energy | Compound-dependent | Requires optimization for each specific metabolite to achieve optimal fragmentation.[8] |
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (R²) | ≥ 0.99 | Demonstrates a proportional relationship between analyte concentration and instrument response.[16][17] |
| Accuracy (% Recovery) | 85 - 115% | Measures the closeness of the measured value to the true value.[18][19] |
| Precision (%RSD) | ≤ 15% | Indicates the degree of scatter between a series of measurements.[16][18] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest concentration of an analyte that can be reliably detected.[16][17] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration of an analyte that can be accurately and precisely quantified.[16][17] |
Visualizations
Caption: Simplified metabolic pathway of this compound.
Caption: General experimental workflow for metabolite analysis.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics Studies to Assess Biological Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. eclass.uoa.gr [eclass.uoa.gr]
- 16. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wisdomlib.org [wisdomlib.org]
- 18. ajchem-b.com [ajchem-b.com]
- 19. scilit.com [scilit.com]
Preventing oxidation of Vitamin E nicotinate during storage
Welcome to the Technical Support Center for Vitamin E Nicotinate (B505614). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the oxidative stability of Vitamin E nicotinate during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your materials.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder has developed a yellowish to brownish color during storage. What is the likely cause?
A1: Discoloration of this compound from its typical white or off-white appearance to a yellowish or brownish hue is a common indicator of oxidative degradation. This process can be accelerated by exposure to oxygen, light (especially UV), and elevated temperatures. The chromanol ring of the tocopherol moiety is susceptible to oxidation, leading to the formation of colored degradation products like tocopherylquinone. It is crucial to evaluate the purity of the material before use if discoloration is observed.
Q2: I am observing a loss of potency in my this compound-containing formulation over time. How can I troubleshoot this issue?
A2: Loss of potency is a direct consequence of the chemical degradation of this compound. To troubleshoot this, consider the following factors:
-
Storage Conditions: Ensure the product is stored in a cool, dark place, ideally between 15°C and 25°C, in a tightly sealed, opaque container to minimize exposure to light and oxygen.[1]
-
Excipient Compatibility: Certain excipients can promote oxidation. For instance, metal ions can catalyze oxidative reactions. Ensure that all excipients in your formulation are compatible with this compound.
-
Antioxidant Protection: The inclusion of antioxidants in your formulation can help protect this compound from degradation. Consider the addition of synergistic antioxidants like ascorbic acid (Vitamin C) or synthetic antioxidants such as BHT or BHA.
-
Packaging: The choice of packaging is critical. Use containers that are impermeable to oxygen and block UV light. Nitrogen flushing of the container headspace before sealing can also be beneficial.
Q3: What are the primary factors that accelerate the oxidation of this compound?
A3: The main factors that accelerate the oxidation of this compound are:
-
Light: Exposure to light, particularly UV radiation, provides the energy to initiate oxidative reactions.[1]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[1]
-
Oxygen: The presence of oxygen is essential for oxidative degradation to occur.
-
Metal Ions: Trace amounts of metal ions (e.g., iron, copper) can act as catalysts for oxidation.
-
pH: While this compound is relatively stable, extremes in pH, particularly alkaline conditions, can promote hydrolysis of the ester linkage, although oxidation is the more common degradation pathway.
Q4: Can I use antioxidants to prevent the oxidation of this compound? Which ones are most effective?
A4: Yes, incorporating antioxidants is a highly effective strategy.
-
Synergistic Antioxidants: Vitamin C (ascorbic acid) is known to have a synergistic effect with Vitamin E.[2][3][4] Vitamin C can regenerate the tocopheryl radical back to its active form, thus providing enhanced protection against oxidation.
-
Synthetic Antioxidants: Phenolic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Propyl Gallate are commonly used in pharmaceutical and cosmetic formulations to prevent oxidation.[5][6][7] The choice and concentration of the antioxidant should be optimized for your specific formulation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Methanol (B129727) and Water (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration of 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve. Degradation products will typically appear as separate peaks with different retention times.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
1. Acid and Base Hydrolysis:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in 50% methanol. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in 50% methanol. Keep at room temperature for 8 hours.
-
Neutral Hydrolysis: Dissolve this compound in purified water with 50% methanol. Heat at 60°C for 24 hours.
-
Sample Analysis: After the specified time, neutralize the samples, dilute with the mobile phase to a suitable concentration, and analyze by HPLC.
2. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide in 50% methanol. Keep at room temperature for 24 hours, protected from light.
-
Sample Analysis: Dilute the sample with the mobile phase and analyze by HPLC.
3. Thermal Degradation:
-
Place the solid this compound powder in a temperature-controlled oven at 80°C for 48 hours.
-
Sample Analysis: After exposure, dissolve the sample in methanol, dilute with the mobile phase, and analyze by HPLC.
4. Photodegradation:
-
Expose a thin layer of this compound powder to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: After exposure, dissolve the samples in methanol, dilute with the mobile phase, and analyze by HPLC.
Data Presentation
Table 1: Illustrative Results of Forced Degradation Studies on this compound
| Stress Condition | Duration | Temperature | % Assay of this compound | % Total Degradation | Major Degradation Product (Hypothetical Retention Time) |
| 0.1 M HCl | 24 hours | 60°C | 92.5 | 7.5 | Tocopherol (RT ~4.5 min), Nicotinic Acid (RT ~2.1 min) |
| 0.1 M NaOH | 8 hours | Room Temp | 88.2 | 11.8 | Tocopherol (RT ~4.5 min), Nicotinic Acid (RT ~2.1 min) |
| 3% H₂O₂ | 24 hours | Room Temp | 85.7 | 14.3 | Tocopherylquinone Nicotinate (RT ~5.8 min) |
| Thermal | 48 hours | 80°C | 95.1 | 4.9 | Oxidized Tocopherol Derivatives (multiple small peaks) |
| Photolytic | - | Ambient | 89.4 | 10.6 | Tocopherylquinone Nicotinate (RT ~5.8 min) and others |
Table 2: Effect of Antioxidants on the Stability of this compound in a Topical Formulation under Accelerated Conditions (40°C/75% RH) for 3 Months
| Formulation | Antioxidant (Concentration) | Initial Assay (%) | 1-Month Assay (%) | 3-Month Assay (%) | % Degradation at 3 Months |
| Control | None | 100.2 | 95.3 | 89.8 | 10.4 |
| F1 | Ascorbic Acid (0.1%) | 100.1 | 98.7 | 96.5 | 3.6 |
| F2 | BHT (0.05%) | 99.8 | 99.1 | 97.8 | 2.0 |
| F3 | Ascorbic Acid (0.1%) + BHT (0.05%) | 100.3 | 99.5 | 98.9 | 1.4 |
Visualizations
References
- 1. Thermal stability of Tocopherol - Swettis Beauty Blog [skinchakra.eu]
- 2. [Synergistic antioxidative effect of vitamins E and C on low density lipoproteins from smokers and non-smokers subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergism of antioxidant action of vitamins E, C and quercetin is related to formation of molecular associations in biomembranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. What is Propyl Gallate used for? [synapse.patsnap.com]
- 6. foodcanmakeyouill.co.uk [foodcanmakeyouill.co.uk]
- 7. scielo.br [scielo.br]
Technical Support Center: Large-Scale Synthesis of Tocopherol Nicotinate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of tocopherol nicotinate (B505614).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis process.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Tocopherol Nicotinate | Incomplete reaction. | - Ensure the molar ratio of reactants is optimized. For the traditional method using nicotinic acid and triphosgene (B27547), a molar ratio of tocopherol:nicotinic acid:triphosgene:triethylamine of 1:1.1-1.5:0.37-0.5:2.2-4.5 is recommended.[1] - For the oxidative esterification method, a ratio of 3-pyridinecarboxaldehyde (B140518) to tocopherol of 1.2:1.0 and oxidant to tocopherol of 1.2:1.0 is preferred.[2] - Extend the reaction time. In the traditional method, continue the reaction for 4-6 hours after the addition of triethylamine.[1] For oxidative esterification, a reaction time of 36 hours at room temperature has been reported.[2] |
| Suboptimal reaction temperature. | - For the triphosgene method, maintain the reaction temperature between -5°C and 20°C, with an optimal range of -5°C to 10°C to minimize impurity formation.[1] | |
| Inefficient purification. | - Optimize the purification process. Column chromatography using a silica (B1680970) gel column with an eluent such as ethyl acetate (B1210297)/petroleum ether (1:5) is effective.[2] - Recrystallization using acetone-hexane can also be employed to purify the final product.[3] | |
| Product Contamination with Unreacted Starting Materials | Incomplete reaction or incorrect stoichiometry. | - Adjust the molar ratios of the reactants to ensure the limiting reagent is fully consumed. - Increase the reaction time or temperature as appropriate for the chosen synthesis method. |
| Ineffective work-up procedure. | - Ensure thorough washing of the organic phase. Washing with a dilute sodium bicarbonate solution and water is crucial to remove unreacted nicotinic acid and other acidic impurities.[1][3] | |
| Formation of Colored Impurities | High reaction temperature. | - Maintain the reaction temperature within the recommended range. For the triphosgene method, temperatures above 20°C can lead to the formation of impurities that affect the product's appearance.[1] |
| Oxidation of tocopherol. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the tocopherol starting material. | |
| Difficulty in Removing the Solvent | High boiling point solvent. | - Use a rotary evaporator under reduced pressure for efficient solvent removal.[2][3] |
| Safety Concerns with Reagents | Use of hazardous materials like triphosgene. | - Triphosgene is a safer alternative to phosgene (B1210022) gas but still requires careful handling in a well-ventilated fume hood.[1] - Consider alternative synthesis methods that avoid highly toxic reagents, such as the oxidative esterification method.[2] |
| Use of corrosive reagents. | - Reagents like sulfur oxychloride, phosphorus trichloride, and phosphorus pentachloride are highly corrosive.[1] Ensure appropriate personal protective equipment is used and handle these reagents with extreme care. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the large-scale synthesis of tocopherol nicotinate?
A1: The two primary methods for large-scale synthesis are:
-
Traditional Chemical Synthesis: This method involves the esterification of tocopherol with a nicotinic acid derivative. A common approach is the reaction of tocopherol with nicotinoyl chloride, which can be generated in situ from nicotinic acid and a chlorinating agent like triphosgene or thionyl chloride, in the presence of a base such as pyridine (B92270) or triethylamine.[1][3]
-
Oxidative Esterification: This is a more recent and greener approach that involves the direct oxidative esterification of 3-pyridylaldehyde and tocopherol using an aza-carbene catalyst in the presence of an oxidant. This method offers milder reaction conditions and avoids the use of highly toxic reagents.[2]
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters to control include:
-
Molar ratios of reactants: The stoichiometry of tocopherol, the nicotinic acid source, catalyst, and base significantly impacts the reaction yield and purity.
-
Reaction temperature: Temperature control is crucial to prevent the formation of side products and impurities.[1]
-
Reaction time: Sufficient reaction time is necessary to ensure the reaction goes to completion.
-
Choice of solvent: The solvent should be inert to the reaction conditions and facilitate easy work-up and product isolation. Common solvents include toluene, dichloromethane, and N,N-dimethylformamide.[1][2][3]
Q3: How can the purity of the final product be ensured?
A3: Ensuring the purity of tocopherol nicotinate involves a combination of a proper work-up procedure and purification techniques. The work-up typically includes washing the reaction mixture with an aqueous bicarbonate solution to remove acidic impurities, followed by washing with water.[1][3] The crude product can then be purified by column chromatography on silica gel or neutral alumina, followed by recrystallization.[2][3]
Q4: What are the safety precautions to be taken during the synthesis?
A4: When using hazardous reagents like triphosgene or corrosive chlorinating agents, it is essential to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] It is advisable to explore greener synthesis routes like oxidative esterification to minimize safety risks.[2]
Q5: Are there enzymatic methods for synthesizing tocopherol nicotinate?
A5: While the search results primarily focus on chemical synthesis for large-scale production, enzymatic synthesis of vitamin E esters, in general, is an area of active research. Lipase-mediated synthesis is a promising green alternative, although its application for the large-scale synthesis of tocopherol nicotinate is not as well-documented in the provided results.[4]
Quantitative Data Summary
Table 1: Reactant Molar Ratios for Different Synthesis Methods
| Synthesis Method | Tocopherol | Nicotinic Acid / 3-Pyridinecarboxaldehyde | Chlorinating Agent (Triphosgene) | Base (Triethylamine) | Oxidant | Catalyst | Reference |
| Traditional (Triphosgene) | 1 | 1.1 - 1.5 | 0.37 - 0.5 | 2.2 - 4.5 | - | - | [1] |
| Oxidative Esterification | 1.0 | 1.2 | - | - | 1.2 | 5-20% of tocopherol | [2] |
Table 2: Reaction Conditions for Different Synthesis Methods
| Synthesis Method | Solvent | Temperature | Reaction Time | Reported Yield | Reference |
| Traditional (Nicotinic acid chloride hydrochloride) | Pyridine/Toluene (1:1) | Room Temperature | Overnight | Not specified | [3] |
| Traditional (Triphosgene) | Toluene or Dichloromethane | -5°C to 20°C | 4-6 hours (post-addition) | High | [1] |
| Oxidative Esterification | Chloroform, DMF, or DMSO | Room Temperature | 36 hours | 82-85% | [2] |
Experimental Protocols
Protocol 1: Traditional Synthesis using Nicotinic Acid Chloride Hydrochloride
-
Preparation of Reactant Solutions:
-
Dissolve 34.6 g of D,α-tocopherol in 100 mL of toluene.
-
In a separate flask, dissolve 13.6 g of nicotinic acid chloride hydrochloride in 100 mL of a 1:1 mixture of pyridine and toluene.
-
-
Reaction:
-
Add the tocopherol solution to the nicotinic acid chloride hydrochloride solution.
-
Allow the reaction mixture to stand overnight at room temperature.
-
-
Work-up:
-
Dilute the reaction mixture with an additional 100 mL of toluene.
-
Wash the resulting solution with a dilute 5% sodium bicarbonate solution.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the residue in a 1:1 mixture of ethyl acetate and hexane.
-
Filter the solution through a column of 1 kg of neutral alumina.
-
Elute the product with a mixture of ethyl acetate-hexane (1:1) and then with ethyl acetate.
-
Combine the fractions containing the product, concentrate the solution, and recrystallize from acetone-hexane to obtain pure D,α-tocopherol nicotinate.[3]
-
Protocol 2: Synthesis via Oxidative Esterification
-
Reaction Setup:
-
In a 500 mL reaction tube, add 200 mL of a suitable solvent (e.g., chloroform, N,N-dimethylformamide, or dimethyl sulfoxide).
-
Add 3-pyridinecarboxaldehyde (0.12 mol, 12.8 g).
-
Add the aza-carbene precursor (e.g., an imidazolium, thiazolium, or triazolium salt) (0.005 mol) and a base (e.g., cesium carbonate, potassium tert-butoxide) (0.005 mol).
-
Add tocopherol (0.1 mol, 43 g).
-
Add the oxidant (e.g., sodium persulfate, tert-butyl peroxide) (0.12 mol).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 36 hours.
-
-
Work-up:
-
Extract the reaction mixture three times with water and ethyl acetate.
-
Separate and discard the aqueous layer.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel chromatography using a mobile phase of ethyl acetate/petroleum ether (1:5) to afford pure tocopherol nicotinate.[2]
-
Visualizations
Caption: Workflow for the traditional synthesis of tocopherol nicotinate.
Caption: Workflow for the oxidative esterification synthesis of tocopherol nicotinate.
References
- 1. CN102816153B - Method for synthesizing vitamin E (VE) nicotinate - Google Patents [patents.google.com]
- 2. CN113563317A - Synthesis method of tocopherol nicotinate - Google Patents [patents.google.com]
- 3. US6423847B1 - Synthesis and clinical uses of D,α-tocopherol nicotinate compounds - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Vitamin E Nicotinate and Alpha-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant and biological activities of Vitamin E nicotinate (B505614) and its parent compound, alpha-tocopherol (B171835). The information presented is supported by available experimental data to aid in research and development decisions.
Executive Summary
Alpha-tocopherol is a well-established, potent lipophilic antioxidant that directly scavenges free radicals, protecting cell membranes from lipid peroxidation.[1] Vitamin E nicotinate, an ester of alpha-tocopherol and nicotinic acid, primarily functions as a prodrug, releasing alpha-tocopherol upon hydrolysis in the body.[1][2] While direct quantitative comparisons of their antioxidant activity in standardized assays are limited in published literature, the efficacy of this compound is intrinsically linked to the bioavailability of the released alpha-tocopherol. Emerging evidence suggests that this compound may also possess biological activities independent of its antioxidant function, including the modulation of cellular signaling pathways.[3][4]
Data Presentation: Comparison of Properties
| Feature | Alpha-Tocopherol | This compound | References |
| Primary Function | Direct chain-breaking antioxidant | Prodrug of alpha-tocopherol and nicotinic acid | [1][2] |
| Antioxidant Mechanism | Scavenges lipid peroxyl radicals, interrupting lipid peroxidation chain reactions. | Indirect; requires hydrolysis to release active alpha-tocopherol. | [1][5] |
| In Vitro Antioxidant Activity | High activity in various antioxidant assays (DPPH, FRAP, ORAC). | Data is scarce; activity is dependent on hydrolysis to alpha-tocopherol. Esterified forms like acetate (B1210297) show no direct antioxidant activity in some assays. | [6][7] |
| Inhibition of Lipid Peroxidation | Directly inhibits lipid peroxidation in membranes. | Has been shown to be more effective than alpha-tocopheryl acetate in reducing H₂O₂-induced lipid peroxidation in platelets, possibly due to slower hydrolysis and sustained release of alpha-tocopherol. | [1][8] |
| Bioavailability | Absorbed in the small intestine. | Absorbed after hydrolysis, which is reportedly slower than for other esters like acetate, potentially leading to a more sustained release of alpha-tocopherol. | [1][9] |
| Independent Biological Activity | Modulates signaling pathways, notably inhibiting Protein Kinase C (PKC). | Emerging evidence suggests it can activate the Extracellular signal-regulated kinase (ERK) pathway and upregulate anti-inflammatory molecules, independent of its conversion to alpha-tocopherol. | [3][4][10][11] |
Experimental Protocols
Detailed methodologies for the key assays used to evaluate antioxidant activity are outlined below. These protocols are generalized and may require optimization for lipophilic compounds like tocopherols (B72186).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Methodology:
-
A stock solution of DPPH is prepared in a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
The test compound (alpha-tocopherol or this compound) is dissolved in the same solvent at various concentrations.
-
The test solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically, typically at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
Note: For lipophilic compounds, the solvent system may need to be modified to ensure solubility.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Methodology:
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
The test compound is dissolved in a suitable solvent.
-
The test solution is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a specific time (e.g., 4-30 minutes).
-
The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄.
-
The antioxidant capacity of the sample is expressed as equivalents of the standard.
Note: Modifications, such as the use of a suitable solvent for lipophilic compounds and a 96-well plate format, can be employed for high-throughput screening.[12][13]
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Methodology:
-
A fluorescent probe (e.g., fluorescein) is used.
-
Peroxyl radicals are generated by a radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
The test compound is mixed with the fluorescent probe in a buffer solution (pH 7.4).
-
The radical initiator is added to start the reaction.
-
The fluorescence decay is monitored kinetically using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
A blank (without antioxidant) and a standard (usually Trolox, a water-soluble vitamin E analog) are run in parallel.
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is expressed as Trolox equivalents.
Note: For lipophilic antioxidants, a randomly methylated β-cyclodextrin can be used to enhance their solubility in the aqueous medium.[12][13]
Signaling Pathways
Alpha-Tocopherol: Inhibition of Protein Kinase C (PKC)
Alpha-tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), an enzyme involved in various cellular processes, including cell proliferation and inflammation.[10][11] This non-antioxidant function is specific to the alpha-isoform. The proposed mechanism involves the dephosphorylation of PKCα, leading to its inactivation.[11]
Caption: Alpha-tocopherol's inhibition of Protein Kinase C (PKC) signaling.
This compound: Activation of ERK Signaling
Recent studies suggest that this compound can activate the Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth, differentiation, and survival.[3][4] This signaling effect appears to be independent of its hydrolysis to alpha-tocopherol and its antioxidant activity.
Caption: Proposed ERK signaling pathway activation by this compound.
Conclusion
Alpha-tocopherol is a primary antioxidant with a well-defined mechanism of action. This compound serves as a more stable pro-drug form, delivering alpha-tocopherol over a potentially prolonged period. The choice between these two molecules in a research or therapeutic context will depend on the desired pharmacokinetic profile and whether the independent signaling effects of this compound are of interest. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their antioxidant efficacy and to further explore the novel signaling functions of this compound.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparing beta-carotene, vitamin E and nitric oxide as membrane antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. alpha-Tocopherol nicotinate | 16676-75-8 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput methods to assess lipophilic and hydrophilic antioxidant capacity of food extracts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Tocopheryl Nicotinate: A Comparative Analysis of Bioavailability Against Free Niacin and Tocopherol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Executive Summary
Tocopheryl nicotinate (B505614) undergoes partial hydrolysis in the gastrointestinal tract, releasing α-tocopherol and nicotinic acid. A portion of the ester is also likely absorbed intact. The rate of hydrolysis for tocopheryl nicotinate is reported to be slower than that of other tocopheryl esters, such as tocopheryl acetate (B1210297). This slower hydrolysis and potential for intact absorption suggest a modified pharmacokinetic profile compared to the free forms of its constituent vitamins. The metabolism of the nicotinic acid moiety from tocopheryl nicotinate also appears to differ from that of free nicotinic acid, leading to different primary urinary metabolites.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic data for orally administered tocopheryl nicotinate and provides a general comparison with the known pharmacokinetics of free α-tocopherol and niacin. It is important to note that these values are compiled from different studies and are not from a direct comparative trial.
| Compound | Form | Dose | Tmax (hours) | Cmax | AUC | Elimination Half-life (hours) |
| Tocopheryl Nicotinate | Unchanged Ester | 600 mg | ~6[1] | Not Reported | Not Reported | ~4.3[1] |
| Hydrolyzed Tocopherol | 600 mg | ~10[1] | Not Reported | Not Reported | ~38.5[1] | |
| Free α-Tocopherol | RRR-α-tocopherol | 800 mg | 12 - 14 | 4.8 µg/mL | Greater than all-rac form | Not Reported |
| Free Niacin | Immediate-Release | 1000 mg | 0.5 - 1.0 | 30 µg/mL | Not Reported | Not Reported |
Note: Cmax (Maximum Concentration) and AUC (Area Under the Curve) are critical parameters for assessing bioavailability. The lack of directly comparable Cmax and AUC data for tocopheryl nicotinate versus its free components is a significant gap in the current literature.
Metabolic Pathways and Absorption
Upon oral administration, tocopheryl nicotinate is subjected to enzymatic hydrolysis in the small intestine, primarily by pancreatic esterases, to yield α-tocopherol and nicotinic acid. However, evidence suggests that a portion of the ester can be absorbed intact, as unchanged tocopheryl nicotinate has been detected in the blood. The slower hydrolysis of tocopheryl nicotinate compared to tocopheryl acetate may lead to a more sustained release of its components.
The metabolic fate of the nicotinic acid released from tocopheryl nicotinate appears to differ from that of orally ingested free nicotinic acid. Studies in rats have shown that the primary urinary metabolite after administration of free nicotinic acid is nicoturinic acid, whereas after administration of tocopheryl nicotinate, the main urinary metabolite is nicotinic acid itself. This suggests that the ester form may alter the metabolic pathway of niacin.
Figure 1: Proposed intestinal absorption and metabolism of tocopheryl nicotinate.
Experimental Protocols: A Generalized Bioavailability Study
While a specific protocol for a direct comparative study is unavailable, a typical human pharmacokinetic study to compare the bioavailability of tocopheryl nicotinate with free niacin and tocopherol would follow a randomized, crossover design.
1. Study Population:
-
Healthy adult volunteers (e.g., 18-55 years old).
-
Equal number of males and females.
-
Subjects would be screened for any medical conditions or medications that could interfere with the absorption or metabolism of the study compounds.
-
Informed consent would be obtained from all participants.
2. Study Design:
-
A randomized, single-dose, three-treatment, three-period crossover design.
-
Each subject would receive each of the three treatments in a randomized order, separated by a washout period of at least two weeks to ensure complete elimination of the compounds from the body.
-
The three treatments would be:
-
Treatment A: Oral dose of tocopheryl nicotinate.
-
Treatment B: Oral dose of free α-tocopherol.
-
Treatment C: Oral dose of free niacin.
-
-
The doses of free α-tocopherol and niacin in Treatments B and C would be molar equivalents to the amounts present in the tocopheryl nicotinate dose in Treatment A.
3. Dosing and Sample Collection:
-
Subjects would fast overnight before receiving the study drug.
-
A standardized meal would be provided at a specified time post-dosing.
-
Blood samples would be collected into appropriate tubes (e.g., containing an anticoagulant and a stabilizer) at pre-defined time points before and after dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours).
4. Analytical Method:
-
Plasma concentrations of tocopheryl nicotinate, α-tocopherol, and nicotinic acid (and its major metabolites) would be determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method.
-
The method would need to be sensitive and specific for the quantification of each analyte in plasma.
5. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters would be calculated for each analyte for each subject:
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).
-
Elimination half-life (t1/2).
-
-
Statistical analysis (e.g., ANOVA) would be performed on the log-transformed Cmax and AUC values to compare the bioavailability of the different treatments.
Figure 2: Generalized workflow for a comparative bioavailability study.
Conclusion
References
Vitamin E Nicotinate vs. Tocopheryl Acetate: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two common esterified forms of Vitamin E: Vitamin E nicotinate (B505614) and tocopheryl acetate (B1210297). The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Vitamin E nicotinate and tocopheryl acetate are both stable, pro-drug forms of Vitamin E, designed to overcome the oxidative instability of free α-tocopherol. While both are hydrolyzed in the body to release the active α-tocopherol, their metabolic pathways and biological activities exhibit notable differences. Tocopheryl acetate is primarily a delivery vehicle for Vitamin E, with its efficacy dependent on its conversion to the active form. In contrast, evidence suggests that this compound possesses biological functions independent of its role as a Vitamin E precursor, including the modulation of cellular signaling pathways, which may offer additional therapeutic benefits.
Data Presentation
Table 1: Comparative Bioavailability and Metabolism
| Parameter | This compound | Tocopheryl Acetate | References |
| Hydrolysis Rate | Slower hydrolysis compared to tocopheryl acetate. | Readily hydrolyzed to free α-tocopherol. | [1][2] |
| Absorption Form | A larger proportion may be absorbed in its intact, esterified form. | Primarily absorbed as free α-tocopherol after hydrolysis. | [1] |
| Bioavailability | Higher concentrations of α-tocopherol observed in the lymphatic system of rats compared to tocopheryl acetate. | Efficiently converted to free α-tocopherol, but hydrolysis can be a rate-limiting step, especially at higher doses. | [1][3][4] |
| Key Metabolites | α-tocopherol, nicotinic acid, nicotinamide, tocopheryl quinone. | α-tocopherol, acetic acid. | [5] |
Table 2: Comparative Efficacy and Biological Activity
| Parameter | This compound | Tocopheryl Acetate | References |
| Antioxidant Activity (in vitro) | Ester linkage blocks the free radical scavenging hydroxyl group. However, some studies suggest higher potency than tocopheryl acetate in certain assays, though the in vivo relevance is debated due to hydrolysis. | No direct antioxidant activity in its esterified form in assays like DPPH and chemiluminescence. Efficacy is dependent on hydrolysis to α-tocopherol. | [6][7][8] |
| Anti-inflammatory Effects | Upregulates anti-inflammatory molecules like anandamide (B1667382). Activates ERK MAP kinase, an anti-inflammatory signaling pathway. | Dependent on conversion to α-tocopherol, which has known anti-inflammatory properties. | [9] |
| Cardiovascular Effects | Demonstrated antihypertensive effects in rat models, reported to be up to 5 times more potent than tocopheryl acetate. Improves skin microcirculation. | Can be converted to α-tocopherol, which is associated with cardiovascular benefits. | [2][5][10] |
| Platelet Aggregation | Suppresses ADP-induced and hydrogen peroxide-induced platelet aggregation. | Does not suppress ADP-induced platelet aggregation. | [2][5] |
Experimental Protocols
In Vitro Antioxidant Activity Assay (DPPH Method)
Objective: To determine the free radical scavenging activity of the test compounds.
Methodology:
-
Prepare stock solutions of this compound, tocopheryl acetate, and a positive control (e.g., α-tocopherol, Trolox) in a suitable solvent (e.g., ethanol).
-
Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.
-
In a 96-well plate, add various concentrations of the test compounds and the positive control.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.[8][11]
In Vivo Bioavailability Study in Rats
Objective: To assess the oral bioavailability of Vitamin E from this compound and tocopheryl acetate.
Methodology:
-
House male Sprague-Dawley rats in individual metabolic cages and acclimate them for at least one week. Provide a standard diet and water ad libitum. For specific studies, a Vitamin E deficient diet can be provided during the study period to establish a baseline.[12][13][14]
-
Divide the rats into three groups: control (vehicle), this compound-treated, and tocopheryl acetate-treated.
-
Administer a single oral dose of the respective compounds (e.g., suspended in corn oil) to the treatment groups via gavage. The control group receives the vehicle only.
-
Collect blood samples from the retro-orbital plexus at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-administration.
-
Separate plasma by centrifugation and store at -80°C until analysis.
-
For tissue distribution analysis, euthanize the rats at the final time point and collect tissues of interest (e.g., liver, spleen, kidney).
-
Extract α-tocopherol and the esterified forms from plasma and tissue homogenates using a suitable organic solvent (e.g., hexane).
-
Quantify the concentrations of α-tocopherol, this compound, and tocopheryl acetate using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated to determine bioavailability.[1]
Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and tocopheryl acetate.
Methodology:
-
Culture Caco-2 cells on semipermeable filter supports in Transwell plates for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Only monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²) are used.
-
Prepare dosing solutions of the test compounds in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
To measure apical-to-basolateral (A-B) transport, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To measure basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
Analyze the concentration of the compounds in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated to assess the potential for active efflux.[15][16][17][18]
Signaling Pathways and Mechanisms of Action
This compound
This compound's mechanism of action is multifaceted. Upon hydrolysis, it releases α-tocopherol, which acts as a potent lipophilic antioxidant, protecting cell membranes from lipid peroxidation. The released nicotinic acid (niacin) moiety can activate the G-protein coupled receptor 109A (GPR109A), initiating a signaling cascade that can influence lipid metabolism and inflammation.[5][15][19] Furthermore, intact this compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway and increase the levels of the endocannabinoid anandamide, suggesting a direct role in cellular signaling independent of its hydrolysis products.[9][17]
Tocopheryl Acetate
The primary mechanism of tocopheryl acetate is its function as a stable pro-drug of α-tocopherol. It is more resistant to oxidation than free tocopherol, giving it a longer shelf life. In the body, esterases hydrolyze the acetate group, releasing active α-tocopherol. The efficacy of tocopheryl acetate is therefore directly linked to the efficiency of this conversion. Once released, α-tocopherol integrates into cell membranes and lipoproteins, where it exerts its well-established antioxidant effects by scavenging lipid peroxyl radicals and interrupting the chain reaction of lipid peroxidation.
Anandamide Metabolism Modulation by this compound
This compound has been shown to increase cellular levels of anandamide. This may occur through the activation of anandamide synthesis, primarily via the N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) pathway, or through the inhibition of its degradation by fatty acid amide hydrolase (FAAH). The elevated anandamide levels can then activate cannabinoid receptors (CB1 and CB2) and other receptors like GPR18, leading to various physiological effects, including anti-inflammatory responses.
Conclusion
The choice between this compound and tocopheryl acetate for research and drug development depends on the desired therapeutic outcome. Tocopheryl acetate serves as a reliable and stable source of α-tocopherol, with its efficacy primarily determined by its conversion to the active antioxidant. This compound, while also a source of α-tocopherol, presents a more complex profile. Its slower hydrolysis and potential for absorption in the esterified form, coupled with the independent signaling activities of the intact molecule and its niacin component, suggest a broader range of biological effects. These unique properties, including direct cell signaling activation and modulation of anandamide levels, may offer therapeutic advantages in conditions where these pathways are relevant, such as in certain cardiovascular and inflammatory diseases. Further research is warranted to fully elucidate the clinical significance of these differential effects.
References
- 1. scienceopen.com [scienceopen.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of Chemical Probes for Detecting and Modulating NAPE-PLD Activity [ir.vanderbilt.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of fatty acid amide hydrolase inhibition in nicotine reward and dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of alpha-tocopheryl nicotinate and acetate on skin microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nanonaringenin and Vitamin E Ameliorate Some Behavioral, Biochemical, and Brain Tissue Alterations Induced by Nicotine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. enamine.net [enamine.net]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Anti-inflammatory Effects of Vitamin E Nicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Vitamin E nicotinate (B505614) against other alternatives, supported by available experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug development and inflammation research.
Introduction to Vitamin E Nicotinate and its Anti-inflammatory Potential
This compound, an ester of α-tocopherol (Vitamin E) and nicotinic acid (niacin or Vitamin B3), presents a unique profile in the landscape of anti-inflammatory compounds. While Vitamin E itself is a well-established antioxidant with known anti-inflammatory properties, the esterification with nicotinic acid appears to confer distinct biological activities.[1][2] Research suggests that the intact this compound molecule may possess mechanisms of action independent of its constituent parts.[1][2]
Metabolomic studies have revealed a significant 30-fold decrease in the levels of this compound in rats experiencing an inflammatory state, suggesting its potential involvement in the modulation of inflammatory processes.[2][3] This observation has spurred further investigation into its specific anti-inflammatory effects and mechanisms.
Comparative Analysis of Anti-inflammatory Effects
Direct quantitative in-vivo comparisons of this compound with other anti-inflammatory agents are limited in publicly available literature. However, in-vitro studies and comparisons with other forms of Vitamin E provide valuable insights into its potential efficacy.
In-Vitro Cellular Effects: this compound vs. Vitamin E Acetate (B1210297) + Niacin
A key study highlights the unique cellular effects of the intact this compound molecule compared to a combination of its components, Vitamin E acetate and niacin.
| Compound | Effect on Anti-inflammatory Molecules (e.g., Anandamide) | Effect on ERK Phosphorylation |
| This compound | Significantly increased levels | Activated |
| Vitamin E Acetate + Niacin | No significant effect | No significant effect |
Data summarized from a metabolomics study on cultured cells.[1][2]
These findings strongly suggest that the anti-inflammatory signaling initiated by this compound is a result of the intact ester and not simply the sum of its parts.[1][2]
Comparison with Other Tocopherol Esters
While direct comparisons of anti-inflammatory markers are scarce, some studies have alluded to the superior potency of this compound over other esters in different biological contexts. For instance, in rat models of hypertension, α-tocopheryl nicotinate was found to be more potent than α-tocopheryl acetate.[4] Although not a direct measure of anti-inflammatory activity, this suggests potentially greater biological activity of the nicotinate ester.
Contextual Comparison with Indomethacin (B1671933) (NSAID)
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) commonly used as a positive control in animal models of inflammation, such as the carrageenan-induced paw edema model.[5][6] It primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis. While no direct comparative studies between this compound and indomethacin were identified, a hypothetical comparison can be framed based on their proposed mechanisms. Indomethacin offers potent, rapid anti-inflammatory effects but is associated with gastrointestinal and cardiovascular side effects. This compound, on the other hand, is proposed to act through mechanisms involving the upregulation of endogenous anti-inflammatory molecules and modulation of signaling pathways like ERK, which may offer a different safety and efficacy profile.
Proposed Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound are thought to be multifactorial, involving both the properties of its parent molecule, α-tocopherol, and unique actions of the ester itself.
Upregulation of Anti-inflammatory Molecules
In-vitro studies have demonstrated that this compound significantly increases the levels of several primary fatty acid amides, including anandamide, virodhamine, palmitamide, and oleamide.[1][2] Anandamide, an endocannabinoid, is known to have anti-inflammatory properties. This suggests a novel mechanism by which this compound may exert its effects.
Modulation of the ERK Signaling Pathway
This compound has been shown to phosphorylate and activate the extracellular signal-regulated kinase (ERK).[1][2] The ERK pathway is a key signaling cascade that can have context-dependent roles in inflammation. In some contexts, ERK activation can lead to anti-inflammatory responses.
Caption: Proposed activation of the ERK signaling pathway by this compound.
Inhibition of the NF-κB Pathway (Hypothesized)
While not directly demonstrated for this compound, its parent molecule, α-tocopherol, is known to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[4][7][8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. It is plausible that this compound retains this inhibitory activity.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Detailed experimental protocols for evaluating the anti-inflammatory effects of this compound are not widely published. However, standard and well-validated models can be adapted for this purpose.
In-Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and accepted model for evaluating acute inflammation.
Objective: To assess the in-vivo anti-inflammatory activity of this compound by measuring the reduction of carrageenan-induced paw edema.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Indomethacin (positive control)
-
Vehicle (e.g., 1% gum acacia suspension)
-
1% Carrageenan solution in saline
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control (receives vehicle only)
-
Group II: Carrageenan control (receives vehicle + carrageenan)
-
Group III: Positive control (receives Indomethacin at a standard dose, e.g., 10 mg/kg, + carrageenan)
-
Group IV-VI: Test groups (receive varying doses of this compound, e.g., 25, 50, 100 mg/kg, + carrageenan)
-
-
Dosing: Administer the vehicle, indomethacin, or this compound orally or intraperitoneally 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except Group I.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.
Caption: Workflow for the carrageenan-induced paw edema model.
In-Vitro Assay: Measurement of Cytokine Production
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cultured immune cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages
-
Lipopolysaccharide (LPS) to induce inflammation
-
This compound
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture the macrophage cells under standard conditions.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated control group.
Conclusion and Future Directions
The available evidence suggests that this compound possesses unique anti-inflammatory properties that are distinct from its constituent components. Its ability to upregulate endogenous anti-inflammatory molecules and modulate the ERK signaling pathway points to a novel mechanism of action that warrants further investigation.
However, there is a clear need for comprehensive in-vivo studies to quantify the anti-inflammatory efficacy of this compound and directly compare it with established anti-inflammatory drugs. Future research should focus on:
-
Conducting in-vivo studies, such as the carrageenan-induced paw edema model, to obtain quantitative data on the anti-inflammatory effects of this compound.
-
Investigating the dose-response relationship of this compound's anti-inflammatory effects.
-
Elucidating the precise molecular mechanisms, including its effects on the NF-κB pathway and the downstream targets of ERK activation.
-
Evaluating the long-term safety and efficacy of this compound in chronic inflammatory models.
Such studies will be crucial in validating the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory properties of α- and γ-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of tocotrienol-rich fraction, α-tocopherol and α-tocopheryl acetate on inflammatory mediators and nuclear factor kappa B expression in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of α-tocopheryl succinate on the molecular damage induced by indomethacin in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Potential of Vitamin E Nicotinate in Hyperlipidemia: A Cross-Study Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Vitamin E nicotinate (B505614) and other lipid-lowering agents in preclinical hyperlipidemia models. Drawing on available experimental data, we objectively assess its performance and present detailed methodologies to support further investigation and development.
Vitamin E nicotinate, a compound combining the antioxidant properties of vitamin E (α-tocopherol) and the lipid-modifying effects of nicotinic acid, has been explored for its potential in managing hyperlipidemia. This guide synthesizes findings from various preclinical studies to offer a comparative perspective on its efficacy against established treatments like fenofibrate, nicotinic acid (niacin), and simvastatin (B1681759). Due to a scarcity of direct quantitative data on this compound in hyperlipidemia animal models, this analysis utilizes studies on α-tocopherol as a proxy, given that this compound is an ester of α-tocopherol.[1][2] This approach allows for a broader comparative landscape while acknowledging the need for more specific research on the nicotinate ester.
Comparative Efficacy of Lipid-Lowering Agents: A Tabular Overview
The following tables summarize the quantitative effects of Vitamin E (as α-tocopherol), fenofibrate, nicotinic acid, and simvastatin on key lipid parameters in various animal models of hyperlipidemia. These datasets provide a snapshot of the potential therapeutic efficacy of each compound.
Table 1: Effects on Serum/Plasma Lipids in Rat Models of Hyperlipidemia
| Treatment Group | Animal Model | Duration | Total Cholesterol (TC) | Triglycerides (TG) | LDL-Cholesterol | HDL-Cholesterol | Reference |
| Vitamin E | High-Fat Diet-Induced Hyperlipidemic Rats | 6 weeks | ↓ (Significant) | ↓ (Significant) | ↓ (Significant) | ↑ (Significant) | El-Beshbishy et al., 2014 |
| Fenofibrate | High-Lipid Diet-Induced Hyperlipidemic Rats | 2 weeks | ↓ (Significant) | Not Reported | ↓ (Significant) | ↑ (Significant) | Wang et al., 2014 |
| Nicotinic Acid | Hypercholesterolemic Albino Rats | 42 days | ↓ 29.1% | ↓ 41.8% | ↓ 50.4% | ↑ 96.2% | Shah et al., 2013 |
| Simvastatin | High-Cholesterol Diet-Fed Rats | 6 weeks | ↓ (Significant) | ↓ (Significant) | ↓ (Significant) | ↑ (Significant) | El-Beshbishy et al., 2014 |
Table 2: Effects on Serum/Plasma Lipids in Rabbit Models of Hyperlipidemia
| Treatment Group | Animal Model | Duration | Total Cholesterol (TC) | Triglycerides (TG) | LDL-Cholesterol | HDL-Cholesterol | Reference |
| Vitamin E | High-Cholesterol Diet-Fed Rabbits | 6 weeks | No Significant Change | ↓ (Significant) | No Significant Change | ↑ (Significant) | Naziroğlu et al., 2004 |
| Simvastatin | High-Cholesterol Diet-Fed Rabbits | 16 weeks | ↓ (Significant) | ↑ (Not Significant) | ↓ (Significant) | No Significant Change | Gokce et al., 2013 |
Delving into the Methodologies: Experimental Protocols
Understanding the experimental context is crucial for interpreting the presented data. This section details the methodologies employed in the cited studies.
Vitamin E (α-tocopherol) Studies
Rat Model (El-Beshbishy et al., 2014):
-
Animal Model: Male Wistar rats.
-
Induction of Hyperlipidemia: Cholesterol-rich diet for 6 weeks.
-
Treatment: Vitamin E (200 mg/kg; p.o.) administered simultaneously with the cholesterol-rich diet for 6 weeks.
-
Lipid Analysis: Serum levels of TC, TG, LDL-c, and HDL-c were measured.
Rabbit Model (Naziroğlu et al., 2004):
-
Animal Model: Male New Zealand rabbits.
-
Induction of Hyperlipidemia: 1% cholesterol diet for 6 weeks.
-
Treatment: Vitamin E (50 mg/kg) co-administered with the high-cholesterol diet.
-
Lipid Analysis: Serum cholesterol, TG, HDL, and LDL levels were assessed.
Fenofibrate Study
Rat Model (Wang et al., 2014):
-
Animal Model: Sprague-Dawley rats.
-
Induction of Hyperlipidemia: High-lipid diet (1% cholesterol, 10% lard, 0.2% propylthiouracil, 5% sucrose) for 4 weeks.
-
Treatment: Fenofibrate (150 mg/kg/day) administered orally for 2 weeks after hyperlipidemia induction.
-
Lipid Analysis: Plasma levels of TC, HDL-C, and LDL-C were measured.
Nicotinic Acid Study
Rat Model (Shah et al., 2013):
-
Animal Model: Albino rats.
-
Induction of Hyperlipidemia: Not specified as a diet-induced model; described as hypercholesterolemic rats.
-
Treatment: Nicotinic acid administered for 42 days.
-
Lipid Analysis: Serum TC, TG, LDL-cholesterol, and HDL-cholesterol were measured on days 21 and 42.
Simvastatin Studies
Rat Model (El-Beshbishy et al., 2014):
-
Animal Model: Male Wistar rats.
-
Induction of Hyperlipidemia: Cholesterol-rich diet for 6 weeks.
-
Treatment: Simvastatin (20 mg/kg; p.o.) administered simultaneously with the cholesterol-rich diet for 6 weeks.
-
Lipid Analysis: Serum levels of TC, TG, LDL-c, and HDL-c were measured.
Rabbit Model (Gokce et al., 2013):
-
Animal Model: Male New Zealand rabbits.
-
Induction of Hyperlipidemia: A high-cholesterol diet was administered for 8 weeks following an initial 8-week treatment period.
-
Treatment: Simvastatin (3 mg/kg/day) was administered for 8 weeks prior to the high-cholesterol diet.
-
Lipid Analysis: Serum cholesterol and LDL cholesterol were measured at baseline, 8 weeks, and 16 weeks.
Visualizing the Science: Workflows and Pathways
To further clarify the experimental designs and potential mechanisms of action, the following diagrams are provided.
References
Head-to-head comparison of different Vitamin E esters in skin protection
For Researchers, Scientists, and Drug Development Professionals
Vitamin E, a cornerstone of dermatological research and cosmetic formulation, exists in various esterified forms to enhance its stability. This guide provides a comprehensive, data-driven comparison of three key Vitamin E esters: Tocopheryl Acetate (B1210297), Tocopheryl Linoleate (B1235992), and Tocopheryl Phosphate (B84403). We delve into their respective efficacies in skin protection, supported by experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.
I. Comparative Performance Analysis
The following tables summarize the available quantitative data on the performance of each Vitamin E ester across critical skin protection parameters: UV protection, antioxidant activity, and moisturization.
Table 1: UV Protection Efficacy
| Parameter | Tocopheryl Acetate | Tocopheryl Linoleate | Tocopheryl Phosphate |
| UVB-Induced Erythema Reduction | 40-55% reduction in erythema index in hairless mice post-UVB exposure[1] | Data not available | Post-treatment with 2% sodium DL-α-tocopheryl-6-O-phosphate significantly reduced photodamage as indicated by UVB-damaged cell formation[2] |
| UV-Induced DNA Damage Inhibition | Did not significantly inhibit thymine (B56734) dimer formation in mouse keratinocytes[3] | Data not available | Pre-treatment with 9 mM α-tocopherol phosphate protected against UV-induced DNA damage in an ex-vivo mouse skin model |
| Photocarcinogenesis Prevention | Did not prevent and in some cases enhanced photocarcinogenesis in mice[4] | Data not available | Data not available |
Table 2: Antioxidant Activity
| Assay | Tocopheryl Acetate | Tocopheryl Linoleate | Tocopheryl Phosphate |
| DPPH Radical Scavenging | No antioxidant activity detected[5] | Described as having antioxidant benefits, but specific quantitative data is limited[6] | Weak antioxidant activity in cell-free assays; its photoprotection is attributed to its bioconversion to α-tocopherol[7] |
| Chemiluminescence Assay | No inhibition of chemiluminescence[5] | Data not available | Data not available |
| In-vitro ROS Reduction | Dependent on conversion to α-tocopherol; pretreatment with α-tocopherol (2.9-14.7 IU/ml) reduced ROS generation in UVA-irradiated keratinocytes[8][9] | Data not available | Pre-treatment with 100 µM α-tocopherol phosphate significantly reduced UVA1-induced ROS generation by 24.1% in HaCaT keratinocytes[7] |
Table 3: Moisturization and Skin Barrier Function
| Parameter | Tocopheryl Acetate | Tocopheryl Linoleate | Tocopheryl Phosphate |
| Stratum Corneum Hydration (Corneometry) | Statistically significant increase in stratum corneum hydration (p = 0.0002) with an optimal concentration of 5%[9] | +12% water retention on the surface layers of the skin after 7 hours with a 2% formulation[10][11] | Topical application of 1% and 2% sodium DL-α-tocopheryl-6-O-phosphate for 4 weeks effectively improved hygroscopicity and water-holding capacity in hairless mice[12] |
| Transepidermal Water Loss (TEWL) Reduction | Helps to maintain the skin's natural barrier and prevent TEWL[13] | -30% of TEWL after 5 hours compared to glycerin and -27% compared to placebo with a 2% formulation[10][11] | Data not available |
II. Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative performance analysis.
UV-Induced Erythema Assessment (Minimal Erythema Dose - MED)
Objective: To determine the minimal dose of UV radiation required to produce a perceptible erythema on the skin, and to assess the protective effect of a topically applied substance.
Protocol:
-
Subject Selection: Volunteers with specific Fitzpatrick skin types are recruited[14].
-
Test Site Preparation: A test area on the skin, typically the back or forearm, is demarcated. The test substance (e.g., Vitamin E ester formulation) and a vehicle control are applied to adjacent sub-sites.
-
UVB Irradiation: A solar simulator or a broadband UVB lamp is used to irradiate the test sites with a series of increasing doses of UVB radiation[15]. The doses are delivered through a template with multiple small apertures.
-
Erythema Assessment: The irradiated sites are visually assessed for erythema at 24 hours post-irradiation[15]. The MED is defined as the lowest UV dose that produces a clearly defined erythema with sharp borders.
-
Data Analysis: The MED for the treated sites is compared to the MED for the control site. An increase in the MED on the treated site indicates a photoprotective effect.
In-Vitro Antioxidant Activity (DPPH Assay)
Objective: To measure the free radical scavenging activity of a compound.
Protocol:
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Sample Preparation: The Vitamin E esters are dissolved in the same solvent at various concentrations.
-
Reaction: The Vitamin E ester solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Skin Hydration Measurement (Corneometry)
Objective: To non-invasively measure the hydration level of the stratum corneum.
Protocol:
-
Subject Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 30 minutes.
-
Baseline Measurement: A baseline measurement of skin hydration is taken on a defined area of the skin (e.g., forearm) using a Corneometer. The probe of the Corneometer measures the electrical capacitance of the skin, which is related to its water content.
-
Product Application: A standardized amount of the test product (e.g., a cream containing a Vitamin E ester) is applied to the test area.
-
Post-Application Measurements: Hydration measurements are taken at specified time points after product application (e.g., 1, 2, 4, and 8 hours).
-
Data Analysis: The change in Corneometer units from baseline is calculated to determine the effect of the product on skin hydration.
III. Signaling Pathways in Skin Protection
The protective effects of Vitamin E esters are mediated through various cellular signaling pathways. While the pathways for tocopheryl acetate and linoleate are less distinctly defined and are thought to largely depend on their conversion to free tocopherol, tocopheryl phosphate has been shown to have direct signaling activities.
Tocopheryl Phosphate Signaling
Tocopheryl phosphate has been identified as a potent signaling molecule that can modulate cellular processes independent of its antioxidant properties. One of the key pathways it influences is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, proliferation, and angiogenesis.
This pathway is initiated by the activation of PI3Kγ by tocopheryl phosphate, leading to the subsequent activation of Akt (also known as Protein Kinase B). Activated Akt then promotes the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis[2][14][16]. This signaling cascade contributes to wound healing and tissue repair.
IV. Discussion and Conclusion
This comparative guide highlights the distinct profiles of tocopheryl acetate, tocopheryl linoleate, and tocopheryl phosphate in skin protection.
Tocopheryl Acetate is a highly stable form of Vitamin E, but its efficacy is contingent on its conversion to the active form, α-tocopherol, within the skin. While it has demonstrated moisturizing properties and some capacity to reduce UVB-induced erythema, its direct antioxidant activity is negligible, and its photoprotective effects against DNA damage are limited.
Tocopheryl Linoleate shows promise as a multi-functional ingredient, exhibiting both moisturizing and skin barrier-enhancing properties. The linoleic acid moiety may contribute to its anti-inflammatory effects. However, there is a notable lack of quantitative data on its antioxidant and photoprotective capabilities compared to other esters.
Tocopheryl Phosphate emerges as a particularly interesting derivative with direct biological activity. Its ability to modulate key signaling pathways like PI3K/Akt, in addition to its protective effects against UV-induced damage, suggests a broader range of action beyond simple antioxidant protection. Its water-solubility also offers formulation advantages.
References
- 1. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium dl-α-tocopheryl-6-O-phosphate inhibits PGE₂ production in keratinocytes induced by UVB, IL-1β and peroxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of DNA photodamage by vitamin E compounds and sunscreens: roles of ultraviolet absorbance and cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of skin barrier function using transepidermal water loss: effect of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effect of vitamin E on ultraviolet B light-induced damage in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The photoprotective properties of α-tocopherol phosphate against long-wave UVA1 (385 nm) radiation in keratinocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Tocopherol protects keratinocytes against ultraviolet A irradiation by suppressing glutathione depletion, lipid peroxidation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Tocopherol protects keratinocytes against ultraviolet A irradiation by suppressing glutathione depletion, lipid peroxidation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in basal cell mitosis and transepidermal water loss in skin cultures treated with vitamins C and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prodhyg.com [prodhyg.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Minimal Erythema Dose (MED) Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Minimal Erythema Dose (MED) Project: In Search of Consensus on Phototesting | Actas Dermo-Sifiliográficas [actasdermo.org]
- 16. Differential Effects of Topical Vitamin E and C E Ferulic® Treatments on Ultraviolet Light B-Induced Cutaneous Tumor Development in Skh-1 Mice | PLOS One [journals.plos.org]
Replicating Published Findings on Vitamin E Nicotinate's Effect on Atherosclerosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the efficacy of Vitamin E nicotinate (B505614) in mitigating atherosclerosis. It is designed to offer an objective overview of key experimental data, detailed methodologies for replication, and an exploration of the underlying signaling pathways.
Comparative Analysis of In Vitro and Clinical Findings
Vitamin E nicotinate, an ester of α-tocopherol and nicotinic acid, has been investigated for its potential therapeutic effects on atherosclerosis. This section compares its performance against placebos and other forms of Vitamin E, drawing from key published studies.
In Vitro Studies: Platelet Aggregation
| Treatment Group | Inducing Agent | Observed Effect on Platelet Aggregation | Citation |
| α-Tocopheryl Nicotinate | Hydrogen Peroxide | More effective inhibition than α-tocopheryl acetate (B1210297) | [1] |
| ADP | Suppressive effect | [1] | |
| α-Tocopheryl Acetate | Hydrogen Peroxide | Less effective inhibition than α-tocopheryl nicotinate | [1] |
| ADP | No suppressive effect | [1] |
Clinical Studies: Lipoprotein(a) Levels and Symptomatic Improvement
A clinical trial conducted by Noma et al. (1990) investigated the effect of α-tocopheryl nicotinate on serum lipoprotein(a) [Lp(a)] levels in hyperlipidemic patients. Elevated Lp(a) is considered a significant risk factor for atherosclerotic cardiovascular disease. In this study, patients with initial Lp(a) levels of 18 mg/dL or higher who received 600 mg/day of α-tocopheryl nicotinate for two months showed a significant decrease in serum Lp(a) concentrations.
| Patient Subgroup (Initial Lp(a) levels) | Treatment | Duration | Outcome on Serum Lipoprotein(a) |
| ≥18 mg/dL | 600 mg/day α-tocopheryl nicotinate | 2 months | Significant decrease |
Another clinical investigation by Iino et al. (1977) performed a controlled, double-blind study to assess the efficacy of dl-alpha-tocopheryl nicotinate (Juvela-Nicotinate) in treating symptoms associated with hypertension and cerebral arteriosclerosis. While the specific quantitative measures of symptom improvement are not detailed in available abstracts, the study concluded that the group treated with this compound showed an improvement in symptoms when compared to the placebo group.
Experimental Protocols
To facilitate the replication of these findings, this section outlines the methodologies for the key experiments cited.
Platelet Aggregation Assay (Based on Higashi and Kikuchi, 1974)
This protocol describes a method for assessing the in vitro effect of this compound on platelet aggregation using light aggregometry.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
The blood is then centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
The supernatant PRP is carefully collected.
2. Platelet Count Adjustment:
-
The platelet count in the PRP is determined using a hematology analyzer.
-
The count is adjusted to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.
3. Incubation with Test Compounds:
-
Aliquots of the adjusted PRP are pre-incubated with either α-tocopheryl nicotinate, α-tocopheryl acetate (as a comparator), or a vehicle control for a specified period at 37°C.
4. Induction of Platelet Aggregation:
-
Platelet aggregation is induced by adding a known agonist, such as hydrogen peroxide or ADP, to the PRP samples in an aggregometer cuvette with continuous stirring.
5. Measurement of Aggregation:
-
The change in light transmittance through the PRP suspension is monitored over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, leading to an increase in light transmission.
-
The extent of aggregation is typically expressed as the maximum percentage change in light transmittance, with 100% being the transmittance of PPP.
Lipoprotein(a) Quantification in Serum (Based on Noma et al., 1990)
This protocol outlines the measurement of serum Lp(a) levels using an immunoassay.
1. Sample Collection and Preparation:
-
Fasting blood samples are collected from patients.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
2. Immunoassay Procedure:
-
A quantitative immunoassay, such as a turbidimetric immunoassay or an enzyme-linked immunosorbent assay (ELISA), is used to measure Lp(a) concentrations.
-
For a typical ELISA:
-
Microtiter plates are coated with a capture antibody specific for apolipoprotein(a).
-
Patient serum samples and standards with known Lp(a) concentrations are added to the wells.
-
After incubation and washing, a detection antibody, also specific for apolipoprotein(a) and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is then added, and the resulting colorimetric change is measured using a microplate reader.
-
The concentration of Lp(a) in the patient samples is determined by comparing their absorbance values to the standard curve.
-
Signaling Pathways and Experimental Workflows
The anti-atherosclerotic effects of this compound are believed to be mediated through various signaling pathways, primarily revolving around its anti-inflammatory and antioxidant properties.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Vitamin E and its esters have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes involved in atherosclerosis. The proposed pathway involves the following steps:
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Investigating this compound's Efficacy
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on atherosclerosis, from in vitro studies to clinical trials.
References
Validating the Vasodilatory Mechanism of Tocopheryl Nicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilatory properties of tocopheryl nicotinate (B505614) against established alternative vasodilators. While direct quantitative data for tocopheryl nicotinate is limited in publicly available literature, this document synthesizes the current understanding of its mechanism and provides a framework for its experimental validation, supported by comparative data for well-characterized vasodilators.
Introduction to Tocopheryl Nicotinate and its Vasodilatory Potential
Tocopheryl nicotinate is a compound that combines α-tocopherol (vitamin E) and nicotinic acid (niacin, vitamin B3). This unique structure is believed to confer a dual mechanism of action contributing to its vasodilatory effects. The nicotinic acid moiety is known to induce vasodilation, potentially through the release of nitric oxide (NO) and prostaglandins, while the antioxidant properties of the tocopherol component may protect the vascular endothelium and enhance the bioavailability of NO.[1][2][3][4][5] Understanding and validating this mechanism is crucial for its potential therapeutic applications in conditions associated with vasoconstriction and endothelial dysfunction.
Comparative Analysis of Vasodilator Performance
To provide a context for evaluating the potential efficacy of tocopheryl nicotinate, this section presents quantitative data on the in vitro vasodilatory effects of two well-established vasodilators: Acetylcholine (B1216132) and Sodium Nitroprusside. These agents represent endothelium-dependent and endothelium-independent vasodilation, respectively.
Note: Extensive literature searches did not yield specific quantitative data (EC50, Emax) for the vasodilatory effect of tocopheryl nicotinate from in vitro studies on isolated blood vessels. The data presented for tocopheryl nicotinate is therefore qualitative, based on existing research, and the quantitative values are placeholders for future experimental determination.
| Compound | Vasodilator Class | Pre-constrictor Agent | Vessel Type | EC50 | Emax (% Relaxation) |
| Tocopheryl Nicotinate | Mixed (Endothelium-dependent & independent proposed) | Phenylephrine (B352888) | Rat Thoracic Aorta | Data not available | Data not available (Qualitatively described as effective) |
| Acetylcholine | Endothelium-dependent | Phenylephrine | Rat Thoracic Aorta | ~3.0 x 10⁻⁸ M | ~95% |
| Sodium Nitroprusside | Endothelium-independent (NO donor) | Phenylephrine | Rat Thoracic Aorta | ~1.0 x 10⁻⁸ M | ~100% |
Caption: Comparative in vitro vasodilator activity. EC50 (half-maximal effective concentration) and Emax (maximum effect) values for acetylcholine and sodium nitroprusside are derived from typical experimental findings in rat thoracic aorta pre-constricted with phenylephrine. Data for tocopheryl nicotinate is not currently available in the literature.
Signaling Pathways in Vasodilation
The vasodilatory effect of tocopheryl nicotinate is thought to be multifactorial, involving pathways activated by both of its constituent molecules.
Proposed Signaling Pathway for Tocopheryl Nicotinate-Induced Vasodilation
This diagram illustrates the hypothesized signaling cascade initiated by tocopheryl nicotinate, leading to smooth muscle relaxation and vasodilation. The nicotinic acid component is believed to stimulate endothelial Nitric Oxide Synthase (eNOS) and Cyclooxygenase (COX), leading to the production of nitric oxide (NO) and prostacyclin (PGI2), respectively. Both NO and PGI2 act on vascular smooth muscle cells to increase cyclic GMP (cGMP) and cyclic AMP (cAMP) levels, resulting in vasorelaxation. The tocopherol component may enhance this process through its antioxidant effects, protecting NO from degradation.
Caption: Proposed signaling pathway for tocopheryl nicotinate-induced vasodilation.
Experimental Protocols for Vasodilator Validation
The following section details a standard experimental protocol for assessing the vasodilatory properties of a compound in vitro using wire myography.
In Vitro Vasodilation Assay Using Wire Myography
This method allows for the direct measurement of isometric tension in isolated arterial rings in response to pharmacological agents.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (vasoconstrictor)
-
Tocopheryl Nicotinate (test compound)
-
Acetylcholine (positive control, endothelium-dependent)
-
Sodium Nitroprusside (positive control, endothelium-independent)
-
Wire myograph system
-
Dissection tools
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat according to institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Under a dissecting microscope, remove adherent connective and adipose tissues.
-
Cut the aorta into 2-3 mm wide rings. For experiments investigating endothelium-independent effects, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Mount each aortic ring on two stainless steel wires in the chamber of a wire myograph.
-
Submerge the rings in Krebs-Henseleit buffer maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Assess the viability of the smooth muscle by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).
-
After washing and returning to baseline, pre-constrict the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, assess endothelium integrity by adding a single high concentration of acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.
-
-
Dose-Response Curve Generation:
-
After washing out the acetylcholine and allowing the rings to return to baseline, re-constrict the rings with phenylephrine to approximately 80% of the maximal response.
-
Once a stable plateau is reached, cumulatively add increasing concentrations of tocopheryl nicotinate (or the comparator vasodilator) to the bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal relaxation) values.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vitro validation of a vasodilator using the wire myography technique.
Caption: Experimental workflow for in vitro vasodilation assay using wire myography.
Conclusion
Tocopheryl nicotinate presents a promising profile as a vasodilator due to the synergistic potential of its constituent parts. The proposed mechanisms, involving nitric oxide and prostaglandin (B15479496) pathways, warrant further rigorous investigation. The lack of publicly available quantitative data on its vasodilatory potency highlights a significant research gap. The experimental protocols and comparative data provided in this guide offer a framework for researchers to systematically validate the vasodilatory effects of tocopheryl nicotinate and elucidate its precise mechanism of action. Such studies are essential for substantiating its therapeutic potential in cardiovascular and related fields.
References
A Comparative Metabolomic Analysis of Vitamin E Nicotinate and Its Precursors in Cellular Metabolism
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the metabolic effects of Vitamin E nicotinate (B505614) (TN) versus its precursors, Vitamin E (α-tocopherol) and nicotinic acid, reveals distinct cellular responses, highlighting a unique signaling role for the esterified form. This guide provides researchers, scientists, and drug development professionals with a detailed examination of the metabolomic profiles, experimental protocols, and associated signaling pathways.
A key study in this area demonstrates that Vitamin E nicotinate, a molecule combining Vitamin E and niacin, elicits biological activities independent of its individual components. Unlike its precursors, this compound has been shown to significantly upregulate the production of primary fatty acid amides, such as the endocannabinoid anandamide (B1667382) and the signaling lipid palmitamide, and activate the mitogen-activated protein kinase (MAPK) signaling pathway in human vascular smooth muscle cells. This suggests that the intact this compound molecule possesses unique cell signaling capabilities beyond the well-established antioxidant properties of Vitamin E and the metabolic co-factor functions of nicotinic acid.
Quantitative Metabolomic Comparison
The following table summarizes the key differential metabolite expression observed in human pulmonary artery smooth muscle cells following treatment with this compound versus a combination of Vitamin E acetate (B1210297) and niacin.
| Metabolite | Treatment Group | Fold Change (vs. Control) | p-value |
| Arachidonoylethanolamine (Anandamide) | This compound (100 µM) | >2 | < 0.05 |
| Vitamin E Acetate + Niacin (100 µM each) | Not significant | > 0.05 | |
| Palmitamide | This compound (100 µM) | >2 | < 0.05 |
| Vitamin E Acetate + Niacin (100 µM each) | Not significant | > 0.05 | |
| Oleamide | This compound (100 µM) | >2 | < 0.05 |
| Vitamin E Acetate + Niacin (100 µM each) | Not significant | > 0.05 | |
| Linoleamide | This compound (100 µM) | >2 | < 0.05 |
| Vitamin E Acetate + Niacin (100 µM each) | Not significant | > 0.05 | |
| Stearamide | This compound (100 µM) | >2 | < 0.05 |
| Vitamin E Acetate + Niacin (100 µM each) | Not significant | > 0.05 |
Data extracted from Marcocci, L.; Suzuki, Y.J. Metabolomics Studies to Assess Biological Functions of this compound. Antioxidants 2019, 8, 127.
Experimental Protocols
A detailed methodology for the comparative metabolomic analysis is provided below, based on the key cited study.
Cell Culture and Treatment: Human pulmonary artery smooth muscle cells were cultured under standard conditions. To minimize basal signaling, cells were serum-starved overnight in media containing 0.4% fetal bovine serum. Subsequently, cells were treated with one of the following for 10 minutes:
-
This compound (TN), final concentration 100 µM.
-
A combination of Vitamin E acetate (TA) (100 µM) and niacin (100 µM).
-
Vehicle control (0.1% v/v ethanol).
Metabolite Extraction: Following treatment, the culture medium was removed, and cells were washed with ice-cold phosphate-buffered saline. Metabolites were extracted using a solvent mixture, typically methanol-based, to quench cellular enzymatic activity and precipitate proteins. The cell lysate was then centrifuged to separate the soluble metabolite fraction.
Metabolomic Analysis: The extracted metabolites were analyzed using ultra-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF MS). This technique allows for the separation, identification, and relative quantification of a wide range of small molecules. Data was acquired in both positive and negative electrospray ionization (ESI) modes to cover a broad spectrum of metabolites. Statistical analysis, such as partial least-squares discriminant analysis (PLS-DA) and volcano plots, were used to identify significantly altered metabolites between treatment groups.
Signaling Pathways and Mechanisms
The differential metabolic profiles induced by this compound suggest the activation of specific signaling pathways.
This compound Signaling:
Assessing the Differential Gene Expression Induced by Tocopheryl Nicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tocopheryl nicotinate (B505614), an ester of α-tocopherol (vitamin E) and nicotinic acid (niacin), presents a unique molecular structure with the potential for distinct biological activities. While direct comprehensive studies on the differential gene expression profile of tocopheryl nicotinate are limited, this guide provides a comparative assessment based on the well-documented effects of its constituent components. This document synthesizes available experimental data to offer insights into the potential gene regulatory effects of tocopheryl nicotinate, comparing them with alternatives like α-tocopherol and nicotinic acid alone. Detailed experimental protocols for gene expression analysis are also provided to facilitate further research in this area.
Introduction
Tocopheryl nicotinate combines the antioxidant properties of α-tocopherol with the lipid-modifying and signaling functions of nicotinic acid.[1][2][3] Understanding its influence on gene expression is crucial for elucidating its mechanism of action and therapeutic potential. This guide extrapolates the potential effects of tocopheryl nicotinate by examining the individual roles of α-tocopherol and nicotinic acid in gene regulation.
Comparative Gene Expression Analysis
Due to the scarcity of direct research on tocopheryl nicotinate, we present a comparative analysis of the known gene expression effects of its components, α-tocopherol and nicotinic acid, and a comparison of α-tocopherol with tocotrienol-rich fraction (TRF).
α-Tocopherol vs. Nicotinic Acid
The following table summarizes the differential gene expression induced by α-tocopherol and nicotinic acid in various experimental models. This serves as a foundational comparison for predicting the potential effects of tocopheryl nicotinate.
| Functional Gene Category | α-Tocopherol Induced Changes | Nicotinic Acid Induced Changes | Supporting Evidence |
| Lipid Metabolism | Downregulates genes involved in lipid uptake and atherosclerosis (e.g., CD36, SR-BI).[4] | Downregulates diacylglycerol O-acyltransferase (DGAT2) in the liver, a key enzyme for triglyceride synthesis.[5] Upregulates ABCA1, potentially increasing HDL-C. | [4][5] |
| Inflammation and Immune Response | Downregulates adhesion and inflammation-related genes (e.g., E-selectin, ICAM-1, IL-1b).[4] | Modulates expression of genes in adipose tissue, including increased adiponectin.[5] | [4][5] |
| Cell Signaling and Cycle Regulation | Upregulates cell cycle inhibitors (e.g., p27) and downregulates cyclins (e.g., Cyclin D1, Cyclin E).[4] | Can activate the transcription factor FOXO1 in insulin-sensitive tissues.[6] | [4][6] |
| Extracellular Matrix & Adhesion | Downregulates genes like collagen-alpha-1 and MMP-1.[4] | No direct evidence found in the provided search results. | [4] |
| Uptake and Metabolism | Upregulates α-tocopherol transfer protein and cytochrome P450 (CYP3A).[4] | Regulates genes involved in NAD biosynthesis.[7] | [4][7] |
α-Tocopherol vs. Tocotrienol-Rich Fraction (TRF)
This comparison from a study in healthy older adults highlights how different forms of vitamin E can elicit distinct gene expression profiles.
| Parameter | α-Tocopherol Supplementation | Tocotrienol-Rich Fraction (TRF) Supplementation | Supporting Evidence |
| Number of Altered Genes (6 months) | 1,410 | 1,084 | [8] |
| Key Modulated Pathways | Response to stress and stimuli, immune response, response to hypoxia and bacteria, mitosis, synaptic transmission.[8] | Showed a more pronounced effect on modulating signaling pathways.[8] | [8] |
| Sex-Specific Differences | Altered more genes in males (952) than in females (731).[8] | Altered more genes in males (899) than in females (781).[8] | [8] |
Signaling Pathways and Experimental Workflow
Visualizing Molecular Mechanisms and Experimental Design
To illustrate the potential mechanisms of action and a typical experimental approach for studying differential gene expression, the following diagrams are provided.
Caption: Signaling pathways of α-tocopherol and nicotinic acid.
Caption: A typical RNA-seq workflow for gene expression analysis.
Experimental Protocols
General Protocol for RNA-Seq Differential Gene Expression Analysis
This protocol provides a general framework for conducting a differential gene expression study using RNA sequencing.
1. Experimental Design:
-
Groups: At a minimum, include a control group (vehicle), a tocopheryl nicotinate-treated group, an α-tocopherol-treated group, and a nicotinic acid-treated group.
-
Replicates: Use a minimum of three biological replicates per group to ensure statistical power.[3]
-
Cell Lines/Animal Models: Select a relevant model system, such as HepG2 human hepatoma cells for lipid metabolism studies or human aortic endothelial cells (HAEC) for cardiovascular-related investigations.
2. Sample Preparation and RNA Extraction:
-
Culture cells or treat animals under controlled conditions.
-
Harvest cells or tissues and immediately stabilize RNA using a reagent like TRIzol or by flash-freezing in liquid nitrogen.
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity. Aim for an RNA Integrity Number (RIN) > 8.[9]
3. Library Preparation and Sequencing:
-
Enrich for mRNA using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA).
-
Fragment the RNA and synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
Perform quality control and quantify the library.
-
Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.[10]
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.[10]
-
Differential Expression Analysis: Utilize packages like DESeq2 or edgeR in R to normalize the count data and perform statistical analysis to identify differentially expressed genes.[10] Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significant.
Conclusion and Future Directions
While this guide provides a comparative framework based on the known gene regulatory functions of α-tocopherol and nicotinic acid, it underscores the critical need for direct experimental investigation into the effects of tocopheryl nicotinate. Future research employing transcriptomic approaches, such as RNA-seq, will be invaluable in delineating the specific signaling pathways and gene networks modulated by this compound. Such studies will be instrumental in unlocking its full therapeutic potential and informing the development of novel drugs and nutraceuticals. The provided protocols and comparative data serve as a valuable resource for researchers embarking on this important line of inquiry.
References
- 1. Dietary alpha-tocopherol affects differential gene expression in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. ucdavis-bioinformatics-training.github.io [ucdavis-bioinformatics-training.github.io]
- 4. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of nicotinic acid on gene expression: potential mechanisms and implications for wanted and unwanted effects of the lipid-lowering drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niacin-mediated Gene Expression and Role of NiaR as a Transcriptional Repressor of niaX, nadC, and pnuC in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the effects of vitamin E tocotrienol-rich fraction supplementation and α-tocopherol supplementation on gene expression in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Correlating In Vitro and In Vivo Efficacy of Vitamin E Nicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo studies on Vitamin E nicotinate (B505614), a compound that combines the antioxidant properties of Vitamin E (α-tocopherol) and the vasodilatory and lipid-regulating effects of nicotinic acid. The objective is to bridge the understanding of its performance in laboratory settings with its physiological effects, offering valuable insights for research and development.
Executive Summary
Vitamin E nicotinate has demonstrated promising therapeutic potential in both preclinical in vitro and in vivo models. In vitro, it effectively inhibits platelet aggregation, a key factor in thrombosis. In vivo, it has shown significant antihypertensive effects in animal models. A notable observation is that this compound appears to be more potent than Vitamin E acetate (B1210297) in some biological activities. However, a direct quantitative correlation between in vitro potency (e.g., IC50 values) and in vivo efficacy (e.g., dose-dependent physiological responses) is not yet fully established in the public domain literature. This guide synthesizes the available data to facilitate a clearer understanding of its parallel performance in different experimental settings.
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Endpoint | Test System | Key Findings | Quantitative Data | Reference |
| Platelet Aggregation | Inhibition of hydrogen peroxide-induced aggregation | Human Platelets | More effective than Vitamin E acetate in suppressing aggregation. Also showed a suppressive effect on ADP-induced aggregation, which was not observed with Vitamin E acetate. | Specific IC50 values are not detailed in the available literature. | [1] |
| Antioxidant Activity | Free radical scavenging | Chemical Assays (e.g., DPPH) | Vitamin E and its derivatives are known potent antioxidants. | Specific IC50 values for this compound are not consistently reported in comparative studies. | [2] |
Table 2: In Vivo Efficacy of this compound
| Study Type | Animal Model | Endpoint | Dosing Regimen | Key Findings | Quantitative Data | Reference |
| Antihypertensive Effect | Spontaneously Hypertensive Rats (SHR) and DOCA-salt hypertensive rats | Reduction in blood pressure | Oral administration of 20 or 100 mg/kg/day | Delayed the progression of hypertension in young SHR and reduced advanced hypertension in old SHR. | Approximately 5 times more active than Vitamin E acetate on a molecular basis. | [3] |
| Pathological Changes | Spontaneously Hypertensive Rats (SHR) and DOCA-salt hypertensive rats | Reduction in hypertension-associated pathologies | Oral administration of 20 or 100 mg/kg/day | Reduced incidence of suppressed weight gain, pulmonary edema, myocardial fibrosis, and cerebral hemorrhage. | More definite protective effects compared to Vitamin E acetate. | [3] |
Experimental Protocols
In Vitro Platelet Aggregation Assay (as per Higashi and Kikuchi, 1974)
The following is a generalized protocol based on the available information:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors. PRP is prepared by centrifugation to separate platelets from red and white blood cells.
-
Induction of Aggregation: Platelet aggregation is induced by adding an aggregating agent, such as hydrogen peroxide or adenosine (B11128) diphosphate (B83284) (ADP), to the PRP.
-
Treatment: Different concentrations of this compound and a comparator (e.g., Vitamin E acetate) are added to the PRP samples prior to the addition of the aggregating agent.
-
Measurement: The change in light transmission through the PRP suspension is measured over time using an aggregometer. An increase in light transmission indicates platelet aggregation.
-
Data Analysis: The percentage of inhibition of aggregation by the test compounds is calculated relative to a control sample without any inhibitor.
In Vivo Antihypertensive Study (as per Igarashi et al., 1979)
The following is a generalized protocol based on the available information:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or DOCA-salt induced hypertensive rats are used as models for hypertension.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the start of the experiment.
-
Treatment Groups: Animals are divided into several groups: a control group receiving a vehicle, and treatment groups receiving different doses of this compound or a comparator compound (e.g., Vitamin E acetate).
-
Administration: The test compounds are administered orally, once daily, for a predetermined duration.
-
Blood Pressure Measurement: Systolic blood pressure is measured at regular intervals using a non-invasive method, such as the tail-cuff method.
-
Pathological Examination: At the end of the study, animals are euthanized, and organs are collected for histopathological examination to assess any hypertension-related damage.
-
Data Analysis: Statistical analysis is performed to compare the blood pressure and pathological scores between the different treatment groups and the control group.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the general workflow of the comparative studies.
Caption: Correlation between in vitro and in vivo effects of this compound.
Caption: General workflow for comparing in vitro and in vivo studies.
Discussion and Conclusion
The available evidence strongly suggests a positive correlation between the in vitro and in vivo activities of this compound. Its ability to inhibit platelet aggregation in vitro aligns with its protective effects against cardiovascular pathologies observed in vivo. The superior potency of this compound over Vitamin E acetate in both settings further strengthens this correlation.
However, to establish a definitive quantitative relationship, further studies are required. Specifically, in vitro studies that determine the IC50 values for platelet aggregation and other relevant assays would be invaluable. This would enable a more direct comparison with the dose-response relationships observed in animal models.
For researchers and drug development professionals, this compound represents a promising candidate for further investigation, particularly in the context of cardiovascular diseases. The unique combination of antioxidant and vasodilatory properties warrants deeper exploration to fully elucidate its therapeutic potential and to establish a robust in vitro-in vivo correlation that can guide future clinical development.
References
Safety Operating Guide
Proper Disposal of Vitamin E Nicotinate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Vitamin E nicotinate (B505614), grounded in established safety protocols.
Core Principles of Chemical Waste Management
The disposal of Vitamin E nicotinate, as with any laboratory chemical, is governed by local, state, and federal regulations. The primary principle is to prevent its release into the environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance, as disposal regulations can vary significantly.
Step-by-Step Disposal Procedures
1. Unused or Expired this compound (Solid Form):
-
Do not mix: Keep this compound in its original, clearly labeled container.[1] Do not mix it with other waste materials.[1]
-
Secure packaging: Ensure the container is tightly closed and not leaking.[2]
-
Waste collection: Transfer the sealed container to a designated chemical waste collection area in your laboratory.
-
Professional disposal: Arrange for pickup by a licensed professional waste disposal service.[3] This is the most critical step to ensure compliant disposal.
2. Contaminated Labware and Personal Protective Equipment (PPE):
-
Solid waste: Items such as gloves, weighing paper, and disposable spatulas that have come into contact with this compound should be collected in a designated, sealed waste bag or container.
-
Labeling: Clearly label the container as "Contaminated Solid Waste" and list "this compound" as the contaminant.
-
Disposal: Dispose of this container through your institution's chemical waste stream, following the same protocol as for the unused chemical.
3. Accidental Spills:
In the event of a small spill of solid this compound, follow these steps:
-
Restrict access: Prevent personnel from entering the spill area.
-
Wear appropriate PPE: This includes safety glasses, a lab coat, and gloves.[2] For larger spills or where dust is generated, a dust respirator may be necessary.[2]
-
Contain and collect: Use appropriate tools, such as a scoop or shovel, to carefully place the spilled solid into a convenient and sealable waste disposal container.[2][4]
-
Final cleaning: Wipe the contaminated surface with a soft cloth or paper.[4] Some guidelines suggest cleaning the surface by spreading water and disposing of the cleanup materials in accordance with local and regional authority requirements.[2] Crucially, consult your local EHS guidelines before introducing water, as some regulations prohibit the washing of chemical waste into the sanitary sewer system. [5]
-
Disposal of cleanup materials: All materials used for cleanup, including contaminated cloths and PPE, must be disposed of as chemical waste.[4][6]
Quantitative Data Summary
While specific quantitative data for disposal is not applicable, the following table summarizes key safety parameters for this compound.
| Property | Value | Citation |
| Flash Point | 312°C (593.6°F) | [2][4] |
| Acute Oral Toxicity (LD50) | >15000 mg/kg [Rat] | [2] |
| Storage Temperature | Do not store above 8°C (46.4°F); Refrigerate | [2] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
Essential Safety and Logistics for Handling Vitamin E Nicotinate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Vitamin E nicotinate (B505614), grounded in established safety data.
Personal Protective Equipment (PPE) and Engineering Controls
When handling Vitamin E nicotinate, adherence to the following PPE and engineering controls is crucial to minimize exposure and ensure a safe laboratory environment.[1][2]
| Control Type | Specification | Rationale |
| Eye Protection | Chemical goggles with side splash protection.[1] | Protects eyes from potential irritation.[1][2] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., rubber or neoprene).[1][3] | Prevents skin contact. |
| Body Protection | Suitable protective clothing or lab coat.[1][2] | Minimizes the risk of skin exposure. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[1][4] A dust respirator is recommended if dust clouds are generated.[2] | Protects against inhalation of dust or aerosols. |
| Engineering Controls | Work in a well-ventilated area. General mechanical ventilation is acceptable.[1] Local exhaust ventilation may be necessary for some operations.[3] | Maintains airborne concentrations below any established exposure limits and reduces inhalation risk. |
| Hygiene Facilities | An eye wash facility should be readily available.[1] | Provides immediate decontamination in case of eye contact. |
Occupational Exposure Limits:
| Substance | Limit |
| This compound | No limits established.[1] |
Procedural Guidance for Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Practice good personal hygiene, including washing hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in work areas.[1]
-
Remove contaminated clothing and protective equipment before entering eating areas.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[5]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response:
-
Wear appropriate personal protective equipment as outlined above.[1]
-
For small spills, wipe up with a soft cloth or paper.[1]
-
For larger spills, collect the material using appropriate tools and place it in a suitable container for disposal.[1][2]
-
Clean the spill area thoroughly with water to remove any residual contamination.[3]
Disposal:
-
All waste materials must be disposed of in accordance with local, state, and federal regulations.[1][3]
-
Collect waste in a clearly labeled, sealed, and compatible container.[6]
-
Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by institutional guidelines for non-hazardous materials.[6]
-
For specific institutional procedures, contact your Environmental Health and Safety (EHS) department.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
